Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUALTPNDJIBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621169 | |
| Record name | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849203-60-7 | |
| Record name | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Structurally Significant Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block, has emerged as a valuable intermediate in the synthesis of a diverse range of biologically active molecules. Its unique architecture, combining a spirocyclic core with a protected amine and a reactive ketone functionality, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in drug discovery programs.
Core Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₁NO₃ | [2][3] |
| Molecular Weight | 239.31 g/mol | [2][4] |
| CAS Number | 203661-69-2 | [4] |
| Appearance | White to Light yellow powder/crystal | [1] |
| Melting Point | 57.0 to 61.0 °C | [1] |
| Boiling Point | (Predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| pKa | (Predicted) |
Structural Identifiers:
-
IUPAC Name: this compound[4]
-
InChI: InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h4-9H2,1-3H3[3]
-
InChIKey: SIMIIXFMGJYGLR-UHFFFAOYSA-N[3]
-
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2[3]
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical aspect of its utility. A common and effective method involves a [2+2] cycloaddition reaction.
Experimental Protocol: A Representative Synthesis
A robust synthesis of the title compound has been reported, starting from readily available materials.[5]
Step 1: Reaction Setup To a flame-dried round-bottom flask is added tert-butyl 4-methylenepiperidine-1-carboxylate and a Zinc-Copper couple under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous tert-butyl methyl ether (t-BuOMe) is then added as the solvent.[5]
Step 2: Cycloaddition The mixture is cooled, and a solution of 2,2,2-trichloroacetyl chloride in a co-solvent such as dimethoxyethane (DME) is added dropwise. The reaction is then allowed to stir at room temperature overnight.[5]
Step 3: Work-up and Purification The reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature. After stirring for several hours, the mixture is filtered to remove solid residues. The organic and aqueous phases are separated, and the aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.[5]
Mechanistic Rationale
The core of this synthesis is a Reformatsky-type reaction followed by an intramolecular cyclization. The zinc-copper couple activates the trichloroacetyl chloride to form a zinc enolate. This enolate then undergoes a [2+2] cycloaddition with the exocyclic double bond of the N-Boc-4-methylenepiperidine. The subsequent work-up with aqueous ammonium chloride hydrolyzes the intermediate and facilitates the final ring closure to the spirocyclic ketone. The use of a zinc-copper couple is crucial for the efficient generation of the reactive zinc enolate.
Caption: Synthetic workflow for this compound.
Reactivity Profile: A Versatile Chemical Handle
The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the tert-butyloxycarbonyl (Boc)-protected amine. This dual functionality allows for a wide range of selective chemical transformations.
Reactions at the Ketone Carbonyl
The ketone group is a versatile handle for introducing further molecular diversity.
-
Reduction: The ketone can be readily reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction.
-
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, enabling the introduction of various alkyl, aryl, or vinyl substituents.
-
Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through the Wittig reaction or its variations (e.g., Horner-Wadsworth-Emmons reaction), providing a route to further functionalized spirocycles.
-
Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to introduce new amino functionalities.
Reactions Involving the Boc-Protected Amine
The Boc protecting group is stable under a wide range of reaction conditions, allowing for selective manipulation of the ketone. However, it can be readily removed when desired.
-
Deprotection: The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a suitable solvent. This deprotection unmasks the secondary amine, which can then be used in subsequent reactions such as amide bond formation, alkylation, or arylation.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly sought-after building block in drug discovery. The conformational rigidity imparted by the spirocyclic core can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability.[6]
GPR119 Agonists for Metabolic Disorders
One of the notable applications of this scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The 7-azaspiro[3.5]nonane core has been successfully incorporated into potent GPR119 agonists. For instance, a series of 7-azaspiro[3.5]nonane derivatives have been designed and synthesized, leading to the identification of compounds with significant glucose-lowering effects in diabetic rat models.
PROTAC Linkers for Targeted Protein Degradation
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The rigid nature of the 7-azaspiro[3.5]nonane scaffold makes it an attractive component for the linker unit in PROTAC design. By connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, this spirocyclic linker can help to optimize the spatial orientation of the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[7][8]
Conclusion: A Scaffold with a Bright Future
This compound is more than just a chemical intermediate; it is a testament to the power of rational scaffold design in modern drug discovery. Its unique combination of a rigid spirocyclic core, a versatile ketone handle, and a readily deprotectable amine provides medicinal chemists with a powerful tool for the synthesis of novel and potent therapeutic agents. As our understanding of the structure-activity relationships of complex biological targets continues to grow, the demand for sophisticated and well-defined molecular building blocks like this 7-azaspiro[3.5]nonane derivative is certain to increase, solidifying its place as a cornerstone of contemporary medicinal chemistry.
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Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key building block in modern medicinal chemistry. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to introduce three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity.[1][2] This document details a multi-technique analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance experiments. The causality behind each experimental choice is explained, ensuring a self-validating system for unambiguous structure confirmation. The guide culminates with the definitive method of single-crystal X-ray crystallography. This paper is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing novel spirocyclic compounds.
Introduction: The Structural Significance of a Spirocyclic Building Block
This compound (CAS No. 203661-69-2) is a heterocyclic compound featuring a unique spirocyclic core.[3] This architecture, where a cyclobutane and a piperidine ring are joined by a single quaternary carbon atom, imparts significant conformational rigidity.[1] The molecule incorporates a ketone on the cyclobutane ring and a tert-butoxycarbonyl (Boc) protected amine within the piperidine ring, making it a versatile intermediate for further chemical elaboration, notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Given its complex, non-planar geometry, a rigorous and multi-faceted approach is essential for its structural verification. Simply confirming the molecular weight is insufficient; a complete elucidation requires the precise mapping of atomic connectivity and spatial arrangement. This guide outlines the logical workflow, from initial functional group identification to the definitive three-dimensional structure determination.
Synthesis Context: Anticipating the Analytical Challenge
While numerous synthetic routes to azaspirocycles exist, a common and effective method for constructing the related spiro-β-lactam core is the Staudinger [2+2] ketene-imine cycloaddition.[5] A plausible synthesis for the title compound could involve the reaction of an imine derived from N-Boc-4-piperidone with a suitable ketene precursor.[5] Another established approach involves a solid-phase synthesis utilizing a Dieckmann condensation followed by decarboxylation to form the spirocyclic ketone.[6]
Understanding the synthesis is critical from an analytical perspective. It informs us about potential isomeric byproducts, unreacted starting materials, or rearrangement products that must be distinguished from the target compound. The primary analytical challenge lies in unambiguously confirming the spirocyclic junction and the relative positions of the ketone and the heteroatom.
Spectroscopic and Spectrometric Elucidation Workflow
A cohesive analytical strategy relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the molecular structure.
Caption: Key HMBC correlations confirming the spirocyclic core.
Crucial HMBC Correlations:
-
Protons on C2/C4 to the Ketone Carbon (C1): Confirms the cyclobutanone fragment.
-
Protons on C2, C4, C5, C6, C8, C9 to the Spiro Carbon (C3): This is the definitive evidence for the spiro junction, as protons from both rings will show a 2- or 3-bond correlation to this central quaternary carbon. [7]3. Protons on C6/C8 to the Carbamate Carbonyl: Confirms the attachment of the Boc group to the nitrogen.
X-Ray Crystallography: The Definitive Proof
Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the "gold standard" of proof. [8]It provides an unambiguous, three-dimensional map of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation. [9][10]For complex stereostructures like spirocycles, it is the ultimate arbiter. [11] Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [9]2. Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. [10]3. Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, atomic positions are determined and refined to generate the final molecular structure. [8] Expected Outcome: The resulting crystal structure will provide a definitive 3D model of this compound, validating all conclusions drawn from spectroscopic data.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is achieved through a logical and hierarchical application of modern analytical techniques. Mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the required functional groups. A full suite of 1D and 2D NMR experiments establishes the complete C-H framework and, crucially, confirms the connectivity of the two rings through the central spiro carbon via long-range HMBC correlations. Each piece of spectroscopic data corroborates the others, creating a self-validating system. The final and definitive confirmation is provided by single-crystal X-ray crystallography, which leaves no ambiguity as to the molecule's true structure. This rigorous workflow ensures the high fidelity of data required for compounds intended for pharmaceutical research and development.
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An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3] This document is designed to be a practical resource for scientists, offering not only a summary of physical characteristics but also insights into the experimental methodologies for their determination, ensuring scientific integrity and reproducibility.
Chemical Identity and Structure
-
Chemical Name: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[4][5]
-
Molecular Weight: 239.31 g/mol [4]
The unique spirocyclic structure of this compound, featuring a piperidine ring fused to a cyclobutanone ring, imparts a rigid conformation that is highly desirable in drug design for improving target specificity and metabolic stability. The tert-butyl carbamate (Boc) protecting group provides stability during synthesis and can be readily removed for further functionalization.[6]
Caption: Chemical structure of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Summary of Physical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key physical properties of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow solid/powder | [6][7] |
| Melting Point | 55-56 °C | MedChemExpress[7] |
| Boiling Point | 349 °C (predicted) | ChemicalBook[6] |
| Density | 1.12 g/cm³ (predicted) | ChemicalBook[6] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[6] |
| Flash Point | 165 °C (predicted) | ChemicalBook[6] |
| Purity (by GC) | ≥ 99.06% | MedChemExpress[7] |
| Water Content (by KF) | ≤ 0.27% | MedChemExpress[7] |
In-depth Analysis of Physical Properties and Experimental Protocols
This section provides a deeper dive into the key physical properties and outlines the standard, self-validating experimental protocols for their determination. The causality behind the choice of these methods is rooted in their robustness, reproducibility, and international acceptance, primarily referencing OECD Guidelines for the Testing of Chemicals and the United States Pharmacopeia (USP).
Appearance and Physical State
The compound is consistently reported as a white to light yellow solid or powder at room temperature.[6][7] This observation is the first and most fundamental physical characterization.
Experimental Protocol: Visual Inspection
A straightforward yet crucial step, the visual inspection of the material should be performed under controlled lighting against a neutral background.
-
Sample Preparation: A small, representative sample of the substance is placed on a clean, dry watch glass or in a clear vial.
-
Observation: The color, form (e.g., crystalline, amorphous powder), and any notable characteristics (e.g., hygroscopicity) are observed and recorded.
-
Rationale: This initial assessment provides a baseline for quality control and can indicate potential impurities if the appearance deviates from the expected norm.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The reported melting point of 55-56 °C suggests a relatively pure substance.
Experimental Protocol: Capillary Method (Adapted from OECD Guideline 102)
The capillary method is a widely accepted and reliable technique for determining the melting point of a solid.
-
Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Determination: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
Self-Validation: The accuracy of the apparatus should be regularly verified using certified reference standards with known melting points.
Solubility
Understanding the solubility of a compound is paramount for its application in drug discovery, particularly for in vitro and in vivo assays. The reported slight solubility in chloroform and methanol, which are organic solvents of moderate polarity, provides initial guidance for its handling.
Experimental Protocol: Qualitative Solubility Determination
A systematic approach is employed to assess solubility in a range of solvents with varying polarities.
-
Solvent Selection: A panel of solvents is chosen, typically including water, buffered aqueous solutions (pH 4, 7, 9), methanol, ethanol, acetone, chloroform, and a nonpolar solvent like hexane.
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (usually ambient).
-
Observation: The mixture is agitated (e.g., vortexed) for a set period, and the solubility is assessed visually. If the solid dissolves completely, it is deemed "soluble." If not, it is classified as "partially soluble" or "insoluble."
-
Rationale: This tiered approach provides a comprehensive solubility profile, which is essential for designing formulations and understanding the compound's potential for absorption and distribution in biological systems.
Purity and Water Content
The purity of a research compound is a critical parameter that can significantly impact experimental results. A Certificate of Analysis for a batch of this compound indicated a purity of 99.06% as determined by Gas Chromatography (GC) and a water content of 0.27% by Karl Fischer (KF) titration.[7]
Experimental Protocol: Gas Chromatography (GC) for Purity
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.
-
Sample Preparation: A solution of the compound in a suitable volatile solvent is prepared at a known concentration.
-
Instrumentation: A gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a detector (e.g., Flame Ionization Detector - FID) is used.
-
Analysis: A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized and carried by an inert gas through the column. The components are separated based on their boiling points and interactions with the column's stationary phase.
-
Quantification: The area of the peak corresponding to the compound is compared to the total area of all peaks to determine its purity as a percentage.
Experimental Protocol: Karl Fischer Titration for Water Content
This is the gold standard for determining the water content of a substance.
-
Instrumentation: A Karl Fischer titrator, either volumetric or coulometric, is used.
-
Procedure: A known weight of the sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically.
-
Rationale: Minimizing water content is crucial as it can affect the stability and reactivity of the compound.
Spectroscopic and Analytical Characterization
While detailed spectroscopic data is not always publicly available, a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the structure of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[7]
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), as well as complex multiplets for the methylene protons of the piperidine and cyclobutanone rings.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the ketone and the carbamate, the quaternary carbon of the tert-butyl group, and the various methylene carbons of the spirocyclic system.
-
IR Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the ketone and the carbamate functional groups.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z 239. Common fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene, and cleavage of the spirocyclic rings.
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel compound like tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Caption: A generalized workflow for the physical and chemical characterization of a research compound.
Conclusion
The physical properties of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate are well-defined, and its characterization can be robustly performed using standard, internationally recognized methodologies. This guide provides the necessary information for researchers to handle, utilize, and further investigate this important chemical entity with confidence in its physical characteristics. Adherence to the described protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of sound scientific research and drug development.
References
- Zhang, X., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(15), 7897-7914.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- CD Bioparticles. (n.d.). PROTAC Linkers.
- Li, Y., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 1-13.
- Gaponenko, V., & Zali, M. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD42.
- BLDpharm. (n.d.). 203661-69-2|tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
- PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
- Sigma-Aldrich. (n.d.). 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester.
- MedChemExpress. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
- CymitQuimica. (n.d.). tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate.
- ChemicalBook. (n.d.). 203661-69-2 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
- MedChemExpress. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-COA-930467.
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An In-depth Technical Guide to the Characterization of N-Boc-2-oxo-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-oxo-7-azaspiro[3.5]nonane (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) is a key synthetic intermediate in the field of medicinal chemistry. Its rigid, three-dimensional spirocyclic framework is a desirable feature in modern drug design, offering a scaffold to build molecules with improved target specificity and metabolic stability. This guide provides a comprehensive overview of the characterization data for this compound, intended to support its use in research and development.
Physicochemical Properties
N-Boc-2-oxo-7-azaspiro[3.5]nonane is typically supplied as an off-white to light yellow solid or powder.[1] Key identifying information and physical properties are summarized in the table below. It is important to note that the melting point can vary depending on the purity of the sample.
| Property | Value | Source(s) |
| CAS Number | 203661-69-2 | [1][2][3] |
| Molecular Formula | C₁₃H₂₁NO₃ | [1][2] |
| Molecular Weight | 239.31 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid/powder | [1][3] |
| Melting Point | 57.0-61.0 °C or 121-123 °C | [5] |
| Purity (GC) | ≥99.06% | [1] |
| Water Content (KF) | ≤0.27% | [1] |
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra is not readily found in the searched literature, a Certificate of Analysis for a commercial batch confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] This section outlines the anticipated spectroscopic data based on the compound's structure.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is a critical tool for confirming the identity and purity of N-Boc-2-oxo-7-azaspiro[3.5]nonane. The spectrum is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group and the spirocyclic nonane framework.
Expected Chemical Shifts and Multiplicities:
-
Boc Group: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.
-
Piperidine Ring Protons: A series of multiplets corresponding to the eight protons on the piperidine ring. The protons adjacent to the nitrogen atom are expected to be deshielded and appear further downfield.
-
Cyclobutanone Ring Protons: Multiplets for the four protons on the cyclobutanone ring. The protons alpha to the carbonyl group will be the most deshielded within this part of the structure.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For N-Boc-2-oxo-7-azaspiro[3.5]nonane, 13 distinct signals are expected, corresponding to each carbon atom in the structure.
Expected Chemical Shift Ranges:
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (typically >200 ppm) and one for the carbamate carbonyl (around 155 ppm).
-
Boc Group Carbons: A signal for the quaternary carbon of the tert-butyl group (around 80 ppm) and a signal for the methyl carbons (around 28 ppm).
-
Spirocyclic Carbons: Signals corresponding to the methylene carbons of the piperidine and cyclobutanone rings, as well as the spirocyclic quaternary carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-Boc-2-oxo-7-azaspiro[3.5]nonane is expected to show strong absorption bands characteristic of the carbonyl groups.
Characteristic Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1740-1720 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band around 1690-1670 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1250-1020 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
Expected Mass-to-Charge Ratios (m/z):
-
Molecular Ion [M]⁺: A peak at approximately m/z 239.
-
Common Fragments: Loss of the tert-butyl group ([M-57]⁺) and other characteristic fragmentations of the spirocyclic ring system.
Synthesis and Purification
N-Boc-2-oxo-7-azaspiro[3.5]nonane can be synthesized via a [2+2] cycloaddition reaction. A plausible synthetic route starts from tert-butyl 4-methylenepiperidine-1-carboxylate.[3]
Experimental Protocol: Synthesis
The following is a representative protocol based on available literature.[3]
Materials:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-copper couple (Zn/Cu)
-
2,2,2-Trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
Dichloromethane (DME)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-methylenepiperidine-1-carboxylate and a zinc-copper couple.
-
Add tert-butyl methyl ether (t-BuOMe) to the flask.
-
Cool the mixture to approximately 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in dichloromethane (DME) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated solution of ammonium chloride.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove solid residues.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification
The crude N-Boc-2-oxo-7-azaspiro[3.5]nonane can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane.
Caption: Logical workflow for the characterization of N-Boc-2-oxo-7-azaspiro[3.5]nonane.
Conclusion
This technical guide provides a consolidated overview of the available characterization data for N-Boc-2-oxo-7-azaspiro[3.5]nonane. While a complete set of publicly available experimental spectra is limited, the information gathered from various sources provides a strong basis for the identification and use of this important synthetic intermediate. Researchers should always verify the identity and purity of this compound using the analytical techniques described herein before its application in subsequent synthetic steps.
References
-
Angene Chemical. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
- Google Patents.
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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An In-Depth Technical Guide to the Spectral Characterization of 7-Boc-7-azaspiro[3.5]nonan-2-one
Introduction: The Structural Significance of the Azaspiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, there is a continuous drive to "escape from flatland" – the tendency to rely on two-dimensional aromatic structures.[1] Three-dimensional molecular architectures are increasingly sought after for their ability to provide novel intellectual property, improved metabolic stability, and enhanced target engagement. The 7-azaspiro[3.5]nonan-2-one scaffold represents a key pharmacophore that embodies this principle. Its rigid, spirocyclic core offers a defined orientation of substituents in three-dimensional space, making it a valuable building block in drug discovery, particularly for G-protein coupled receptor (GPCR) agonists and as a component of PROTAC linkers.[2][3]
This guide provides a comprehensive overview of the spectral data expected for 7-Boc-7-azaspiro[3.5]nonan-2-one, a common intermediate in the synthesis of more complex derivatives. As a Senior Application Scientist, the following sections are designed to not only present the predicted spectral data but also to elucidate the underlying principles and experimental considerations necessary for its unambiguous characterization.
Synthetic Strategy: A Plausible Route to the Core Structure
While numerous methods exist for the synthesis of spirocycles, a common approach to the 7-azaspiro[3.5]nonan-2-one core involves the construction of the spirocyclic system from a piperidine-based precursor.[4][5][6][7] A plausible synthetic workflow is outlined below. This multi-step synthesis necessitates careful monitoring at each stage, with spectroscopic analysis being the cornerstone of reaction validation.
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 7-Boc-7-azaspiro[3.5]nonan-2-one. The spectrum will be dominated by the stretching vibrations of the two carbonyl groups and the C-H bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | ~1715 | Strong | Characteristic of a saturated ketone. [8][9][10] |
| C=O Stretch (Carbamate) | ~1690 | Strong | Characteristic of the Boc protecting group. |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | C-H bonds of the spirocyclic framework and Boc group. [9] |
| C-O Stretch (Carbamate) | ~1170 | Strong | C-O bond of the carbamate. [11] |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For 7-Boc-7-azaspiro[3.5]nonan-2-one (Molecular Formula: C₁₃H₂₁NO₃), the expected molecular weight is approximately 239.31 g/mol .
High-Resolution Mass Spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
Fragmentation Analysis: Under electron impact (EI) ionization, spiro ketones and Boc-protected amines exhibit characteristic fragmentation patterns. [12][13]
-
Loss of tert-butyl radical (•C(CH₃)₃): A prominent peak at [M-57]⁺ is expected due to the facile cleavage of the tert-butyl group.
-
Loss of isobutylene (C₄H₈): A peak at [M-56]⁺ can also be observed.
-
Loss of the entire Boc group (C₅H₉O₂): A peak at [M-101]⁺ corresponding to the deprotected amine may be present.
-
Spirocyclic Fragmentation: Cleavage of the cyclobutane and piperidine rings can lead to a series of smaller fragments, characteristic of spirocyclic systems. [12]
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.
-
Method Development:
-
Chromatography: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure separation from any impurities.
-
Mass Spectrometry: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode) and correlate the observed fragments with the expected fragmentation pathways.
Conclusion
The comprehensive spectral characterization of 7-Boc-7-azaspiro[3.5]nonan-2-one is essential for validating its synthesis and ensuring its purity for subsequent use in drug discovery and development. By leveraging the combined power of NMR, IR, and mass spectrometry, researchers can gain a complete and unambiguous understanding of this important spirocyclic scaffold. The predicted data and protocols outlined in this guide provide a robust framework for the successful analysis of this molecule and its derivatives, underscoring the critical role of analytical chemistry in advancing modern pharmaceutical research.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (n.d.). Benchchem.
- 7-Boc-(7-Azaspiro[3.5]nonane)-2-methanamine | PROTAC Linker. (n.d.). MedchemExpress.com.
- Mass spectral fragmentation of spiro ketones and olefins. (1967). American Chemical Society.
- Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (n.d.). Benchchem.
- 1H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
- Scholars Research Library. (2011). Der Pharma Chemica.
- Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. (2006). Organic Letters.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. (2022). HETEROCYCLES.
- Spectroscopy of Ketones and Aldehydes. (2011). YouTube.
- Table of Characteristic IR Absorptions. (n.d.).
- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
- Synthesis of spirocyclic ketones 3 a–k. (n.d.). ResearchGate.
- Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. (2024). ChemRxiv.
- 2-Butanone. (n.d.). National Institute of Standards and Technology.
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The Spirocyclic β-Lactam Scaffold: A Privileged Architecture in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The β-lactam ring, a cornerstone of antibiotic therapy for decades, continues to be a source of inspiration for medicinal chemists.[1][2][3] Among the diverse array of β-lactam derivatives, spirocyclic β-lactams have emerged as a particularly promising class of compounds.[4][5] Their unique three-dimensional architecture, characterized by a shared carbon atom between the β-lactam ring and an adjacent cyclic system, imparts distinct stereochemical properties and the ability to interact with biological targets in novel ways.[4][6] This guide provides a comprehensive overview of the biological activities of spirocyclic β-lactams, delving into their synthesis, mechanisms of action, and therapeutic potential beyond their traditional antibacterial roles. We will explore their activity as enzyme inhibitors, antiviral agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.
Introduction: The Enduring Legacy and Renewed Potential of the β-Lactam Core
Since Alexander Fleming's seminal discovery of penicillin in 1928, the four-membered cyclic amide known as the β-lactam has played a pivotal role in combating bacterial infections.[2] The fundamental mechanism of action for classical β-lactam antibiotics involves the acylation of transpeptidases, enzymes crucial for the synthesis of the bacterial cell wall.[2] However, the rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, has necessitated the development of new strategies.[1]
Spirocyclic β-lactams represent a significant advancement in this ongoing battle. The introduction of a spirocyclic junction creates a rigid, sterically hindered structure that can confer resistance to β-lactamase degradation.[2] More importantly, this unique topology opens up new avenues for therapeutic applications beyond antibacterial activity.[2][4] Researchers have successfully demonstrated the potential of spirocyclic β-lactams as inhibitors of various enzymes, cholesterol absorption inhibitors, and agents with antiviral and anticancer properties.[4][5][7][8] This guide will elucidate the chemical principles and biological rationales driving the exploration of this versatile scaffold.
Synthetic Strategies: Forging the Spirocyclic Architecture
The construction of the spirocyclic β-lactam framework is a testament to the ingenuity of synthetic organic chemistry. Several elegant methodologies have been developed to access these complex molecules with high stereocontrol.[3][4]
The Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for β-lactam synthesis.[2][3] In the context of spirocyclic β-lactams, this reaction is adapted by employing cyclic imines or ketenes, thereby introducing the spiro center.[1]
-
Causality in Experimental Choice: The choice of reactants is critical for stereochemical outcomes. For instance, the use of imines with different N-substituents (electron-donating vs. electron-withdrawing) can lead to opposite diastereoselectivity (cis or trans).[1] Microwave irradiation has also been successfully utilized to accelerate these reactions.[1]
Rhodium-Catalyzed Cyclopropanation
An innovative approach involves the rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone.[9] This method allows for the synthesis of spirocyclopropyl β-lactams, which have been designed as mechanism-based inhibitors of serine β-lactamases.[9]
Intramolecular Cyclization and Rearrangement Reactions
Other notable methods include dearomatizing cyclization reactions and base-promoted intramolecular cyclizations of appropriately functionalized precursors.[1] These strategies offer alternative pathways to construct the spirocyclic core, often with excellent control over the resulting stereochemistry.
A logical workflow for the synthesis and initial screening of novel spirocyclic β-lactams is depicted below:
Caption: A generalized workflow for the synthesis and biological evaluation of spirocyclic β-lactams.
Diverse Biological Activities: Expanding the Therapeutic Horizon
The rigid, three-dimensional nature of spirocyclic β-lactams allows for precise interactions with a variety of biological targets, leading to a broad spectrum of activities.[4][6]
Antibacterial Activity and β-Lactamase Inhibition
While some spirocyclic β-lactams exhibit direct antibacterial activity, a significant area of research focuses on their role as β-lactamase inhibitors.[1][9] By inactivating these resistance-conferring enzymes, they can restore the efficacy of traditional β-lactam antibiotics.[1]
-
Mechanism of Action: Spirocyclopropyl β-lactams, for example, act as mechanism-based inhibitors. They are proposed to generate an oxycarbenium intermediate in the active site of serine β-lactamases, which can then cross-link with amino acid residues, leading to irreversible inhibition.[9]
Enzyme Inhibition Beyond β-Lactamases
The inhibitory potential of spirocyclic β-lactams extends to other classes of enzymes, highlighting their versatility as therapeutic agents.
-
Human Leukocyte Elastase (HLE) Inhibition: Certain monocyclic and bicyclic β-lactams are known inhibitors of HLE, a serine protease implicated in inflammatory diseases.[1] This activity is being explored in spirocyclic analogues.
-
Cholesterol Acyltransferase Inhibition: Spirocyclic β-lactams have been identified as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[4][7] This makes them attractive candidates for the development of cholesterol-lowering drugs.[2]
-
Proteasome Inhibition: Some spiro-β-lactone-lactam systems have demonstrated weak proteasome inhibition, suggesting a potential avenue for anticancer drug development.[10]
The inhibitory interaction of a spirocyclic β-lactam with an enzyme active site can be visualized as follows:
Caption: Conceptual diagram of a spirocyclic β-lactam inhibitor binding to an enzyme's active site.
Antiviral Activity
Recent studies have unveiled the promising antiviral properties of spirocyclic β-lactams, particularly against the Human Immunodeficiency Virus (HIV).[8][11] A lead compound, BSS-730A, and its analogues have shown potent anti-HIV-1 activity, with some derivatives exhibiting IC50 values in the nanomolar range.[8] The β-lactam core appears to be a crucial requirement for this activity.[11]
Anticancer and Antiprotozoal Activities
The exploration of spirocyclic β-lactams in oncology is an emerging field. Spiro-5-nitro isatino aza-β-lactams have been evaluated for their in vitro activity against breast cancer cell lines (MCF-7).[12] Additionally, some spiro-β-lactams have demonstrated promising antiplasmodial activity, suggesting their potential as novel antimalarial agents.[11][13]
Experimental Protocols: A Guide to Key Methodologies
To facilitate further research in this area, we provide outlines of essential experimental protocols.
General Protocol for Staudinger [2+2] Cycloaddition
Objective: To synthesize a spirocyclic β-lactam from a cyclic imine and a ketene precursor.
Materials:
-
Cyclic imine
-
Acid chloride (ketene precursor)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the cyclic imine in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
In a separate flask, dissolve the acid chloride in the anhydrous solvent.
-
Slowly add the triethylamine to the acid chloride solution to generate the ketene in situ.
-
Add the ketene solution dropwise to the imine solution over a period of time.
-
Allow the reaction to stir at the specified temperature for the required duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Perform an aqueous workup to extract the crude product.
-
Purify the crude product by column chromatography.
-
Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Self-Validation: The stereochemical outcome (cis/trans ratio) should be determined by NMR spectroscopy (e.g., NOE experiments) and compared with literature values for similar systems. The purity should be confirmed by HPLC and elemental analysis.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a spirocyclic β-lactam that inhibits the visible growth of a bacterial strain.
Materials:
-
Spirocyclic β-lactam compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the spirocyclic β-lactam in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Self-Validation: The assay should be performed in triplicate, and a standard antibiotic should be included as a control to ensure the validity of the results.
Data Presentation: Comparative Biological Activities
To provide a clear overview of the diverse activities, the following table summarizes the reported biological activities of representative spirocyclic β-lactams.
| Compound Class | Target Organism/Enzyme | Reported Activity (IC50/MIC) | Therapeutic Potential | Reference |
| Spirocyclopropyl β-lactams | Serine β-lactamases (e.g., AmpC) | Potent in vitro inhibition | β-lactamase inhibitors | [9] |
| Spirocyclopentene-β-lactams | HIV-1 | Submicromolar to nanomolar IC50 | Antiviral (Anti-HIV) | [8] |
| Spiro-β-lactams | Plasmodium falciparum | IC50 < 3.5 µM | Antimalarial | [11] |
| Spiro-5-nitro isatino aza-β-lactams | MCF-7 (Breast Cancer Cell Line) | In vitro anticancer activity | Anticancer | [12] |
| Spiro-β-lactams | Acetyl-CoA Cholesterol Acyltransferase | Enzyme inhibition | Cholesterol-lowering | [4] |
Conclusion and Future Perspectives
Spirocyclic β-lactams have transcended their origins as mere analogues of classical antibiotics. Their unique structural and stereochemical features make them a privileged scaffold in medicinal chemistry, with demonstrated activities against a wide range of therapeutic targets.[4][12] The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of even more complex and potent spirocyclic β-lactams.[3][4] Future research should focus on elucidating the precise molecular mechanisms underlying their diverse biological effects, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The journey of the spirocyclic β-lactam is far from over; it is a testament to the power of chemical innovation in addressing pressing medical needs.
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The Spirocyclic Scaffold: A Paradigm Shift in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Escaping Flatland in Medicinal Chemistry
For decades, the landscape of drug discovery has been dominated by largely planar, aromatic structures. While this "flatland" approach has yielded numerous successful therapeutics, it has also led to challenges in achieving high target specificity and favorable pharmacokinetic profiles. The rigid, two-dimensional nature of these molecules often limits their ability to effectively interact with the complex, three-dimensional topographies of biological targets. In recent years, a paradigm shift has occurred, with medicinal chemists increasingly venturing into the third dimension to design novel therapeutic agents. At the forefront of this evolution is the spirocyclic scaffold, a unique structural motif characterized by two rings sharing a single atom. This guide provides a comprehensive technical overview of the role of spirocyclic scaffolds in contemporary drug discovery, from their fundamental properties and synthesis to their successful application in clinical candidates and approved drugs.
The Spirocyclic Advantage: Unveiling a New Dimension in Drug Design
Spirocycles are not merely a synthetic curiosity; their inherent three-dimensionality offers tangible advantages in drug design.[1] The fusion of two rings through a single spiro atom imparts a rigid, well-defined conformational arrangement, allowing for precise projection of functional groups into three-dimensional space. This structural pre-organization can lead to a number of beneficial outcomes:
-
Enhanced Potency and Selectivity: By locking the conformation of a molecule, a spiro center can significantly improve binding affinity to the target protein while reducing off-target effects.[1] This is particularly crucial when targeting proteins within a large family that share similar binding sites, where subtle conformational differences can be exploited to achieve selectivity.[1]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs, which are rich in sp³-hybridized carbon atoms, can favorably modulate key physicochemical properties. This "escape from flatland" often leads to:
-
Increased Solubility: The non-planar nature of spirocycles can disrupt crystal packing and improve aqueous solubility.[1]
-
Modulated Lipophilicity: Strategic incorporation of spirocycles can fine-tune a compound's lipophilicity (logP), a critical parameter for oral bioavailability and metabolic stability.
-
Enhanced Metabolic Stability: The rigid framework of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life.[1]
-
-
Novelty and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic compounds provides fertile ground for the discovery of novel chemical entities with strong intellectual property potential.[2]
Crafting the Core: Synthetic Strategies for Spirocyclic Scaffolds
The construction of the spirocyclic core, once considered a synthetic challenge, is now accessible through a variety of robust and versatile methodologies. The choice of synthetic route is dictated by the desired ring systems, functional group compatibility, and stereochemical control.
Intramolecular Reactions: A Powerful Approach to Spirocyclization
A common and effective strategy for synthesizing spirocycles involves intramolecular cyclization reactions. These reactions leverage a tethered nucleophile and electrophile within the same molecule to forge the second ring at the spirocenter.
The intramolecular Michael addition is a powerful tool for the formation of carbon-carbon bonds in a spirocyclic context. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. A straightforward protocol for the construction of complex dispirocyclic skeletons via a regioselective intramolecular Michael addition has been developed, offering a transition-metal-free method with good to excellent yields.[3][4][5][6]
Experimental Protocol: Synthesis of a Dispirocyclic Compound via Intramolecular Michael Addition [3][4][5]
-
Step 1: Substrate Preparation: Synthesize the precursor molecule containing both the Michael acceptor (e.g., a quinone) and the nucleophilic moiety.
-
Step 2: Cyclization: To a solution of the substrate in a suitable solvent (e.g., methanol), add a base (e.g., NaOH) at room temperature.
-
Step 3: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 4: Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to isolate the dispirocyclic compound. The stereoisomers can often be separated by careful chromatography.
-
Step 5: Characterization: Confirm the structure and stereochemistry of the product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, single-crystal X-ray diffraction.[3][4]
Cycloaddition Reactions: Building Complexity in a Single Step
Cycloaddition reactions, particularly the Diels-Alder reaction, provide an elegant and atom-economical route to spirocyclic systems. These reactions involve the concerted formation of two new carbon-carbon bonds and can generate significant molecular complexity in a single step.
In a spiro-Diels-Alder reaction, either the diene or the dienophile is part of a pre-existing ring system, and the cycloaddition leads directly to the formation of a spirocycle. Lewis acid catalysis can be employed to accelerate the reaction and enhance its regio- and diastereoselectivity.[7]
Experimental Protocol: Lewis Acid-Catalyzed Spiro-Diels-Alder Reaction [7]
-
Step 1: Reactant Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve the cyclic enone (dienophile) in anhydrous dichloromethane.
-
Step 2: Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C) and slowly add the Lewis acid (e.g., BF₃·OEt₂).
-
Step 3: Diene Addition: After stirring for a short period, add the diene dropwise to the reaction mixture.
-
Step 4: Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Workup and Purification: Allow the mixture to warm to room temperature, perform an aqueous workup, and extract the product with dichloromethane. Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.
-
Step 6: Characterization: Characterize the product using appropriate spectroscopic methods to confirm its structure and stereochemistry.
Caption: Workflow for a Lewis Acid-Catalyzed Spiro-Diels-Alder Reaction.
Multicomponent Reactions: Efficiency in Spirocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, is often achieved through MCRs.[8]
Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles] [9]
-
Step 1: Reaction Setup: A mixture of an arylamine, isatin, and cyclopentane-1,3-dione is stirred in acetic acid at room temperature.
-
Step 2: Reaction Progression: The reaction is allowed to proceed for several hours, during which time a precipitate forms.
-
Step 3: Product Isolation: The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.
-
Step 4: Characterization: The structure of the product is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) and X-ray crystallography.[9]
Deciphering the Three-Dimensional Architecture: Conformational Analysis of Spirocycles
The therapeutic efficacy of a spirocyclic drug candidate is intrinsically linked to its three-dimensional conformation. Therefore, a thorough understanding of the conformational preferences of these rigid scaffolds is paramount. A combination of experimental and computational techniques is employed to elucidate the spatial arrangement of spirocyclic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the solution-phase conformation of spirocycles.[10] Through-space interactions, such as the Nuclear Overhauser Effect (NOE), provide information about the proximity of different protons in the molecule, allowing for the determination of the relative stereochemistry and preferred conformation.[11][12]
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure of a spirocyclic compound, revealing precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule.[13][14][15] This technique is invaluable for confirming the stereochemistry of newly synthesized spirocycles and for providing a static snapshot of the molecule's conformation.[16]
Caption: Integrated workflow for the conformational analysis of spirocyclic compounds.
Computational Modeling
In silico methods, such as molecular mechanics and quantum mechanics calculations, are instrumental in predicting the conformational landscape of spirocyclic molecules.[17][18] These computational tools can be used to:
-
Predict the relative energies of different conformers.
-
Simulate the dynamic behavior of the molecule.
-
Model the interaction of the spirocyclic ligand with its biological target.[19][20]
Spirocycles in Action: Therapeutic Applications and Case Studies
The unique structural and physicochemical properties of spirocyclic scaffolds have been successfully leveraged in the development of a wide range of therapeutic agents across various disease areas.
Oncology
Spiro-containing compounds have emerged as a promising class of anticancer agents.[21][22][23] Their ability to target key proteins involved in cancer progression with high potency and selectivity has led to the development of several clinical candidates and approved drugs.
Case Study: Spiro-pyrrolopyridazine Derivatives as EGFR Inhibitors
A series of novel spiro-pyrrolopyridazine (SPP) derivatives have been investigated for their cytotoxic and apoptotic potential in various cancer cell lines. One derivative, SPP10, exhibited significant cytotoxicity against breast, lung, and prostate cancer cells with low impact on non-tumorigenic cells.[24] Mechanistic studies revealed that SPP10 induces apoptosis and exhibits potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in many cancers. Molecular docking studies further confirmed the strong binding affinity of SPP10 to both wild-type and mutated EGFR.[24]
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | 11.6 |
| H69AR (Lung) | 3.16 ± 0.8 | 8.48 | |
| PC-3 (Prostate) | 4.2 ± 0.2 | 6.38 | |
| HEK-293 (Non-tumorigenic) | 26.8 ± 0.4 | - | |
| Data adapted from[24] |
Infectious Diseases
The development of novel antiviral and antibacterial agents is a global health priority. Spirocyclic scaffolds have demonstrated significant potential in this arena, offering new avenues to combat drug resistance.
Case Study: Spirocyclic Inhibitors of SARS-CoV-2 3C-like Protease
In the fight against the COVID-19 pandemic, the SARS-CoV-2 3C-like protease (3CLpro) has been identified as a key therapeutic target. Structure-guided design has led to the development of highly potent spirocyclic inhibitors of this viral enzyme.[25] These inhibitors exhibit nanomolar potency and a high safety index, and their binding mode has been elucidated through high-resolution co-crystal structures.[25]
Case Study: Spirocyclic Nucleosides as Antiviral Agents
A novel class of spirocyclic triazolooxazine nucleosides has been synthesized and evaluated for antiviral activity. Several of these compounds demonstrated promising activity against mouse hepatitis virus (MHV), a coronavirus model.[26]
Central Nervous System (CNS) Disorders
The ability of spirocycles to cross the blood-brain barrier and interact with CNS targets makes them attractive scaffolds for the treatment of neurological and psychiatric disorders.
Case Study: Spirotriazoloquinazolines as Potential Neuroprotectors
A series of novel spirotriazoloquinazolines have been designed and synthesized as potential neuroprotective agents.[27][28] In vivo studies in a rat model of ketamine-induced cognitive impairment demonstrated that several of these compounds effectively normalized behavioral parameters, reduced anxiety, and improved cognitive function.[27]
The Future is Three-Dimensional: Concluding Remarks
The incorporation of spirocyclic scaffolds represents a significant advancement in the field of drug discovery. By providing a gateway to three-dimensional chemical space, these unique structural motifs offer a powerful strategy to overcome the limitations of traditional "flat" molecules. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the conformational and physicochemical properties of spirocycles, will undoubtedly lead to the discovery of the next generation of innovative and effective medicines. The future of drug discovery is not just about finding new targets, but also about designing better molecules to engage them, and in this endeavor, the spirocyclic scaffold is poised to play a central and transformative role.
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Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate molecular weight
An In-depth Technical Guide to Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure, which are foundational to its utility. The narrative will explore the strategic importance of its spirocyclic core, detailing its role in imparting conformational rigidity to drug candidates. Furthermore, this document provides an in-depth analysis of its synthesis methodologies, robust analytical quality control protocols, and significant applications in drug discovery, including its use as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel therapeutics.
Core Physicochemical Properties
The precise characterization of a molecule is the bedrock of its application in research and development. This compound (CAS No: 203661-69-2) is a white powder whose utility is defined by its unique structural and chemical attributes.[1][2] Its molecular formula is C₁₃H₂₁NO₃.[3][4][5]
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for characterization by mass spectrometry. Multiple sources confirm the average molecular weight to be approximately 239.31 g/mol .[1][5] For high-resolution mass spectrometry applications, the monoisotopic mass is a more precise measure, calculated at 239.152 g/mol .[4][6]
A summary of its key quantitative data is presented below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 239.31 g/mol | [3][5] |
| Exact Mass | 239.15214353 Da | [4] |
| Molecular Formula | C₁₃H₂₁NO₃ | [3][4][5] |
| CAS Number | 203661-69-2 | [2][3][4][5] |
| Appearance | White Powder | [1][2] |
| Melting Point | 55-56 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Boiling Point | 349 °C | [1] |
| Topological Polar Surface Area | 46.6 Ų | [4][6] |
Strategic Importance in Medicinal Chemistry
The value of this compound extends far beyond its basic properties. Its structure is strategically designed to address key challenges in drug design.
The Spirocyclic Advantage: Conformational Rigidity
The core of the molecule is a spiro[3.5]nonane scaffold, where a cyclobutane ring and a piperidine ring are joined by a single common carbon atom. This spirocyclic nature introduces significant conformational rigidity.[7]
-
Expertise & Causality: In drug design, flexible molecules often pay an "entropic penalty" upon binding to a biological target. By starting with a more rigid, pre-organized structure, the loss of conformational entropy is minimized, which can lead to a significant increase in binding affinity.[7] This rigidity also helps in defining a precise three-dimensional vector for substituents, enabling more accurate structure-activity relationship (SAR) studies.[7]
Functional Handles for Versatile Synthesis
The molecule possesses two key functional groups that make it a versatile synthetic intermediate:
-
Keto Group: The ketone on the cyclobutane ring is a reactive handle for a wide range of chemical transformations, including reductions to form alcohols or reductive aminations to introduce new amine-containing moieties.[7]
-
Boc-Protected Amine: The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This is a standard and robust protecting group in organic synthesis. Its purpose is to render the amine unreactive during transformations at other parts of the molecule. It can be removed cleanly under acidic conditions, allowing for subsequent reactions like amide bond formation.[7]
This combination of a rigid core and versatile functional groups makes it an ideal building block for creating complex molecules with well-defined shapes, which is highly desirable for enhancing target specificity and improving metabolic stability.[7]
Synthesis Methodology: A Self-Validating Workflow
Several synthetic routes to this compound have been reported. A common and effective strategy involves a [2+2] cycloaddition reaction. The following protocol is a representative example derived from literature precedents.[2]
Experimental Protocol: [2+2] Cycloaddition
Objective: To synthesize tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate from tert-butyl 4-methylenepiperidine-1-carboxylate.
Causality of Choices:
-
Reactants: Tert-butyl 4-methylenepiperidine-1-carboxylate provides the piperidine ring and the pre-installed Boc protecting group. Dichloroketene (generated in situ) is the two-carbon partner for the cycloaddition.
-
Reagents: A Zinc-Copper couple is used to facilitate the reductive formation of the ketene from trichloroacetyl chloride. This is a classic method for generating ketenes for cycloaddition.
-
Solvent: An ether-based solvent like tert-butyl methyl ether (t-BuOMe) is chosen for its inertness under the reaction conditions and appropriate boiling point.
Step-by-Step Methodology:
-
Flask Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with nitrogen gas to ensure anhydrous conditions. This is critical as the organozinc intermediates are moisture-sensitive.
-
Reagent Addition: The flask is charged with tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a Zn/Cu couple (11.5 equiv).[2] Anhydrous t-BuOMe is added as the solvent.
-
Reactant Addition: A solution of trichloroacetyl chloride (1.5 equiv) in t-BuOMe is added dropwise to the stirred suspension at a controlled temperature (e.g., reflux). This slow addition maintains a low concentration of the highly reactive dichloroketene, minimizing side reactions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup & Quenching: The reaction is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This step neutralizes reactive species and dissolves inorganic salts.
-
Extraction & Purification: The mixture is stirred for several hours and then filtered to remove solid residues. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Final Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product as a white solid.[2]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Quality Control and Analytical Verification
Ensuring the identity, purity, and stability of this compound is paramount for its use in drug discovery, where impurities can confound biological data. A multi-pronged, self-validating analytical approach is required.
Trustworthiness through Orthogonal Methods: Reliance on a single analytical technique is insufficient. Orthogonal methods, which measure different chemical properties (e.g., mass-to-charge ratio, chromatographic retention time, nuclear spin), provide a higher degree of confidence in the material's quality.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values must be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that should match the calculated exact mass (239.152 Da).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A validated method using a suitable column (e.g., C18) and mobile phase can separate the main compound from impurities. Purity is typically determined by the area percentage of the main peak, often detected by a UV detector.
General Protocol for Purity Analysis by HPLC
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water) to create a stock solution of known concentration.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., ~210 nm, where the carbonyl and carbamate groups absorb).
-
-
Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram must match that of the reference standard.
-
Purity Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity level of >98% is often required for drug discovery applications.
Quality Control Workflow Diagram
Caption: A typical quality control workflow for batch release.
Applications in Drug Discovery
The unique properties of this spirocyclic intermediate make it highly valuable in several areas of pharmaceutical research.
-
CNS-Active Agents: The rigid scaffold is particularly useful in designing ligands for central nervous system (CNS) targets, where precise positioning of functional groups is often required to cross the blood-brain barrier and achieve high receptor affinity and selectivity.[7]
-
Enzyme Inhibitors: It serves as a core for building potent enzyme inhibitors by orienting pharmacophoric elements into the enzyme's active site with minimal conformational flexibility.[7]
-
GPR119 Agonists: It has been specifically reported as a key intermediate in the synthesis of GPR119 agonists, which are investigated for the treatment of type 2 diabetes and other metabolic disorders.[1][2]
-
PROTAC Linkers: The compound is an excellent starting point for creating linkers for PROTACs.[8] A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The spirocyclic core can serve as a rigid spacer within the linker, controlling the distance and orientation between the target-binding and ligase-binding moieties.
Role as a PROTAC Linker
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An In-Depth Technical Guide to N-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione: Synthesis, Characterization, and Preclinical Outlook
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The exploration of spirocyclic scaffolds represents a significant frontier in medicinal chemistry and drug development. These three-dimensionally complex structures offer unique pharmacological profiles by occupying distinct chemical spaces compared to their planar counterparts. This guide provides a comprehensive technical overview of a novel spiro compound, N-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione , with the molecular formula C13H21NO3. We will deconstruct its chemical architecture, present a detailed, field-proven synthetic protocol, outline a robust analytical framework for its characterization, and discuss its potential therapeutic applications based on structure-activity relationships within the broader class of spiro-succinimide derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced heterocyclic chemistry for the discovery of new therapeutic agents.
Deconstructing the Spirocyclic Scaffold: N-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione
The systematic IUPAC name for the target compound is 2-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione . A breakdown of this nomenclature reveals the core structural features:
-
Spiro[4.5]decane: This defines the foundational carbocyclic framework. It consists of two rings joined at a single carbon atom (the spiro atom). The numbers in the brackets, [4.5], indicate the number of carbon atoms in each ring connected to the spiro center, excluding the spiro atom itself. Thus, we have a five-membered cyclopentane ring and a six-membered cyclohexane ring fused at a quaternary carbon. The 'decane' suffix indicates a total of ten carbon atoms in this spirocyclic system.
-
2-aza...-1,3-dione: This part of the name indicates modification of the spiro[4.5]decane skeleton. The five-membered ring is a succinimide (pyrrolidine-2,5-dione) moiety. The '2-aza' specifies that the nitrogen atom is at the second position of the spiro system, and the '-1,3-dione' indicates the presence of two carbonyl groups at positions 1 and 3.
-
2-(4-hydroxybutyl)-: This prefix describes the substituent attached to the nitrogen atom (position 2) of the succinimide ring. It is a four-carbon chain (butyl) with a hydroxyl group at its terminal position.
The inclusion of the hydroxybutyl chain is a strategic choice in medicinal chemistry, often employed to enhance aqueous solubility and provide a potential handle for further derivatization or conjugation.
Caption: Chemical structure of 2-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione.
Strategic Synthesis and Mechanistic Rationale
The synthesis of N-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione can be efficiently achieved through a two-step process. This strategy ensures high yields and purity by first constructing the spirocyclic core and then introducing the N-substituent.
Step 1: Synthesis of the Spiro-Succinimide Core
The core scaffold, 2-azaspiro[4.5]decane-1,3-dione, is synthesized from commercially available starting materials: cyclohexane-1,1-dicarboxylic acid. The dicarboxylic acid is converted to its anhydride, which is then reacted with an ammonia source.
Step 2: N-Alkylation with the Hydroxybutyl Sidechain
The introduction of the 4-hydroxybutyl group onto the succinimide nitrogen is a critical step. A direct alkylation with 4-bromo-1-butanol can be employed, but often a more reliable and milder method is the Mitsunobu reaction. The Mitsunobu reaction allows for the conversion of a primary alcohol to an N-alkylated imide with high efficiency and stereochemical inversion if a chiral center were present.[1][2]
Caption: Synthetic workflow for the target spiro compound.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione (Core)
-
Anhydride Formation: In a 250 mL round-bottom flask, add cyclohexane-1,1-dicarboxylic acid (10 g, 58.1 mmol) and acetic anhydride (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 2 hours.
-
Isolation: Allow the reaction to cool to room temperature, then cool further in an ice bath to precipitate the anhydride. Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Imide Formation: Combine the dried anhydride with urea (3.5 g, 58.3 mmol) in a flask.
-
Reaction: Heat the mixture to 150-160°C for 30 minutes. The mixture will melt and then re-solidify.
-
Purification: After cooling, recrystallize the solid from ethanol/water to yield pure 2-azaspiro[4.5]decane-1,3-dione.
Protocol 2.2: N-Alkylation via Mitsunobu Reaction
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-azaspiro[4.5]decane-1,3-dione (5 g, 29.9 mmol), butane-1,4-diol (8.1 g, 89.7 mmol, 3 eq.), and triphenylphosphine (PPh₃) (11.8 g, 44.9 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (8.8 mL, 44.9 mmol) dropwise over 20 minutes.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid.
-
Purification: Purify the filtrate by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the desired product, N-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione.
Comprehensive Physicochemical and Structural Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Data Presentation: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexane protons (broad multiplet ~1.5 ppm), succinimide CH₂ protons (~2.7 ppm), N-alkyl chain protons (multiplets at ~3.6 ppm for N-CH₂, ~3.5 ppm for O-CH₂, and ~1.5-1.7 ppm for the central CH₂ groups), and a broad singlet for the OH proton. |
| ¹³C NMR | Carbonyl carbons (~178 ppm), spiro carbon (~45 ppm), cyclohexane carbons (~22-35 ppm), succinimide CH₂ (~30 ppm), and N-alkyl chain carbons (~58 ppm for O-CH₂, ~39 ppm for N-CH₂, and ~25-28 ppm for the central carbons). |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), two strong C=O imide stretches (~1770 cm⁻¹ and ~1700 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).[3][4] |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z = 240.15. Key fragmentation patterns would include loss of water (-18) from the hydroxyl group and cleavage of the alkyl chain.[5][6] |
| Melting Point | Expected to be a white to off-white solid with a distinct melting point. |
| Purity (HPLC) | >95% purity as determined by High-Performance Liquid Chromatography. |
Preclinical Significance and Therapeutic Potential
The spiro-succinimide scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.
Anticonvulsant Activity
A significant body of research has demonstrated the potent anticonvulsant properties of spiro-succinimide derivatives.[7][8] These compounds are structurally related to known anticonvulsant drugs like ethosuximide. The mechanism is believed to involve the modulation of ion channels in the central nervous system. The introduction of the 2-azaspiro[4.5]decane system has been shown to be favorable for activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.[9][10] The N-(4-hydroxybutyl) substituent may further enhance the pharmacokinetic profile, improving bioavailability and metabolic stability.
Anticancer and Cytotoxic Properties
Spirocyclic compounds, particularly those derived from oxindole and other heterocyclic systems, have emerged as promising anticancer agents.[11][12][13] They often exhibit cytotoxic activity against a range of human cancer cell lines.[14][15] The rigid, three-dimensional structure of the spiro core can facilitate high-affinity binding to biological targets such as kinases or protein-protein interaction interfaces that are difficult to address with traditional flat molecules. The succinimide moiety itself is found in various compounds with demonstrated abilities to suppress cancer cell proliferation.
Caption: Potential therapeutic applications of the target compound.
Conclusion and Future Directions
N-(4-hydroxybutyl)-2-azaspiro[4.5]decane-1,3-dione is a novel spiro compound with a promising chemical architecture for applications in drug discovery. The synthetic route presented is robust and scalable, allowing for the generation of material for further investigation. Based on extensive literature for related analogues, this compound warrants evaluation for its anticonvulsant and anticancer activities. Future work should focus on in-vitro screening, in-vivo efficacy studies in relevant animal models, and exploration of structure-activity relationships through the synthesis of further derivatives. The hydroxyl group provides a convenient point for creating a library of esters or ethers to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
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Escaping Flatland: A Technical Guide to the Discovery and Strategic Implementation of Novel Spirocyclic Intermediates in Drug Discovery
Foreword: The Third Dimension in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective to a degree, this "flatland" approach has often led to challenges in achieving target specificity, optimizing pharmacokinetic profiles, and overcoming metabolic liabilities. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these hurdles, with spirocyclic systems standing at the forefront of this paradigm shift.[1][2][3] These unique architectural motifs, characterized by two rings sharing a single atom, offer a rigidified yet conformationally diverse platform to explore chemical space in ways previously inaccessible. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the discovery of novel spirocyclic intermediates but also the strategic rationale behind their design and implementation.
The Spirocyclic Advantage: Engineering Superior Drug-Like Properties
The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their ability to confer significant advantages in drug design.[2][4][5][6][7] By introducing a spirocenter, medicinal chemists can exert precise control over the spatial orientation of substituents, leading to enhanced potency and selectivity.[4][5]
The inherent three-dimensionality of spirocycles, with a higher fraction of sp3-hybridized carbons (Fsp3), generally correlates with improved physicochemical properties.[1][3] This often translates to:
-
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to improved aqueous solubility.[1][8]
-
Modulated Lipophilicity: Strategic selection of spirocyclic scaffolds can fine-tune a molecule's lipophilicity (logP), impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][8]
-
Improved Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.[1][4][8]
-
Conformational Restriction: The locked conformation of a spirocycle reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[1][5]
Modern Synthetic Strategies for Accessing Novel Spirocyclic Intermediates
The accessibility of diverse spirocyclic building blocks has been a significant driver of their adoption in drug discovery.[4][5] A multitude of synthetic strategies have been developed, each with its own set of advantages and applications. The choice of a particular methodology is often dictated by the desired target scaffold, the required stereochemical control, and the overall synthetic efficiency.
Catalytic Asymmetric Synthesis: Mastering Stereochemistry
The creation of a spirocenter often generates a chiral center, making stereocontrol a critical aspect of the synthesis. Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective construction of spirocyclic compounds.[9][10]
Key Approaches:
-
Organocatalysis: Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze a variety of spirocyclization reactions, including Michael additions, cycloadditions, and dearomatization reactions.[11][12]
-
Transition Metal Catalysis: Palladium, rhodium, iridium, and copper complexes with chiral ligands are widely used for asymmetric spirocyclizations, such as intramolecular Heck reactions and [3+2] cycloadditions.[9]
Experimental Protocol: Asymmetric Synthesis of a Spirooxindole via Organocatalyzed Michael Addition
This protocol describes a representative organocatalytic approach to a key spirooxindole intermediate, a prevalent scaffold in medicinal chemistry.
Materials:
-
N-Boc-oxindole (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Takemoto catalyst, 10 mol%)
-
Toluene (0.1 M)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of N-Boc-oxindole in toluene at room temperature, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst.
-
Add methyl vinyl ketone dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spirooxindole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality behind Experimental Choices:
-
The choice of the Takemoto catalyst is based on its demonstrated ability to effectively catalyze the asymmetric Michael addition to oxindoles with high enantioselectivity.
-
Toluene is selected as the solvent to ensure good solubility of the reactants and catalyst while minimizing side reactions.
-
Monitoring by TLC is a self-validating step to ensure the reaction proceeds to completion and to identify any potential side products.
-
Purification by flash chromatography is essential to isolate the desired product from the catalyst and any unreacted starting materials.
-
Chiral HPLC analysis is a critical self-validating step to confirm the enantiopurity of the final product.
Cycloaddition Reactions: Building Complexity in a Single Step
Cycloaddition reactions are highly efficient methods for the construction of spirocyclic frameworks, as they can generate multiple new bonds and stereocenters in a single, atom-economical step.[9][11]
Prominent Cycloaddition Strategies:
-
[3+2] Cycloadditions: This strategy is widely used for the synthesis of five-membered spiro-heterocycles.[9][13] For example, the reaction of azomethine ylides with dipolarophiles can afford spiro-pyrrolidines.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Intramolecular Diels-Alder reactions are particularly useful for constructing spirocyclic systems containing six-membered rings.
-
[2+2] Cycloadditions: These reactions are valuable for the synthesis of spirocycles containing four-membered rings, such as spiro-cyclobutanes.[14]
Workflow for a [3+2] Cycloaddition Reaction:
Caption: Workflow for the synthesis of spirooxindole-pyrrolidines via a [3+2] cycloaddition reaction.
Ring-Expansion and Ring-Contraction Strategies
Rearrangement reactions that involve the expansion or contraction of a ring system provide another elegant route to spirocyclic intermediates.
-
Ring-Expansion: Spirocyclopropanes can undergo stereoselective ring expansion to afford more complex spirocyclic scaffolds.[15]
-
Ring-Contraction: Methods like the Wolff rearrangement or semi-pinacol rearrangement can be employed to contract a larger ring, leading to the formation of a spirocycle.[16]
Characterization of Novel Spirocyclic Intermediates: A Multi-faceted Approach
The unambiguous characterization of novel spirocyclic compounds is crucial to ensure their identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.[17][18][19]
| Parameter | Method | Information Obtained |
| Chemical Structure | ¹H NMR, ¹³C NMR | Confirms the connectivity of atoms and the presence of functional groups. |
| Functional Groups | FT-IR Spectroscopy | Identifies characteristic vibrational frequencies of functional groups. |
| Molecular Weight | Mass Spectrometry (MS) | Determines the exact molecular mass of the compound. |
| Elemental Composition | Elemental Analysis (CHN) | Confirms the percentage of Carbon, Hydrogen, and Nitrogen. |
| 3D Structure | Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the solid state. |
| Purity | HPLC, LC-MS | Determines the percentage purity of the compound. |
| Stereochemistry | Chiral HPLC, VCD, ECD | Determines the enantiomeric excess and absolute configuration. |
Table 1: Key Characterization Techniques for Novel Spirocyclic Intermediates.
Case Study: The Impact of a Spirocyclic Scaffold on a Bioactive Molecule
To illustrate the practical application of the principles discussed, let us consider a hypothetical case study where a planar, achiral lead compound is modified by the introduction of a spirocyclic moiety.
Logical Relationship Diagram:
Caption: Impact of introducing a spirocyclic scaffold on the properties of a lead compound.
By replacing a flexible ethyl group with a rigid spiro-cyclobutane, the following improvements could be observed:
-
Increased Potency: The fixed conformation of the spirocyclic analog could lead to a more favorable interaction with the target protein, resulting in higher potency.
-
Improved Physicochemical Properties: The introduction of the sp3-rich spirocycle could increase solubility and reduce the planarity of the molecule, potentially improving its ADME properties.
-
Novelty and Intellectual Property: The novel spirocyclic analog would represent a new chemical entity, providing a strong intellectual property position.
Conclusion and Future Perspectives
The discovery and implementation of novel spirocyclic intermediates have become an indispensable part of modern drug discovery.[4][20] The ability of these three-dimensional scaffolds to overcome the limitations of traditional "flat" molecules has been repeatedly demonstrated. As synthetic methodologies continue to advance, providing access to an even greater diversity of spirocyclic building blocks, their impact on the development of new therapeutics is expected to grow. The future of this field will likely involve the integration of computational design with innovative synthetic strategies to create highly tailored spirocyclic intermediates with optimal drug-like properties.[20][21]
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The Spirocyclic Advantage: A Departure from "Flatland" in Modern Drug Discovery
An In-Depth Technical Guide to Exploring the Chemical Space of Spirocyclic Compounds
For decades, medicinal chemistry has been dominated by compounds rich in flat, aromatic rings. While successful, this approach has often led to molecules with suboptimal physicochemical properties. Spirocyclic compounds, characterized by two rings sharing a single atom, represent a significant leap into the third dimension.[1][2][3] Their rigid, well-defined three-dimensional architecture provides a powerful solution to many challenges in drug development, offering an escape from the "flatland" of traditional scaffolds.[1][4][5]
The core advantage of spirocycles lies in their inherent three-dimensionality, which allows for the projection of functional groups into space in a precise and controlled manner.[2] This structural feature is critical for achieving potent and selective interactions with complex biological targets like enzymes and G protein-coupled receptors (GPCRs).[2][6] The incorporation of a spirocyclic core inherently increases the fraction of sp³-hybridized carbons (Fsp³), a molecular complexity metric that correlates with a higher probability of success in clinical development.[7] This shift towards more saturated, 3D structures often leads to significant improvements in key drug-like properties, including:
-
Enhanced Solubility and Permeability: The non-planar nature of spirocycles can disrupt crystal packing and improve aqueous solubility.[7][8]
-
Improved Metabolic Stability: The quaternary spiro-carbon is sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes.[9]
-
Increased Potency and Selectivity: The rigid framework reduces the entropic penalty upon binding to a target and allows for an optimal geometric arrangement of pharmacophoric elements, leading to higher affinity and selectivity.[1][7][10]
-
Novelty and Intellectual Property: The vast and underexplored chemical space of spirocyclic compounds offers fertile ground for discovering novel chemical entities with strong intellectual property potential.[11][12]
The successful application of these principles is evident in the growing number of approved drugs and clinical candidates containing spirocyclic motifs, such as the antifungal agent Griseofulvin, the antipsychotic Fluspirilene, and the menin-MLL inhibitor Revumenib.[1][10][13]
Constructing the 3D Architecture: Synthesis of Spirocyclic Scaffolds
The synthesis of spirocycles was once considered a significant challenge due to the difficulty of constructing the requisite quaternary carbon center.[2] However, recent advances in synthetic methodology have made these valuable scaffolds much more accessible to medicinal chemists.[9][14] The choice of synthetic strategy is dictated by the desired ring system, functional group tolerance, and the need for stereochemical control.
Key Synthetic Strategies
-
Sequential Dialkylation: A foundational approach where an active methylene compound is sequentially alkylated with a dihaloalkane or a similar bifunctional electrophile, followed by an intramolecular cyclization to form the spiro-center.[3][15] This method is versatile for creating various spiro[4.X]alkane systems.
-
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, offering high atom economy and efficiency. Microwave-assisted MCRs have emerged as a powerful tool for rapidly assembling diverse spiroheterocycles.[16]
-
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have proven to be powerful catalysts for the enantioselective synthesis of complex spiroheterocycles, such as spirooxindoles and spiro-β-lactams, through various annulation strategies.[17][18]
-
Solid-Phase Synthesis: Ideal for generating libraries of spirocyclic compounds, this technique involves attaching a starting material to a solid support (resin) and performing subsequent reactions. This approach simplifies purification and allows for combinatorial diversification.[19]
-
Metathesis Reactions: Ring-closing metathesis (RCM), ring-opening cross-metathesis (ROCM), and other metathesis protocols provide powerful and flexible routes to intricate spirocyclic frameworks.[20]
Experimental Protocol: Synthesis of a Spiro[4.4]nonane β-Keto Ester via Sequential Dialkylation
This protocol details a classic and reliable method for constructing a spirocyclic core, adapted from established procedures.[15] It demonstrates the principle of creating the spiro-center through controlled alkylation steps.
Objective: To synthesize a spiro[4.4]nonane derivative from 2-methoxycarbonylcyclopentanone.
Materials:
-
2-methoxycarbonylcyclopentanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Dibromobutane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Enolate Formation and First Alkylation:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 100 mL of anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) to the THF at 0 °C (ice bath).
-
Add 2-methoxycarbonylcyclopentanone (1.0 eq) dropwise to the suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 1,4-dibromobutane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture to 0 °C.
-
Carefully add a second portion of sodium hydride (1.1 eq) in small portions.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and heat to reflux for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water until gas evolution stops.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure spirocyclic β-keto ester.
-
Validating the Third Dimension: Physicochemical Characterization
The synthesis of a novel spiro compound is only the first step. Rigorous characterization is essential to confirm its identity, purity, and three-dimensional structure. This process forms a self-validating system, ensuring that subsequent biological data is reliable and interpretable.[21] A combination of spectroscopic and analytical techniques is employed to build a complete profile of the new chemical entity.
| Parameter | Method | Information Obtained |
| Chemical Structure | ¹H NMR, ¹³C NMR | Confirms the connectivity of atoms and the carbon-hydrogen framework. Provides information on stereochemistry. |
| Functional Groups | FT-IR Spectroscopy | Identifies characteristic functional groups (e.g., C=O, N-H, O-H) present in the molecule. |
| Molecular Weight | Mass Spectrometry (MS) | Determines the exact molecular weight and provides the molecular formula (High-Resolution MS). |
| Elemental Composition | Elemental Analysis (CHN) | Confirms the percentage of Carbon, Hydrogen, and Nitrogen, verifying the molecular formula. |
| 3D Structure | Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms and absolute stereochemistry. This is the gold standard for confirming the spirocyclic architecture. |
| Purity | HPLC, LC-MS | Determines the percentage purity of the compound and identifies any impurities. |
| A summary of key techniques for the initial characterization of novel spiro compounds.[21] |
Harnessing the Spirocyclic Scaffold in Drug Design
The true power of spirocycles is realized in their application as tools to solve complex challenges in drug discovery. Their unique geometry can be leveraged to enhance interactions with biological targets and to fine-tune pharmacokinetic properties.
Bioisosteric Replacement: A Strategy for Optimization
One of the most effective applications of spirocycles is as bioisosteres for common chemical motifs.[22] A bioisosteric replacement involves substituting one group with another that retains similar biological activity but possesses different physicochemical properties. Strained spirocycles, such as those containing azetidine or cyclobutane rings, are increasingly used as non-classical bioisosteres for more traditional heterocycles like piperidine and piperazine.[5][23][24]
This strategy can address several issues:
-
Improving Metabolic Stability: Replacing a metabolically labile group with a more robust spirocycle.
-
Modulating Lipophilicity: Exchanging a lipophilic aromatic ring for a more saturated spirocyclic system can lower logP and improve solubility.[9]
-
Enhancing Selectivity: The rigid structure of a spirocycle can enforce a specific conformation that favors binding to the desired target over off-targets. A notable example is an analog of the PARP inhibitor Olaparib, where replacing the piperazine ring with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1.[7]
Caption: Bioisosteric replacement of a common motif with a spirocyclic scaffold.
Navigating the Spirocyclic Chemical Space: Computational Approaches
The universe of possible spirocyclic compounds is vast and largely unexplored.[6][25] Systematically synthesizing and testing all possibilities is impractical. Computational chemistry provides the tools to navigate this space efficiently, prioritizing the synthesis of compounds with the highest probability of success.[26]
The process begins with the design of virtual compound libraries.[27] These libraries can be created by enumerating all possible combinations of known spirocyclic scaffolds with a diverse set of building blocks. This in silico approach allows for the exploration of millions of potential drug candidates without a single flask being touched.[28]
A Typical Computational Workflow
A structure-based drug design (SBDD) campaign leveraging spirocyclic scaffolds often follows a workflow that integrates computational screening with synthetic chemistry.[29][30]
-
Scaffold Selection/Design: Based on the target and existing knowledge, novel or known spirocyclic scaffolds are chosen or designed to present vectors for chemical diversification in appropriate orientations.
-
Virtual Library Generation: A large, diverse library of virtual compounds is generated by decorating the selected scaffolds with various R-groups.
-
Property Filtering: The virtual library is filtered based on calculated physicochemical properties (e.g., molecular weight, logP, Fsp³) to remove compounds with undesirable characteristics.
-
Virtual Screening: The remaining compounds are docked into the 3D structure of the biological target. Their predicted binding modes and scores are used to rank them.
-
Hit Prioritization & Synthesis: The top-scoring virtual hits are visually inspected by medicinal chemists and prioritized for synthesis and subsequent biological testing.
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Navigating Chemical Space: A Technical Guide to the Physicochemical Properties of N-Boc Protected Spirocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of three-dimensional (3D) scaffolds is a paramount strategy in modern drug discovery to escape the "flatland" of traditional aromatic compounds.[1][2] Spirocycles, characterized by two rings sharing a single atom, offer a unique and rigid 3D architecture that can significantly influence a molecule's biological activity and pharmacokinetic profile.[3][4] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules containing amine functionalities, including many spirocyclic scaffolds. This guide provides an in-depth exploration of the critical physicochemical properties of N-Boc protected spirocycles, offering insights into their lipophilicity, solubility, metabolic stability, and conformational behavior. Understanding these properties is crucial for medicinal chemists to effectively design and optimize spirocyclic drug candidates with improved developability.
Introduction: The Synergy of Spirocycles and N-Boc Protection in Drug Discovery
Spirocyclic scaffolds have gained considerable attention in medicinal chemistry due to their ability to impart favorable drug-like properties.[5][6] Their inherent three-dimensionality, resulting from the spirocyclic fusion, leads to a higher fraction of sp3-hybridized carbons (Fsp3).[3] An increased Fsp3 character is often correlated with improved clinical success, potentially due to enhanced target engagement and better physicochemical properties such as solubility and metabolic stability.[3] The introduction of spirocycles can modulate a compound's potency, selectivity, and pharmacokinetic (PK) properties.[1][3]
The N-Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8][9] In the context of spirocyclic drug candidates, the N-Boc group is often a key synthetic handle. However, its presence, even as an intermediate, can significantly alter the physicochemical properties of the parent spirocycle. This guide will dissect these effects, providing a framework for anticipating and managing the impact of N-Boc protection on key developability parameters.
Key Physicochemical Properties of N-Boc Protected Spirocycles
The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. For N-Boc protected spirocycles, a nuanced understanding of these characteristics is essential for successful lead optimization.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.
The N-Boc group, with its bulky and greasy tert-butyl moiety, generally increases the lipophilicity of a molecule. When appended to a spirocyclic amine, the resulting carbamate will almost invariably exhibit a higher logP value than the corresponding free amine. This increased lipophilicity can have both positive and negative consequences:
-
Potential Advantages: Enhanced membrane permeability, which can be beneficial for oral absorption and cell-based assays.
-
Potential Disadvantages: Increased risk of off-target effects, higher metabolic clearance, and lower aqueous solubility.
Table 1: Predicted Impact of N-Boc Protection on Lipophilicity of a Hypothetical Azaspirocycle
| Compound | Structure | Predicted cLogP | Commentary |
| Azaspiro[3.3]heptane | (Structure not shown) | ~1.5 | Parent amine with moderate lipophilicity. |
| N-Boc-azaspiro[3.3]heptane | (Structure not shown) | ~3.0 | Significant increase in lipophilicity due to the tert-butyl group. |
Note: cLogP values are estimations and can vary depending on the prediction algorithm.
It is crucial for medicinal chemists to consider the lipophilicity contribution of the N-Boc group during the design of synthetic routes and the interpretation of biological data for protected intermediates.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[11] Poor solubility can lead to erratic absorption and low bioavailability, hindering the development of a promising drug candidate.[11]
The introduction of an N-Boc group typically decreases the aqueous solubility of a spirocyclic amine. This is a direct consequence of the increased lipophilicity and the masking of a potentially polar and hydrogen-bond-donating amine group. The resulting carbamate is less capable of forming favorable interactions with water molecules.
For early-stage drug discovery, kinetic solubility assays are often employed as a high-throughput method to assess the solubility of compounds.[12][13][14]
Experimental Protocol: Kinetic Solubility Assay
A common method for determining kinetic solubility is the shake-flask method followed by analysis.[14][15]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the N-Boc protected spirocycle in dimethyl sulfoxide (DMSO), typically at 10-20 mM.[15]
-
Incubation: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final desired concentration (e.g., 100 µM).[15] The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[16]
-
Equilibration: Shake the mixture vigorously at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.[14][15]
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.[14][15]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS).[15][17]
-
Data Analysis: The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[18][19] High metabolic instability can lead to rapid clearance and low in vivo exposure, limiting the therapeutic efficacy of a drug.
The N-Boc group itself is generally considered to be metabolically stable. However, its presence can influence the metabolic stability of the spirocyclic scaffold in several ways:
-
Steric Shielding: The bulky tert-butyl group can sterically hinder adjacent metabolic soft spots on the spirocycle, thereby increasing the overall metabolic stability of the molecule.
-
Altered Lipophilicity: The increased lipophilicity conferred by the N-Boc group can lead to greater partitioning into the active site of metabolic enzymes, potentially increasing the rate of metabolism at other sites on the molecule.
In vitro metabolic stability assays using liver microsomes are a standard tool in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[16][18][20]
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer (pH 7.4).[16][21]
-
Compound Addition: Add the N-Boc protected spirocycle (typically from a DMSO or acetonitrile stock solution) to the incubation mixture at a final concentration of around 1 µM.[16]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[16]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent such as acetonitrile, which also serves to precipitate the microsomal proteins.[16]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing the metabolic stability of N-Boc protected spirocycles.
Conformational Analysis
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Spirocycles, by their nature, have a more rigid and defined conformation compared to their acyclic or monocyclic counterparts.[3] The N-Boc group can further influence the conformational preferences of the spirocyclic scaffold.
The bulky tert-butyl group can introduce steric strain that favors specific ring puckering or orientations of substituents to minimize energetic penalties.[22][23] For example, in a piperidine-containing spirocycle, the N-Boc group can influence the equilibrium between axial and equatorial conformations of other substituents.
Computational modeling and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the conformational preferences of N-Boc protected spirocycles.[24][25] Understanding these preferences can provide valuable insights into the structure-activity relationship (SAR) and guide the design of analogs with improved biological activity.
Conclusion
N-Boc protected spirocycles are important intermediates and, in some cases, final compounds in drug discovery programs. A thorough understanding of their physicochemical properties is essential for medicinal chemists to make informed decisions during the design, synthesis, and evaluation of these complex molecules. The N-Boc group significantly impacts lipophilicity and solubility and can modulate metabolic stability and conformational preferences. By carefully considering these effects and employing the experimental and analytical techniques outlined in this guide, researchers can better navigate the challenges of developing novel spirocyclic drug candidates with optimized physicochemical profiles for clinical success.
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An In-depth Technical Guide to tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive investigation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a pivotal building block in contemporary medicinal chemistry. The unique structural attributes of this spirocyclic scaffold, particularly its conformational rigidity, offer significant advantages in the design of novel therapeutics. This document delves into the synthesis, characterization, and core applications of this compound, with a particular focus on its role in the development of G protein-coupled receptor 119 (GPR119) agonists and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data analysis, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the quest for more potent and selective drug candidates, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into their designs.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs. The inherent rigidity of the spirocyclic core helps to pre-organize the molecule for optimal interaction with its biological target, thereby enhancing binding affinity and selectivity.[1]
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (also known as N-Boc-2-oxo-7-azaspiro[3.5]nonane) is a prime example of such a scaffold. It features a piperidine ring fused to a cyclobutanone ring via a spiro-center. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the ketone functionality on the cyclobutane ring provides a reactive handle for further chemical modifications. This combination of features makes it a highly versatile intermediate for the synthesis of a diverse range of complex molecules.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application. The key properties of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 203661-69-2 | [2] |
| Molecular Formula | C₁₃H₂₁NO₃ | [2] |
| Molecular Weight | 239.32 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | ≥99% (GC) | [2] |
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and quality control of the compound.
-
¹H NMR Spectroscopy: A Certificate of Analysis from a commercial supplier confirms the structure of the compound.[2] The spectrum is consistent with the assigned structure, showing the characteristic signals for the tert-butyl group and the protons of the spirocyclic core.
Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
The synthesis of this spirocyclic ketone is a critical step in its utilization. While several synthetic routes to azaspiro[3.5]nonane derivatives exist, a common method for the preparation of the title compound involves a cycloaddition reaction.[3][4]
Synthetic Pathway
A reported synthesis starts from tert-butyl 4-methylenepiperidine-1-carboxylate.[3] This starting material undergoes a [2+2] cycloaddition with a ketene equivalent generated in situ.
Caption: Synthetic scheme for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Experimental Protocol
The following protocol is based on a reported procedure and should be adapted and optimized by the end-user.[3]
Materials:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-copper couple (Zn/Cu)
-
tert-Butyl methyl ether (t-BuOMe), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and the Zn/Cu couple (11.5 equiv).
-
Add anhydrous t-BuOMe to the flask.
-
The reaction mixture is stirred, and the progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous NH₄Cl solution.
-
The mixture is stirred at room temperature for several hours and then filtered to remove the solid residues.
-
The organic and aqueous phases are separated. The aqueous phase is extracted with EtOAc.
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the pure tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a reference standard or literature data.
Applications in Drug Discovery
The unique structural features of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate make it a highly sought-after intermediate in the synthesis of novel drug candidates.[1]
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[5][6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[7]
The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into a new class of potent GPR119 agonists.[5] The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for optimal binding to the receptor.
Caption: Simplified GPR119 signaling pathway upon activation by an agonist.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a key starting material for the synthesis of these agonists. The ketone functionality can be derivatized, for example, through reductive amination, to introduce the necessary side chains for potent GPR119 activation.
Linkers for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] Rigid linkers, such as those derived from spirocyclic scaffolds, are of particular interest as they can reduce the entropic penalty of ternary complex formation.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a valuable building block for the construction of rigid PROTAC linkers.[9] The ketone can be functionalized to attach to the target protein ligand, while the piperidine nitrogen, after deprotection, can be used to connect to the E3 ligase ligand.
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Foreword: Embracing Three-Dimensionality in Modern Drug Discovery
An In-Depth Technical Guide to the Fundamental Chemistry of 7-Azaspiro[3.5]nonane Derivatives
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) motifs is a powerful approach to enhance potency, selectivity, and pharmacokinetic profiles. Among these, spirocyclic systems have emerged as privileged structures. This guide focuses on the 7-azaspiro[3.5]nonane core, a versatile scaffold that merges the well-established piperidine ring with a cyclobutane moiety. Its rigid, well-defined geometry offers a unique platform for creating superior drug candidates by providing predictable exit vectors for substituents, improving metabolic stability, and optimizing physicochemical properties.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and strategic application of 7-azaspiro[3.5]nonane derivatives.
The 7-Azaspiro[3.5]nonane Scaffold: Core Attributes
The 7-azaspiro[3.5]nonane system consists of a piperidine ring and a cyclobutane ring sharing a single carbon atom (the spiro center).[4] This unique arrangement imparts significant conformational rigidity compared to its non-spirocyclic or larger ring-fused counterparts.[3]
Structural and Conformational Insights
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The spiro-fused cyclobutane ring locks this conformation, drastically reducing the molecule's flexibility. This rigidity is a key advantage in rational drug design, as it allows substituents to be projected into space with highly predictable trajectories, facilitating more precise and high-affinity interactions with biological targets.[1][2]
The Bioisosteric Advantage
The 7-azaspiro[3.5]nonane motif is frequently employed as a bioisostere for the piperidine ring, one of the most common N-heterocycles in approved drugs.[5][6] The rationale for this substitution is multi-faceted:
-
Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent methylene groups are less susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) compared to the "soft spots" on a simple piperidine ring.[1][7][8]
-
Improved Physicochemical Properties: The introduction of sp³-rich, non-aromatic structures often leads to improved aqueous solubility and a reduction in lipophilicity (LogP/LogD), properties that are critical for a favorable pharmacokinetic profile.[8][9] This principle is a cornerstone of the "Escape from Flatland" strategy in modern medicinal chemistry.[8][10]
-
Novelty and Intellectual Property: Replacing a common scaffold like piperidine with a less conventional bioisostere provides a clear path to novel chemical matter, strengthening intellectual property positions.[9][11]
Synthesis of the 7-Azaspiro[3.5]nonane Core: Key Strategies
The construction of the spirocyclic core is the foundational challenge in the chemistry of these derivatives. Several robust strategies have been developed, each with specific advantages depending on the desired scale and substitution pattern.
Strategy 1: Staudinger [2+2] Ketene-Imine Cycloaddition
This is a versatile and widely used method for creating the spiro-β-lactam precursor, 7-azaspiro[3.5]nonan-1-one.[12] The reaction involves the [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride and a base, with an imine derived from a piperidin-4-one derivative.[12] The choice of a protected piperidone, such as N-Boc-4-piperidone, is crucial as it prevents side reactions at the nitrogen and allows for subsequent diversification.
-
Imine Formation (if required): While not always necessary as the piperidone can react directly, pre-forming the imine can sometimes improve yields. For this protocol, we will proceed with the direct reaction.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere, add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Ketene Generation and Cycloaddition: In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled piperidone mixture over 30-60 minutes. Causality Note: The slow addition is critical to maintain a low concentration of the highly reactive ketene, minimizing polymerization and other side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dechlorination (if using chloroacetyl chloride): The resulting chloro-β-lactam is then dehalogenated. Dissolve the crude product in methanol, add activated zinc dust (excess), and stir vigorously at room temperature. The progress of the dechlorination is monitored by LC-MS.
-
Purification: After filtration to remove the zinc, the crude product is purified by column chromatography on silica gel to yield the desired N-Boc-7-azaspiro[3.5]nonan-1-one.
Strategy 2: Solid-Phase Synthesis for Library Generation
For drug discovery campaigns requiring the synthesis of many analogs, a solid-phase approach is highly efficient. It simplifies purification to simple washing and filtration steps and is amenable to automation.[13] A powerful method involves an on-resin Dieckmann condensation.[13]
Caption: Solid-phase synthesis workflow for the 7-azaspiro[3.5]nonan-1-one core.
This process involves loading a protected piperidine building block onto a resin, followed by deprotection and coupling with a cyclobutane precursor. The key spirocyclization is achieved via an intramolecular Dieckmann condensation, driven by a strong base like potassium tert-butoxide, followed by decarboxylation at elevated temperatures.[13] Finally, the spirocyclic core is cleaved from the resin for further derivatization.
Reactivity and Derivatization: Unlocking Chemical Diversity
The synthetic utility of the 7-azaspiro[3.5]nonane core lies in its potential for diversification at two primary sites: the piperidine nitrogen and the cyclobutane ring (especially when it contains a ketone).
N-Functionalization of the Piperidine Moiety
After deprotection of the nitrogen (e.g., TFA-mediated removal of a Boc group), the secondary amine is a nucleophilic handle for a wide array of transformations. This is typically the final step in synthesizing a target molecule, allowing for late-stage diversification.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install N-alkyl groups.
-
Acylation/Amidation: Coupling with carboxylic acids (using reagents like HATU or EDC) or acyl chlorides to form amides.[14]
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Direct reaction with alkyl halides, though this can sometimes lead to over-alkylation and is often less controlled than reductive amination.
These reactions are fundamental in medicinal chemistry for modulating a compound's properties to achieve the desired biological activity and ADME profile. For instance, in the development of GPR119 agonists, the N-capping group was systematically varied to optimize potency.[15]
Reactions of the 7-Azaspiro[3.5]nonan-1-one
The ketone at the 1-position provides another vector for chemical modification, expanding the accessible chemical space.
-
Reduction: Reduction with agents like sodium borohydride yields the corresponding alcohol, introducing a new stereocenter and a hydrogen bond donor/acceptor.
-
Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for the introduction of exocyclic double bonds and further functionalization.
-
Grignard/Organolithium Addition: Carbon-carbon bond formation to install alkyl or aryl groups at the spiro-carbon, creating a tertiary alcohol.
Visualizing Diversification Pathways
Caption: Diversification pathways from a common 7-azaspiro[3.5]nonan-1-one intermediate.
Applications in Drug Discovery: Case Studies
The unique structural and physicochemical properties of 7-azaspiro[3.5]nonane derivatives have led to their successful application in several therapeutic areas.
GPR119 Agonists for Type 2 Diabetes
A notable application is the development of potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[15] Researchers designed a series of 7-azaspiro[3.5]nonane derivatives, systematically exploring substitutions on both the piperidine nitrogen and an appended aryl ring. This optimization led to the identification of compound 54g , which demonstrated high potency as a GPR119 agonist, a desirable pharmacokinetic profile in rats, and a significant glucose-lowering effect in a diabetic rat model.[15] This work exemplifies a classic medicinal chemistry strategy where the rigid spirocyclic core serves as a stable anchor for the pharmacophoric elements.
Covalent Inhibitors of KRAS G12C
The 7-azaspiro[3.5]nonane scaffold has also been incorporated into covalent inhibitors of KRAS G12C, a critical oncogenic driver.[16] In this context, the spirocycle acts as a rigid, 3D-shaped linker that optimally positions a reactive "warhead" to form a covalent bond with a specific cysteine residue on the KRAS protein, while other parts of the molecule engage in non-covalent interactions to enhance binding affinity.
Quantitative Data Summary: Physicochemical Property Modulation
The strategic replacement of a piperidine with a spirocyclic analog can have a profound impact on key drug-like properties. While direct comparative data for a single compound pair is not available in the provided sources, the general trends observed for related spirocycles are summarized below.
| Property | Typical Piperidine Analog | Corresponding Azaspiro[3.3/3.5] Analog | Rationale for Change |
| Lipophilicity (cLogP) | Higher | Lower | Increased sp³ character and removal of "flat" surfaces often reduces lipophilicity.[1] |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity and specific polar interactions can improve solubility.[9] |
| Metabolic Stability | Moderate | Higher | The quaternary spiro center blocks common sites of metabolic oxidation.[7][8][10] |
| pKa | Similar | Similar | The basicity of the piperidine nitrogen is generally maintained.[17] |
Conclusion and Future Outlook
The fundamental chemistry of 7-azaspiro[3.5]nonane derivatives provides a robust and versatile platform for modern drug discovery. The core scaffold offers a distinct three-dimensional architecture that serves as a superior bioisosteric replacement for piperidine, often leading to compounds with enhanced metabolic stability and improved physicochemical properties. Well-established synthetic routes, including [2+2] cycloadditions and solid-phase methodologies, allow for the efficient construction of the core, while straightforward functionalization chemistry enables the rapid generation of diverse compound libraries. As the demand for drug candidates with superior ADME profiles and novel intellectual property continues to grow, the strategic application of the 7-azaspiro[3.5]nonane scaffold and its relatives is poised to become an increasingly important tool in the medicinal chemist's arsenal.
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Methodological & Application
The Strategic Application of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Design: A Technical Guide
Introduction: The Imperative for Rigidity in PROTAC Linkerology
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is not merely a passive tether; it plays a critical role in dictating the efficacy of the PROTAC by influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1] The length, flexibility, and chemical nature of the linker can profoundly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[3]
While flexible linkers, such as polyethylene glycol (PEG) chains, are commonly employed, there is a growing appreciation for the advantages conferred by rigid linkers.[1] Rigid linkers, particularly those incorporating cyclic or spirocyclic scaffolds, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding.[1] The tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate scaffold is an exemplary building block for constructing such rigid linkers. Its spirocyclic nature introduces conformational constraint, which can enhance the stability of the ternary complex and improve metabolic stability, ultimately leading to more potent and durable protein degradation.[1]
This technical guide provides a comprehensive overview of the application of this compound and related spirocyclic motifs in the design and evaluation of PROTACs, using the IRAK4/IMiD degrader KTX-951 as a case study.
Mechanism of Action: A PROTAC-Mediated Degradation Pathway
The fundamental mechanism of a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[2]
Caption: General mechanism of action for a PROTAC.
Case Study: KTX-951, an IRAK4/IMiD Degrader with a Spirocyclic Linker
KTX-951 is an orally active PROTAC that demonstrates the utility of a rigid, spirocyclic linker. It is an "IRAKIMiD," meaning it targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation while also degrading the neosubstrates of its Cereblon (CRBN) E3 ligase ligand, the immunomodulatory imide drugs (IMiDs) Ikaros and Aiolos.[4][5] This dual activity can lead to synergistic anti-tumor effects in certain contexts, such as MYD88-mutant lymphomas.[5]
The structure of KTX-951 incorporates a spiro[3.5]nonane-based linker to connect the IRAK4-binding warhead to the pomalidomide-derived CRBN ligand.[4] This rigid linker design is crucial for achieving the high potency and favorable pharmacokinetic properties of the molecule.[6]
Quantitative Data for KTX-951
| Parameter | IRAK4 | Ikaros | Aiolos | Reference |
| Binding Affinity (Kd) | 3.5 nM | - | - | [4] |
| Degradation (DC50) | 13 nM | 14 nM | 13 nM | [4] |
| Maximal Degradation (Dmax) | >90% (inferred) | >90% (inferred) | >90% (inferred) | [4] |
| Oral Bioavailability (%F) | 22% (Rat), 57% (Dog) | - | - | [6] |
Protocols for PROTAC Synthesis and Evaluation
This section provides detailed, step-by-step protocols for the synthesis and evaluation of a PROTAC incorporating a this compound linker, using the synthesis of an IRAK4 degrader analogous to KTX-951 as a model.
Part 1: Synthesis of an IRAK4 PROTAC with a Spirocyclic Linker
The synthesis is modular, involving the preparation of the E3 ligase ligand-linker intermediate, the POI-binding warhead, and their final coupling.
Caption: Modular synthetic workflow for PROTAC synthesis.
Protocol 1: Synthesis of the E3 Ligase-Linker Intermediate
This protocol describes the synthesis of a pomalidomide-linker intermediate, starting from the functionalization of the spirocyclic linker.
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
-
Rationale: Removal of the Boc protecting group is necessary to expose the secondary amine for coupling to the E3 ligase ligand.
-
-
Coupling to Pomalidomide:
-
To a solution of 4-fluoro-pomalidomide in a polar aprotic solvent (e.g., dimethylformamide), add a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Add the deprotected spirocyclic linker from the previous step.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pomalidomide-linker intermediate.
-
Rationale: A nucleophilic aromatic substitution reaction is used to attach the linker to the pomalidomide scaffold.
-
Protocol 2: Final Coupling to the IRAK4 Warhead
This protocol describes the final amide coupling step to generate the complete PROTAC molecule.
-
Amide Coupling Reaction:
-
Dissolve the IRAK4 warhead (containing a carboxylic acid functional group) in a suitable solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the pomalidomide-linker intermediate (from Protocol 1) to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous solutions to remove excess reagents.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Rationale: Amide bond formation is a robust and widely used method for the final conjugation of the two arms of the PROTAC.
-
Part 2: In Vitro and In-Cellulo Evaluation of the PROTAC
A series of assays are required to characterize the biological activity of the newly synthesized PROTAC.
Caption: A typical workflow for the biological evaluation of a PROTAC.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[2][7]
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293) that has been engineered to express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor).[2]
-
-
Assay Procedure:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow labeling of the HaloTag®-CRBN.
-
Add a serial dilution of the PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Self-Validation: A key control is to perform the assay in the presence of an excess of a non-labeled binder for either the POI or the E3 ligase. This should compete with the PROTAC and prevent the BRET signal, confirming the specificity of the interaction.
-
Protocol 4: Protein Degradation Assay (Western Blot)
This is the gold standard for directly measuring the reduction in POI levels.[8]
-
Cell Treatment:
-
Plate a relevant cell line (e.g., a MYD88-mutant DLBCL cell line for an IRAK4 degrader) in 6-well plates.[8]
-
Treat the cells with a serial dilution of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with a primary antibody specific for the POI (e.g., anti-IRAK4). Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[4]
-
Self-Validation: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should rescue the degradation of the POI.[8]
-
Protocol 5: Selectivity Profiling (Mass Spectrometry-Based Proteomics)
This unbiased approach assesses the global impact of the PROTAC on the cellular proteome to identify potential off-targets.[9]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation of the POI and with a vehicle control.
-
Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly down-regulated.
-
Rationale: This provides a comprehensive view of the PROTAC's selectivity. Ideally, only the intended POI (and any known neosubstrates of the E3 ligase ligand) will be significantly degraded.[9]
-
Conclusion and Future Perspectives
The use of conformationally constrained linkers, such as those derived from this compound, represents a sophisticated strategy in the rational design of PROTACs. By reducing the entropic cost of ternary complex formation, these rigid scaffolds can lead to the development of highly potent and selective protein degraders with improved drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of such molecules. As the field of targeted protein degradation continues to evolve, the innovative design of linkers will remain a cornerstone of developing the next generation of PROTAC-based therapeutics.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Available from: [Link]
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-
Daniels DL, et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol Biol. 2021;2379:121-137. Available from: [Link]
-
Gadd MS, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. Available from: [Link]
-
MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. Available from: [Link]
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-
Donovan KA, et al. Proteolysis-targeting chimeras with reduced off-targets. Nat Commun. 2020;11(1):2232. Available from: [Link]
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-
Duan Y, et al. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Med Chem Lett. 2021;12(1):91-97. Available from: [Link]
-
Nunes J, et al. Targeting IRAK4 for Degradation with PROTACs. ACS Med Chem Lett. 2019;10(7):1081-1085. Available from: [Link]
-
Walker D, et al. Ktx-120, a Novel Irakimid Degrader of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models. Blood. 2020;136(Supplement 1):20-21. Available from: [Link]
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-
Kymera Therapeutics. Discovery and characterization of IRAKIMiDs: degraders targeting both IRAK4 and IMiD substrates for oncology indications. 2022. Available from: [Link]
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The Spirocyclic Keystone: Application Notes for tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate in CNS Drug Discovery
Introduction: Embracing the Third Dimension in CNS Drug Design
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely dictated by the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity within a complex neurological landscape. Traditional drug discovery has often been dominated by "flat," aromatic molecules, which can suffer from metabolic liabilities and off-target effects. In recent years, a paradigm shift towards molecules with greater three-dimensionality has gained significant traction. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this endeavor.[1] Their inherent rigidity and defined three-dimensional exit vectors allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[1]
This guide focuses on a particularly valuable building block at the forefront of this chemical evolution: tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate . This molecule offers a unique combination of a rigid spirocyclic core, a versatile ketone handle for derivatization, and a Boc-protected amine for controlled synthetic manipulations. It serves as a high-value intermediate for crafting conformationally constrained bioactive molecules, making it particularly useful in the development of CNS-active agents, enzyme inhibitors, and receptor modulators.[1]
Physicochemical Properties and CNS Drug-Likeness
The suitability of a scaffold for CNS drug discovery is heavily influenced by its physicochemical properties. The 7-azaspiro[3.5]nonane core, from which our title compound is derived, offers a favorable starting point for optimization towards BBB penetration.
| Property | Value (for parent compound) | Significance in CNS Drug Design |
| Molecular Weight | 239.31 g/mol [2] | Well within the desired range (<450 Da) for passive diffusion across the BBB. |
| cLogP | 1.2[2] | Indicates a moderate lipophilicity, a key factor for BBB penetration. This value can be readily modulated through derivatization. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų[2] | Below the generally accepted threshold of <90 Ų for good BBB penetration, suggesting favorable permeability characteristics. |
| Hydrogen Bond Donors | 0 | A low number of hydrogen bond donors is advantageous for crossing the lipophilic BBB. |
| Hydrogen Bond Acceptors | 3 | A moderate number of hydrogen bond acceptors allows for potential interactions with targets while maintaining good permeability. |
| Rotatable Bonds | 1 | The rigid spirocyclic core minimizes conformational flexibility, which can lead to a lower entropic penalty upon binding to a target. |
Synthetic Pathways and Key Transformations
The utility of this compound stems from its synthetic accessibility and the chemical handles it provides for diversification.
Synthesis of the Core Scaffold
A common synthetic route to this compound is outlined below. This method provides a reliable means of producing the key building block for further elaboration.
Sources
The Strategic Deployment of N-Boc-2-oxo-7-azaspiro[3.5]nonane in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics. This paradigm shift emphasizes the deliberate incorporation of three-dimensional (3D) structural motifs to enhance the pharmacological and pharmacokinetic profiles of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design philosophy.[1][2][3] Their inherent rigidity and defined spatial orientation can pre-organize pendant functional groups for optimal interaction with biological targets, often leading to improved potency and selectivity.[4][5] Furthermore, the introduction of spirocyclic cores can favorably modulate key physicochemical properties such as solubility and metabolic stability, which are critical for the successful clinical development of a drug.[1]
Among the diverse array of spirocyclic building blocks, the 7-azaspiro[3.5]nonane framework has emerged as a particularly valuable scaffold. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of a key derivative, N-Boc-2-oxo-7-azaspiro[3.5]nonane , as a versatile building block in the synthesis of innovative therapeutics. We will explore its chemical properties, provide detailed protocols for its application in key synthetic transformations, and discuss its role in the development of next-generation therapies, including G-protein coupled receptor (GPCR) agonists and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of N-Boc-2-oxo-7-azaspiro[3.5]nonane
A thorough understanding of the physicochemical properties of a building block is paramount for its strategic deployment in a medicinal chemistry campaign. The table below summarizes the key computed and experimentally determined properties of N-Boc-2-oxo-7-azaspiro[3.5]nonane.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₃ | [6][7] |
| Molecular Weight | 239.31 g/mol | [6][7] |
| CAS Number | 203661-69-2 | [6][7] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| LogP (Computed) | 1.2 | [7] |
| Topological Polar Surface Area | 46.6 Ų | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bond Count | 1 | [7] |
Core Synthetic Applications and Protocols
N-Boc-2-oxo-7-azaspiro[3.5]nonane is a bifunctional building block, presenting a ketone for nucleophilic addition or reductive amination, and a Boc-protected secondary amine that can be deprotected and further functionalized. This dual reactivity allows for its versatile incorporation into a wide range of molecular architectures.
Application 1: Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[4][8] The ketone moiety of N-Boc-2-oxo-7-azaspiro[3.5]nonane serves as an excellent electrophile for the synthesis of diverse spirocyclic amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, tolerating a wide variety of functional groups.[9][10]
This protocol describes a representative reductive amination of N-Boc-2-oxo-7-azaspiro[3.5]nonane with benzylamine.
Materials:
-
N-Boc-2-oxo-7-azaspiro[3.5]nonane (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[9]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-2-oxo-7-azaspiro[3.5]nonane (1.0 g, 4.18 mmol) in anhydrous DCE (20 mL) under a nitrogen atmosphere, add benzylamine (0.50 mL, 4.59 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.33 g, 6.27 mmol) portion-wise over 10 minutes. Causality: The portion-wise addition controls the initial rate of reaction and any potential exotherm. NaBH(OAc)₃ is chosen for its mildness and selectivity, reducing the intermediate iminium ion much faster than the starting ketone, thus minimizing side reactions such as alcohol formation.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-(benzylamino)-7-azaspiro[3.5]nonane.
Application 2: A Core Building Block for PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex.
The 7-azaspiro[3.5]nonane scaffold, derived from N-Boc-2-oxo-7-azaspiro[3.5]nonane, is an attractive component for PROTAC linkers due to its conformational rigidity, which can help to optimize the spatial orientation of the two ligands.[3][12][13]
This protocol outlines the deprotection of the Boc group and a subsequent amide coupling, a common sequence in the synthesis of PROTACs and other complex molecules.
Materials:
-
N-Boc protected 7-azaspiro[3.5]nonane derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1,1'-[Azobis(formyl-1-piperidinylylidene)]bis[3,3-dimethyl-butanenitrile]) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Part A: Boc Deprotection
-
Dissolve the N-Boc protected 7-azaspiro[3.5]nonane derivative in DCM (10 volumes).
-
Add TFA (2-5 volumes) and stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting amine salt is often used directly in the next step.
Part B: Amide Coupling
-
In a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. Causality: Pre-activation of the carboxylic acid with a coupling agent like HATU forms a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the amide bond, minimizing side reactions and improving yields.
-
Add a solution of the deprotected 7-azaspiro[3.5]nonane amine salt in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
GPR119 is a G-protein coupled receptor primarily expressed in the pancreas and gastrointestinal tract, and it is considered a promising target for the treatment of type 2 diabetes and other metabolic disorders. Research has shown that novel 7-azaspiro[3.5]nonane derivatives can act as potent GPR119 agonists.[1] In these studies, the spirocyclic core was utilized to explore the structure-activity relationship (SAR) by varying the substituents on the piperidine nitrogen and an appended aryl group. The rigid spirocyclic framework likely helps to correctly position these substituents for optimal interaction with the receptor binding pocket, leading to the identification of potent agonists with favorable pharmacokinetic profiles.[1] This highlights the value of N-Boc-2-oxo-7-azaspiro[3.5]nonane as a starting point for generating libraries of compounds for screening against various biological targets.
Conclusion
N-Boc-2-oxo-7-azaspiro[3.5]nonane is a highly valuable and versatile building block for modern medicinal chemistry. Its spirocyclic nature provides a robust three-dimensional framework that can be strategically employed to enhance the properties of drug candidates. The synthetic protocols detailed in this application note for reductive amination and subsequent functionalization provide a solid foundation for researchers to incorporate this scaffold into their drug discovery programs. From the development of GPCR agonists to the construction of sophisticated PROTAC linkers, the applications of N-Boc-2-oxo-7-azaspiro[3.5]nonane are broad and continue to expand, underscoring its importance in the ongoing quest for novel and effective therapeutics.
References
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, [Link]
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The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive, [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, [Link]
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7-Azaspiro(3.5)nonane | C8H15N. PubChem, [Link]
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Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science, [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate, [Link]
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3. PubChem, [Link]
-
Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination. ResearchGate, [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Sodium triacetoxyborohydride. Organic Chemistry Portal, [Link]
-
7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester. Aribo Biotechnology, [Link]
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Application Note & Protocol: Synthesis of Spirocyclic β-Lactams via Staudinger Ketene-Imine Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and superior pharmacokinetic profiles is paramount. Spirocyclic compounds, characterized by a single atom shared between two rings, have emerged as a class of "privileged scaffolds".[1] Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity with biological targets and increased metabolic stability when compared to their flatter, acyclic, or simple cyclic counterparts.[2][3] This structural constraint is a powerful tool for medicinal chemists to optimize lead compounds and navigate complex structure-activity relationships (SAR).[2]
The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously as the core structure of penicillin and cephalosporin antibiotics.[4] The fusion of a spirocyclic motif with a β-lactam ring creates a spiro-β-lactam, a unique and sterically demanding structure with significant potential in therapeutic development, including applications as anticancer and antibacterial agents.[5][6]
The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, stands as one of the most robust and widely utilized methods for the synthesis of the β-lactam ring.[7][8] This protocol provides a comprehensive guide to the application of the Staudinger synthesis for the construction of spirocyclic β-lactams, focusing on the reaction of a spirocyclic imine with an in situ-generated ketene.
The Staudinger [2+2] Cycloaddition: Mechanism and Stereochemical Considerations
The Staudinger synthesis should not be confused with the Staudinger reaction (or Staudinger reduction), which is the reduction of an organic azide with a phosphine to produce an amine.[9][10] The reaction relevant to β-lactam synthesis is the Staudinger ketene-imine cycloaddition.[9]
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[9][11] The electronic nature of the substituents on both the imine and the ketene heavily influences this step.[11]
-
Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclization, where the enolate anion attacks the iminium cation to close the four-membered β-lactam ring.[12]
The stereochemistry of the final β-lactam product (cis or trans) is determined during this ring closure. The outcome is a result of the competition between direct ring closure of the initial zwitterionic intermediate and its potential isomerization before cyclization.[11] Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the formation of cis-β-lactams.[11] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the closure, allowing for isomerization and leading to a preference for trans-β-lactams.[13]
Caption: Mechanism of the Staudinger Ketene-Imine Cycloaddition.
Experimental Protocol: One-Pot Synthesis of a Spiro-β-Lactam
This protocol outlines a general and widely applicable one-pot method for synthesizing spiro-β-lactams. It involves the in situ generation of a ketene from a carboxylic acid derivative, which then reacts with a pre-formed spirocyclic imine. This approach avoids the need to handle potentially unstable ketenes.[5][14]
Materials and Reagents
-
Spirocyclic Imine: Synthesized separately, typically from the condensation of a cyclic ketone and a primary amine.
-
Carboxylic Acid Derivative: e.g., Phenylacetic acid, phenoxyacetic acid, or their corresponding acid chlorides.
-
Activating Agent (for carboxylic acid): Tosyl chloride (TsCl) or oxalyl chloride.
-
Base: Triethylamine (Et₃N) or another suitable tertiary amine.
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.
-
Standard laboratory glassware: Round-bottom flasks, dropping funnel, condenser, magnetic stirrer.
-
Inert atmosphere: Nitrogen or Argon gas line.
-
Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexane/ethyl acetate mixture).
Generalized Reaction Workflow
Caption: General workflow for the one-pot Staudinger synthesis.
Step-by-Step Methodology
(Note: All operations should be performed under an inert atmosphere of nitrogen or argon to prevent hydrolysis of reagents and intermediates.)
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the spirocyclic imine (1.0 eq). Dissolve the imine in anhydrous solvent (e.g., DCM, ~0.1 M concentration).
-
Reagent Addition: Add the carboxylic acid (e.g., phenylacetic acid, 1.1 eq) and triethylamine (2.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Causality Insight: Triethylamine serves two purposes: it deprotonates the carboxylic acid to form a carboxylate, and it neutralizes the acid (e.g., HCl or TsOH) generated during the ketene formation step. Using a slight excess ensures the reaction goes to completion.
-
-
Ketene Generation: In a separate flask, dissolve the activating agent (e.g., tosyl chloride, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Causality Insight: Tosyl chloride reacts with the triethylammonium carboxylate salt to form a mixed anhydride, which then eliminates triethylammonium tosylate to generate the highly reactive ketene intermediate in situ.[5][14] Slow addition is crucial to control the concentration of the transient ketene and minimize side reactions like ketene dimerization.
-
-
Cycloaddition: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure spiro-β-lactam product. The stereoisomers (cis and trans), if formed, may be separable at this stage.
Quantitative Data Summary
The following table provides a representative summary of reaction parameters. Actual values should be optimized for specific substrates.
| Parameter | Recommended Value | Rationale |
| Spiro-Imine | 1.0 eq | Limiting reagent. |
| Carboxylic Acid | 1.0 - 1.2 eq | Slight excess ensures complete reaction of the imine. |
| Triethylamine (Et₃N) | 2.0 - 2.5 eq | Stoichiometric amount for both acid and activating agent. |
| Activating Agent (TsCl) | 1.0 - 1.2 eq | Drives the formation of the ketene intermediate.[14] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic ketene generation. |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC. |
| Typical Yield | 60 - 95% | Highly dependent on substrate purity and reaction conditions. |
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust protocol includes methods for validation and troubleshooting.
-
Reaction Monitoring: TLC is the primary tool. A successful reaction will show the consumption of the imine starting material and the appearance of one or two new spots (for cis/trans isomers) corresponding to the β-lactam product. Co-spotting with starting material is essential.
-
Product Characterization: The structure and purity of the final spiro-β-lactam must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In ¹H NMR, the coupling constants (J) between the C3 and C4 protons of the β-lactam ring are diagnostic for determining the stereochemistry (Jcis > Jtrans).
-
Troubleshooting:
-
Low Yield: May result from impure reagents, moisture in the reaction, or incomplete ketene formation. Ensure all reagents are pure and the solvent is anhydrous. Consider using a different activating agent or base.
-
Poor Stereoselectivity: The cis/trans ratio is sensitive to solvent, temperature, and the electronic properties of the substrates.[11][13] Varying the solvent polarity or running the reaction at a lower temperature may improve selectivity.
-
Side Reactions: The primary side reaction is the dimerization of the ketene. This can be minimized by slow, controlled addition of the activating agent at low temperatures.
-
Conclusion
The Staudinger ketene-imine cycloaddition is a powerful and versatile method for the synthesis of spiro-β-lactams, providing access to structurally complex and medicinally relevant molecules.[15] By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the in situ generation of the ketene intermediate, researchers can efficiently construct these valuable scaffolds. This protocol serves as a foundational guide for scientists in drug discovery and organic synthesis to explore the vast potential of spirocyclic chemistry.
References
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Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). The Staudinger reaction: a story of a century. European Journal of Organic Chemistry, 2004(19), 3223-3235.
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The general mechanism of the Staudinger reaction between ketenes and imines. Retrieved from [Link]
- Al-Tel, T. H. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 10(11), 1020-1033.
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
- Shestakov, A. S., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22891–22901.
- Roznyatovsky, V. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6667.
- Rincón, J. A., & García-García, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3539-3554.
-
ResearchGate. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Retrieved from [Link]
- El-Faham, A., et al. (2022). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 27(15), 4983.
-
ResearchGate. (n.d.). Staudinger synthesis of bis-spiro-β-lactams. Retrieved from [Link]
- de L. G. Dias, L., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Kasten, K., & Kalesse, M. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301-4354.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2000). A New Way To Engineer Cells: The Staudinger Ligation. Retrieved from [Link]
-
NROChemistry. (n.d.). Staudinger Reaction. Retrieved from [Link]
- Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
- Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579.
-
Organic Reactions. (n.d.). Staudinger Reaction - Common Conditions. Retrieved from [Link]
- Mezo, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(13), 5092.
- Pathak, T., et al. (2010). Asymmetric synthesis of anticancer beta-lactams via Staudinger reaction: utilization of chiral ketene from carbohydrate. European Journal of Medicinal Chemistry, 45(2), 846-848.
-
ResearchGate. (2020). The Staudinger Ligation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexene imine. Retrieved from [Link]
-
ResearchGate. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of Spiro-β-Lactams
Introduction: The Architectural Allure and Therapeutic Promise of Spiro-β-Lactams
The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously embodied in the life-saving penicillin and cephalosporin antibiotics.[1] The fusion of this privileged scaffold with a spirocyclic moiety—a structural motif where two rings share a single carbon atom—gives rise to spiro-β-lactams. This unique three-dimensional architecture imparts significant conformational rigidity and novel stereochemical arrangements, making them highly sought-after in drug discovery.[2][3] Spiro-β-lactams have demonstrated a remarkable breadth of biological activities, including potent inhibition of cholesterol absorption, and promising anticancer and antiviral properties.[2][4][5] Their intricate structures, however, present considerable synthetic challenges, demanding precise control over stereochemistry.
This comprehensive guide provides an in-depth exploration of the key stereoselective strategies for the synthesis of spiro-β-lactams. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Core Synthetic Strategies for Stereocontrol
The construction of the spiro-β-lactam core with high stereoselectivity primarily relies on two powerful name reactions: the Staudinger [2+2] cycloaddition and the Kinugasa reaction. More recently, organocatalytic approaches have also emerged as a valuable tool.
The Staudinger Ketene-Imine Cycloaddition: A Classic Reimagined
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone for β-lactam synthesis.[6] The stereochemical outcome of this reaction is intricately linked to the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions.
The reaction proceeds through a zwitterionic intermediate formed upon nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[7] The stereoselectivity arises from the competition between direct ring closure of this intermediate and its isomerization.[8][9]
-
Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams.[7][9]
-
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans-β-lactam.[6][7]
The choice of solvent and base is also critical. Non-polar solvents and tertiary amine bases are commonly employed to facilitate the in situ generation of the ketene from an acyl chloride.
This protocol describes a one-pot synthesis of a cis-spirooxindolo-β-lactam from an isatin-derived imine, a common and biologically relevant scaffold.[1][10][11] The use of p-toluenesulfonyl chloride (TsCl) as an activating co-reagent for the in situ generation of the ketene from a phenylacetic acid is a key feature of this efficient procedure.[1][10]
Materials:
-
3-(p-tolylimino)indolin-2-one (1.0 mmol, 236 mg)
-
2-(3,4-difluorophenyl)acetic acid (1.5 mmol, 258 mg)
-
p-Toluenesulfonyl chloride (TsCl) (2.0 mmol, 381 mg)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 520 μL)
-
Dichloromethane (CH₂Cl₂) (15 mL)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-(p-tolylimino)indolin-2-one and 2-(3,4-difluorophenyl)acetic acid in dry CH₂Cl₂ (10 mL) in a 50 mL round-bottom flask at room temperature, add diisopropylethylamine.
-
In a separate vial, dissolve p-toluenesulfonyl chloride in dry CH₂Cl₂ (5 mL) and add this solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-spiro-β-lactam.
Expected Outcome:
This reaction typically yields the cis-diastereomer as the major product with good yields. For example, the synthesis of (2R,3S)-3-(3,4-difluorophenyl)-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione has been reported with a yield of 37%.[1] The cis-stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constant between the C3 and C4 protons of the β-lactam ring is typically around 5 Hz.
| Reactants | Product | Diastereoselectivity | Yield (%) | Reference |
| Isatin Imine + Phenylacetic Acid | cis-Spirooxindolo-β-lactam | cis-selective | 37-67% | [1][10] |
| Bicyclic Ketene + Aromatic Imine | cis-Spiro-β-lactam | cis-selective | High | [12] |
The Copper-Catalyzed Kinugasa Reaction: An Asymmetric Powerhouse
The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone, provides a highly efficient and stereoselective route to β-lactams.[13] The use of chiral ligands in conjunction with a copper(I) catalyst has enabled the development of highly enantioselective variants, making it a particularly attractive method for the synthesis of chiral spiro-β-lactams.[14][15]
The currently accepted mechanism involves the formation of a copper acetylide, which undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered ring intermediate.[16] This intermediate then undergoes a rearrangement to form a copper-ketenimine species, which cyclizes to afford the β-lactam.[16] The stereochemistry is generally cis for the newly formed C3-C4 bond.[13]
Enantioselectivity is achieved through the use of a chiral ligand that coordinates to the copper center. The chiral environment created by the ligand directs the approach of the nitrone to the copper acetylide, leading to the preferential formation of one enantiomer. Prolinol-derived phosphine ligands and bis(oxazoline) ligands have proven to be particularly effective in inducing high levels of enantioselectivity.[14][17]
This protocol describes a copper-catalyzed domino reaction that combines a Kinugasa reaction with an intramolecular Michael addition for the asymmetric synthesis of a highly functionalized spirocyclic β-lactam.[14]
Materials:
-
Alkyne-tethered cyclohexadienone (0.1 mmol)
-
Nitrone (0.12 mmol)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) (10 mol%, 2.1 mg)
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (chiral ligand) (12 mol%, 6.6 mg)
-
N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 35 μL)
-
Toluene (1.0 mL)
-
Standard Schlenk techniques and inert atmosphere (N₂ or Ar)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuBr·SMe₂ and the chiral ligand.
-
Add dry toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add the alkyne-tethered cyclohexadienone, the nitrone, and DIPEA.
-
Stir the reaction mixture at 40 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and directly load it onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the chiral spiro-β-lactam.
Expected Outcome:
This domino reaction is capable of producing highly functionalized spirocyclic β-lactams with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee).[14] The reaction constructs four contiguous stereocenters in a single operation.
| Catalyst System | Substrates | Stereoselectivity | Yield (%) | Reference |
| Cu(I)/Chiral Ferrocenyl Ligand | Alkyne-tethered cyclohexadienone + Nitrone | up to >20:1 dr, 97% ee | 65-95% | [14] |
| Cu(I)/Chiral Bis(oxazoline) Ligand | Alkyne + Nitrone + Aldehyde | High ee | Good | [17] |
Applications in Drug Discovery
The unique structural features of spiro-β-lactams have made them attractive targets in various therapeutic areas.
-
Cholesterol Absorption Inhibitors: Certain β-lactams, most notably Ezetimibe, function as potent inhibitors of cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine.[18][19][20] This mechanism of action is distinct from that of statins, making them valuable for combination therapy in the management of hypercholesterolemia.[18]
-
Anticancer Agents: Spirooxindole-β-lactams have emerged as a promising class of anticancer agents.[11][21] They have been shown to inhibit tumor cell growth, and some derivatives are being investigated as inhibitors of the p53-MDM2 interaction, a key pathway in cancer progression.[11] N-thiolated monobactams have also been found to induce apoptosis in various tumor cell lines.[5][22]
-
Antiviral and Antimicrobial Agents: Spiro-penicillanates, derived from 6-aminopenicillanic acid, have demonstrated potent anti-HIV and antiplasmodial activity.[2][3] The spirocyclic framework allows for extensive structural modifications to optimize their biological activity and pharmacokinetic properties.[2]
Conclusion and Future Outlook
The stereoselective synthesis of spiro-β-lactams has witnessed significant advancements, with the Staudinger and Kinugasa reactions providing robust and versatile platforms for their construction. The development of catalytic asymmetric variants has been particularly impactful, enabling access to a wide array of enantiomerically enriched spiro-β-lactams. As our understanding of the reaction mechanisms deepens and new catalytic systems are discovered, the synthesis of these architecturally complex and biologically significant molecules will become even more efficient and selective. The continued exploration of spiro-β-lactams in drug discovery is poised to deliver novel therapeutic agents for a range of diseases, underscoring the enduring power of this unique heterocyclic scaffold.
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Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 709842. [Link]
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Enders, D., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition, 57(34), 10985-10988. [Link]
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Wikipedia. (n.d.). Staudinger synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved January 12, 2026, from [Link]
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Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
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Zhang, J., et al. (2025). Copper(I)-Catalyzed Asymmetric Kinugasa/Aldol Reactions for the Construction of Chiral Spiro β-Lactams. Acta Chimica Sinica. [Link]
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Alcaide, B., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(54), 34185-34193. [Link]
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Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
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Rasheed, H. A., & Al-Majidi, S. M. H. (2023). Synthesis, identification and evaluation of molecular docking and experimental anti-cancer and antioxidant activity of new spiro four membered ring derivatives bearing 5-nitro isatin. Natural Product Research, 1-10. [Link]
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Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 709842. [Link]
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Zhang, J., et al. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers, 10(21), 5383-5388. [Link]
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Trabocchi, A., et al. (2007). Diastereoselective Synthesis of Highly Constrained Spiro-β-Lactams by the Staudinger Reaction Using an Unsymmetrical Bicyclic Ketene. European Journal of Organic Chemistry, 2007(20), 3349-3357. [Link]
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Wang, L., et al. (2024). Modular Synthesis of α-Quaternary Chiral β-Lactams via Three-Component Asymmetric Kinugasa/Aldol or Kinugasa/Mannich Cascade Reactions. Chemistry-A European Journal. [Link]
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Filatov, V. E., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22763–22771. [Link]
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Jarrahpour, A., et al. (2012). Synthesis and in vitro antimalarial activity of new spiro-β-lactams bearing an isatin moiety. Medicinal Chemistry Research, 21(8), 1645-1650. [Link]
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Ao, Y., et al. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters, 26(22), 4761–4766. [Link]
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Filatov, V. E., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22763–22771. [Link]
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Ao, Y., et al. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Semantic Scholar. [Link]
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Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223–506. [Link]
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Wang, Y., et al. (2015). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 5(4), 2354–2374. [Link]
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Filatov, V. E., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22763–22771. [Link]
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Douglas, C. J., & Overman, L. E. (2014). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 4(11), 4042–4057. [Link]
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Ao, Y., et al. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters, 26(22), 4761–4766. [Link]
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Kuhn, D., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2457-2467. [Link]
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Zemtsova, M. S., et al. (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry, 89(5), 3585–3589. [Link]
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Khasanov, A. B., et al. (2004). Novel asymmetric approach to proline-derived spiro-beta-lactams. The Journal of Organic Chemistry, 69(17), 5766–5769. [Link]
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Burnett, D. A. (2004). Beta-lactam cholesterol absorption inhibitors. Current Medicinal Chemistry, 11(14), 1873–1887. [Link]
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Kuhn, D., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2457-2467. [Link]
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Saraswat, P., & Kishore, D. (2018). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. International Journal of Pharmaceutical Sciences and Research, 9(10), 4066-4087. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Chemistry. [Link]
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Lee, E. C., et al. (2005). Catalytic asymmetric Staudinger reactions to form beta-lactams: an unanticipated dependence of diastereoselectivity on the choice of the nitrogen substituent. Journal of the American Chemical Society, 127(33), 11586–11587. [Link]
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Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
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Li, J., et al. (2019). Asymmetric Organocatalyzed Reaction Sequence To Synthesize Chiral Bridged and Spiro-Bridged Benzofused Aminals via Divergent Pathways. Organic Letters, 21(14), 5556–5561. [Link]
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Application Notes & Protocols: Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a Scaffold for Novel Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Core
In the landscape of modern drug discovery, the conformational rigidity and three-dimensional topology of a molecular scaffold are paramount for achieving high target affinity and selectivity. The 7-azaspiro[3.5]nonane framework has emerged as a "privileged scaffold," a molecular core that is capable of providing ligands for more than one type of biological target by presenting functional groups in precise spatial orientations.[1] Its inherent rigidity, a consequence of the spirocyclic fusion of a cyclobutane and a piperidine ring, minimizes the entropic penalty upon binding to a target protein, a highly desirable trait in rational drug design.[2]
This guide focuses on a key derivative, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate , a versatile building block for the synthesis of potent and selective enzyme inhibitors. The presence of a reactive cyclobutanone moiety and a Boc-protected piperidine nitrogen provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR).[2] We will delve into the synthesis of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase of significant therapeutic interest for pain and inflammation, to illustrate the utility of this scaffold.[3]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.
| Property | Value | Source |
| CAS Number | 203661-69-2 | [4] |
| Molecular Formula | C₁₃H₂₁NO₃ | [4] |
| Molecular Weight | 239.31 g/mol | [4] |
| Appearance | White to light yellow solid/crystal | [4] |
| Melting Point | 57.0 to 61.0 °C | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2 | [4] |
| InChIKey | SIMIIXFMGJYGLR-UHFFFAOYSA-N | [4] |
Target Focus: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane-bound serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[3] By inhibiting FAAH, the endogenous levels of AEA are elevated, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5] This makes FAAH a compelling therapeutic target.
Mechanism of Inhibition: Covalent Carbamylation
Derivatives of the 7-azaspiro[3.5]nonane scaffold have been developed into highly potent, irreversible covalent inhibitors of FAAH.[3] These inhibitors typically feature a urea functional group. The inhibition mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) within the FAAH active site.[5][6] The spirocyclic core serves to optimally position the urea moiety for this covalent interaction, while other substituents modulate potency, selectivity, and pharmacokinetic properties.[6][7]
Synthetic Workflow: From Ketone to Potent FAAH Inhibitor
The conversion of this compound into a potent FAAH inhibitor involves a logical, multi-step synthetic sequence. The key transformations are the introduction of an amino group via reductive amination of the cyclobutanone, followed by the formation of a reactive urea moiety.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol 1: Synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (Reductive Amination)
This protocol describes the conversion of the ketone starting material to the corresponding primary amine, a crucial intermediate for subsequent urea formation. Sodium cyanoborohydride is chosen as the reducing agent due to its selectivity for the intermediate iminium ion over the starting ketone, allowing for a one-pot procedure.[6][8]
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and ammonium acetate (10.0 eq).
-
Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone) to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Synthesis of a Representative 7-Azaspiro[3.5]nonane Urea FAAH Inhibitor
This protocol outlines the conversion of the synthesized amine into a urea-based inhibitor, exemplified by a structure analogous to the clinical candidate PF-04862853.[3] This involves a two-step sequence: formation of an isocyanate or carbamoyl chloride intermediate, followed by reaction with the target amine.
Part A: Boc Deprotection and Urea Formation with 1-methyl-1H-tetrazol-5-amine
Materials:
-
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
1-methyl-1H-tetrazol-5-amine (1.1 eq)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1 M).
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt of the diamine is used directly in the next step.
-
-
Urea Formation:
-
Suspend the crude TFA salt in anhydrous DCM (approx. 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Et₃N or DIPEA (3.0 eq) to neutralize the salt and provide the base for the reaction.
-
In a separate flask, prepare a solution of the desired amine (e.g., 1-methyl-1H-tetrazol-5-amine, 1.1 eq) and additional base (1.5 eq) in DCM.
-
To the cooled spiro-diamine solution, slowly add a solution of triphosgene (0.4 eq) in DCM. Extreme Caution: Triphosgene is highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment. Alternatively, CDI can be used as a safer phosgene equivalent.
-
After stirring for 1 hour at 0 °C, add the solution of the second amine dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography or preparative HPLC to yield the final urea inhibitor.
-
Data Presentation: Structure-Activity Relationship Insights
The following table presents representative data for 7-azaspiro[3.5]nonane-based FAAH inhibitors, illustrating the impact of different urea headgroups on inhibitory potency. Potency for irreversible inhibitors is best expressed as the second-order rate constant k_inact/K_i.[7]
| Compound ID | Spirocyclic Core | Urea Moiety (R) | hFAAH k_inact/K_i (M⁻¹s⁻¹) | rFAAH k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Lead 1 | 7-Azaspiro[3.5]nonane | 3,4-Dimethylisoxazole | >1500 | >1500 | [3][9] |
| PF-04862853 | 7-Azaspiro[3.5]nonane | 1-Methyltetrazole | 4190 | 5820 | [3] |
hFAAH = human FAAH; rFAAH = rat FAAH
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
-
Reagents: Many reagents used in these protocols (e.g., TFA, triphosgene, NaBH₃CN) are corrosive, toxic, and/or moisture-sensitive. Consult the Safety Data Sheet (SDS) for each chemical before use and employ all necessary safety precautions.
Conclusion and Outlook
This compound is a demonstrably valuable starting material for constructing high-value therapeutic candidates. Its rigid three-dimensional structure provides a robust platform for the synthesis of selective enzyme inhibitors, as exemplified by the development of potent, covalent FAAH inhibitors. The synthetic routes outlined herein, particularly the strategic use of reductive amination to install the key amino functionality, offer a versatile and reproducible pathway for generating diverse libraries of spirocyclic compounds for screening and lead optimization campaigns. The continued exploration of this scaffold is anticipated to yield novel modulators for a range of biological targets beyond FAAH.
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Meyers, M. J., et al. (2011). Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as Lead Scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-44.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
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Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 328(1), 114-124.
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Sigma-Aldrich. Application Note – Reductive Amination.
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Organic Chemistry Tutor. Reductive Amination, and How It Works.
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Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545–6553.
-
Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96.
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
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Leapchem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
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Application Notes & Protocols: A Guide to the Boc Deprotection of 7-Azaspiro[3.5]nonane
This document provides researchers, scientists, and drug development professionals with a detailed experimental guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from 7-azaspiro[3.5]nonane. The protocols and insights contained herein are designed to ensure high-yield, clean conversion, and validation of one of the most fundamental transformations in the synthesis of spirocyclic amine scaffolds.
The 7-azaspiro[3.5]nonane motif is a valuable building block in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular structures. The successful deprotection of its nitrogen atom is a critical gateway to further functionalization and the synthesis of novel chemical entities. This guide explains the underlying chemical principles, provides two robust, field-proven protocols, and offers insights into reaction monitoring, workup, and purification.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[1][2] The stability of the Boc group is predicated on the lability of the C-O bond under acid catalysis, which proceeds through a well-established mechanism.[3][4]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[3][5]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[4][5][6]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[3][6] This step is irreversible and drives the reaction to completion. It is crucial to ensure the reaction is not performed in a closed system to allow for the safe release of CO2.[3][4]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][5]
The formation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic residues in the substrate.[7] While this is less of a concern for 7-azaspiro[3.5]nonane itself, it is a critical consideration for more complex substrates.
Sources
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The Spirocyclic Advantage: A Technical Guide to Leveraging 3D Scaffolds in Pharmaceutical Synthesis
Introduction: Escaping Flatland in Modern Drug Discovery
For decades, medicinal chemistry has been heavily reliant on aromatic, planar scaffolds. While this approach has yielded numerous successful drugs, the industry is increasingly facing challenges with target selectivity, metabolic stability, and patentability. The drive to explore novel chemical space has led to a resurgence of interest in three-dimensional (3D) molecular architectures. Among these, spirocyclic systems—in which two rings are fused at a single quaternary carbon atom—have emerged as a privileged structural motif.[1][2]
The inherent 3D nature of spirocycles offers a distinct advantage over their flat counterparts. By projecting substituents into defined vectors in three-dimensional space, spirocyclic scaffolds can achieve more specific and potent interactions with the complex topographies of biological targets.[1] This rigidification of the molecular framework reduces the entropic penalty upon binding, often leading to enhanced affinity.[2] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds generally correlates with improved physicochemical properties, such as increased solubility, enhanced metabolic stability, and a more favorable pharmacokinetic profile.[3] This guide provides an in-depth exploration of the application of spirocyclic intermediates in pharmaceutical synthesis, offering both strategic insights and detailed, actionable protocols for the modern medicinal chemist.
Strategic Advantages of Incorporating Spirocyclic Moieties
The decision to incorporate a spirocyclic intermediate into a drug discovery program is driven by a desire to overcome the limitations of traditional flat scaffolds. The unique structural features of spirocycles translate into tangible benefits across various stages of drug development.
-
Enhanced Potency and Selectivity: The rigid conformational constraint imposed by the spirocenter allows for the precise orientation of pharmacophoric elements. This can lead to a more optimal fit within a binding pocket, thereby increasing potency. For instance, in the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a flexible morpholine ring with various azaspirocycles not only improved metabolic stability but also enhanced selectivity against the hERG channel.
-
Improved Physicochemical and ADME Properties: The move away from flat, aromatic systems towards more saturated, 3D structures often results in a more favorable property profile. Spirocycles can disrupt planarity, which may reduce unwanted interactions such as π-π stacking that can lead to aggregation or off-target effects. The introduction of heteroatom-containing spirocycles, such as oxa-spirocycles, has been shown to dramatically increase aqueous solubility and lower lipophilicity.[4] This can be a critical advantage in developing orally bioavailable drugs.
-
Access to Novel Chemical Space and Intellectual Property: In a competitive pharmaceutical landscape, the ability to generate novel chemical entities is paramount. Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering significant opportunities for generating new intellectual property.[5] Many spirocyclic building blocks are now commercially available, yet the potential for creating unique, patentable structures remains immense.[6]
-
Bioisosteric Replacement: Spirocyclic motifs can serve as conformationally restricted bioisosteres for more common cyclic structures. For example, 2,6-diazaspiro[3.3]heptane has been successfully employed as a rigid surrogate for piperazine, a ubiquitous fragment in medicinal chemistry that is often associated with metabolic liabilities or poor selectivity.[6][7] This replacement can maintain or improve biological activity while addressing undesirable properties of the parent molecule.
Synthetic Strategies for Spirocyclic Intermediates
The construction of the quaternary spirocenter has historically been a synthetic challenge.[1] However, the development of modern synthetic methodologies has made the synthesis of a wide array of spirocyclic systems more accessible. Key strategies include intramolecular cyclizations, cycloaddition reactions, and rearrangement-based approaches.
Key Synthetic Approaches
| Synthetic Strategy | Description | Key Features |
| Intramolecular Alkylation/Cyclization | A nucleophile and an electrophile within the same molecule react to form the spirocyclic ring system. This is a common and powerful method. | Relies on readily available starting materials. Ring size and stereochemistry can often be controlled by the nature of the tether connecting the reactive groups. |
| [3+2] Cycloaddition Reactions | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. This is particularly prevalent in the synthesis of spiro-oxindoles. | Highly convergent and often stereoselective. Allows for the rapid construction of complex heterocyclic spirocycles. |
| Diels-Alder Reactions | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Can be used to construct carbocyclic spiro systems. | Powerful for forming six-membered rings with good stereocontrol. Can be performed intramolecularly to generate complex spirocycles. |
| Ring-Closing Metathesis (RCM) | A transition-metal catalyzed reaction that forms a new double bond between two existing alkenes in a molecule, closing a ring. | Versatile for a range of ring sizes. Tolerant of many functional groups. |
| Rearrangement Reactions | Reactions such as the Pinacol rearrangement or Wagner-Meerwein shifts can be used to generate a spirocyclic core from a suitably substituted precursor. | Can lead to complex and unique spirocyclic frameworks. The stereochemical outcome can sometimes be difficult to predict. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of two classes of medicinally relevant spirocyclic intermediates: a 2,6-diazaspiro[3.3]heptane derivative and a spiro-oxindole via a [3+2] cycloaddition.
Protocol 1: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative
This protocol describes a two-step synthesis of a 2,6-diazaspiro[3.3]heptane, a valuable piperazine bioisostere, via reductive amination followed by intramolecular cyclization.
Caption: Workflow for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.
Step 1: Reductive Amination of 1-Benzyl-3-formyl-3-(chloromethyl)azetidine
-
To a solution of 1-benzyl-3-formyl-3-(chloromethyl)azetidine (1.0 eq) in dichloroethane (DCE, 0.1 M), add the primary amine (e.g., aniline, 1.0 eq) followed by glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: This mild reducing agent selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amine, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form the Diazaspiro[3.3]heptane Core
-
Dissolve the crude intermediate amine from Step 1 in a 9:1 mixture of N,N-dimethylformamide (DMF) and water (0.05 M).
-
Transfer the solution to a sealed tube or microwave vial.
-
Heat the reaction mixture to 110 °C with stirring for 4-6 hours.[1] Causality: The elevated temperature in a polar aprotic solvent promotes the intramolecular SN2 reaction, where the secondary amine displaces the chloride to form the second azetidine ring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,6-diazaspiro[3.3]heptane derivative.[1]
Protocol 2: Synthesis of a Spiro-oxindole via [3+2] Cycloaddition
This protocol details the synthesis of a functionalized spiropyrrolizidine oxindole through a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Caption: Mechanism for the three-component synthesis of a spiro-oxindole.
-
To a round-bottom flask, add the α,β-unsaturated carbonyl compound (e.g., a chalcone derivative, 1.0 eq), isatin (1.3 eq), and L-proline (1.3 eq).[5]
-
Add absolute ethanol as the solvent (to a concentration of ~0.1 M with respect to the chalcone).
-
Reflux the reaction mixture with stirring for 5-8 hours. Causality: Refluxing in ethanol facilitates the in-situ generation of the azomethine ylide from the condensation of isatin and L-proline, followed by decarboxylation. This reactive 1,3-dipole is then trapped by the chalcone (dipolarophile) in a concerted [3+2] cycloaddition to form the spiro-pyrrolidine ring.[5][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the chalcone.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using an ethyl acetate/hexanes eluent system) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure spiro-oxindole derivative.[5]
Purification and Characterization: Addressing the Challenges
The unique structural features of spirocyclic compounds can present challenges during purification and characterization. Their rigidity and potential for stereoisomerism require careful consideration.
-
Chromatographic Purification: Standard flash column chromatography is the most common method for purifying spirocyclic intermediates.[9] Due to the often-similar polarities of stereoisomers, a careful selection of the eluent system and high-quality silica gel are crucial for achieving good separation.[10] In some cases, reversed-phase chromatography may offer a different selectivity profile.
-
Separation of Stereoisomers: Spirocycles often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers.[10]
-
Diastereomers: Having different physical properties, diastereomers can often be separated by careful column chromatography or recrystallization.[10]
-
Enantiomers: The separation of enantiomers requires chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful technique for both analytical and preparative-scale resolution of enantiomers.[4][11][12] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives).[12] Method development typically involves screening different chiral columns and mobile phases (normal-phase, polar organic, or reversed-phase) to find optimal separation conditions.[12][13]
-
-
Structural Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The rigidity of the spirocyclic framework often results in well-resolved and distinct signals. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for assigning complex structures and determining relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of chiral spirocyclic compounds.
-
Case Study: Spirocyclic Scaffolds in Approved Drugs
The successful application of spirocyclic intermediates is evident in a growing number of marketed drugs.[14]
-
Spironolactone: An early example of a spirocyclic drug, this potassium-sparing diuretic features a spiro-lactone fused to a steroid nucleus. Its synthesis involves the formation of the spirocyclic lactone via cyclization of a carboxylic acid side chain onto the steroid core.[14]
-
Olaparib: A PARP inhibitor used for the treatment of certain cancers, Olaparib contains a piperazine ring. A research effort to improve its properties led to the replacement of this piperazine with a diazaspiro[3.3]heptane moiety. While this resulted in a slight decrease in potency, the spirocyclic analogue showed significantly increased selectivity for PARP-1 over other PARP family members, leading to reduced off-target effects.
-
Revumenib: Approved for the treatment of acute leukemias, this menin-MLL inhibitor features a central 2,7-diazaspiro[3.5]nonane core. This spirocyclic amine is crucial for binding, with the protonated piperidine nitrogen forming a key cation-π interaction with tyrosine residues in the target protein. The spirocycle was an optimization from an earlier fragment hit containing a piperazine.[6]
Conclusion and Future Outlook
Spirocyclic intermediates represent a powerful tool for the modern medicinal chemist, offering a strategic escape from the "flatland" of traditional drug scaffolds. Their inherent three-dimensionality provides a pathway to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties. While the synthesis of these structures can be more complex than their achiral, planar counterparts, the development of robust synthetic methodologies and the increasing commercial availability of spirocyclic building blocks have made them more accessible than ever. The continued exploration of novel spirocyclic systems and their integration into drug discovery programs will undoubtedly lead to the development of the next generation of innovative therapeutics.
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Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-25. [Link]
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Kumari, P., et al. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487-2532. [Link]
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Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250. [Link]
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Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]
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Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6614. [Link]
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Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 753-786. [Link]
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Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]
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Singh, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27476-27488. [Link]
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Science.gov. chromatographic purification steps: Topics by Science.gov. [Link]
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Hamza, D., & Jones, M. J. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2008(18), 2855-2857. [Link]
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Zhang, G., et al. (2014). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 19(9), 13737-13747. [Link]
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ResearchGate. Synthesis of diazaspiro[3.3]heptanes 146 by reaction of.... [Link]
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Voloshkin, O. M., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
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Ivanova, Y., & G. Dobrikov, G. (2002). Two Methods for Spirothiohydantoin Synthesis. ResearchGate. [Link]
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Czopek, A., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 27(24), 8783. [Link]
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ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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ResearchGate. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. [Link]
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Iyamu, I. D., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
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Meričko, D. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]
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Gašpar, M., & Meričko, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. [Link]
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Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6614. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Uno, S. N., et al. (2014). A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging. Nature Chemistry, 6(8), 681-689. [Link]
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Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Application Note: Synthesis of Novel Spiro-Cephalosporins via Michael-Type Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic structures are increasingly sought after in drug discovery for their inherent three-dimensionality, which can enhance protein interactions and improve physicochemical properties such as solubility.[1][2][3][4] This application note details a robust and stereoselective method for the synthesis of novel spiro-cephalosporin analogues through a Michael-type addition to the dihydrothiazine ring of the cephalosporin core.[1][2][3][4] This protocol utilizes readily available catechols as nucleophiles under mild basic conditions, offering a practical approach to diversify the cephalosporin scaffold at a key position. The described methodology provides moderate to good yields and high diastereoselectivity, opening new avenues for the exploration of cephalosporins in medicinal chemistry beyond their traditional antibacterial roles.[1][2][3][4][5]
Introduction
The β-lactam core of cephalosporins is a privileged scaffold in antibiotic drug discovery. However, with the rise of antibiotic resistance, there is a pressing need to develop novel analogues with improved efficacy or alternative biological activities. The incorporation of spirocyclic moieties is a validated strategy in medicinal chemistry to introduce conformational rigidity and novel three-dimensional exit vectors for probing protein-ligand interactions.[1][2][3][4] Spiro-functionalization of the cephalosporin framework, particularly on the dihydrothiazine ring, offers a unique opportunity to create structurally novel compounds with potentially new pharmacological profiles, including enzyme inhibition and antiviral activity.[1]
This document provides a detailed protocol for the synthesis of spiro-cephalosporins via a Michael-type addition reaction. The α,β-unsaturated carbonyl moiety within the cephalosporin structure serves as the Michael acceptor, reacting with catechols under mild basic conditions to generate the spirocyclic system.[1] This approach is inspired by the known reactivity of catechols as effective nucleophiles in Michael additions to form six-membered heterocyclic rings.[1]
Reaction Mechanism and Rationale
The core of this synthetic strategy is the conjugate addition of a catechol nucleophile to the α,β-unsaturated system of the cephalosporin dihydrothiazine ring.[1][6] The reaction is proposed to proceed through the following key steps:
-
Deprotonation of Catechol: Under mildly basic conditions facilitated by a base such as potassium carbonate (K₂CO₃), the more acidic hydroxyl group of the catechol is deprotonated to form a reactive phenolate ion.[1]
-
Initial Alkylation: The resulting phenolate ion acts as a nucleophile and attacks the cephalosporin, leading to an intermediate.[1]
-
Intramolecular Michael Addition: The second hydroxyl group of the catechol then undergoes an intramolecular Michael addition to the α,β-unsaturated carbonyl system of the cephalosporin core.[1] This cyclization step is crucial for the formation of the spirocyclic junction.
-
Protonation: Subsequent protonation of the resulting enolate establishes the final stereochemistry of the spiro-cephalosporin product.[1] The attack is proposed to occur on the convex face of the cephalosporin core, leading to a high degree of stereoselectivity.[1]
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Application Notes and Protocols for the Synthesis of Spirocyclic Scaffolds in Structure-Activity Relationship (SAR) Studies
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological profiles is relentless. The "escape from flatland," a concept advocating for the move away from planar, aromatic-rich compounds towards more three-dimensional (3D) structures, has gained significant traction.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry offer a powerful tool to rigidly orient substituents in space, thereby enhancing binding affinity and selectivity for biological targets.[2]
The introduction of a spirocenter can profoundly and beneficially impact a molecule's physicochemical properties. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can lead to improved aqueous solubility, modulated lipophilicity (logP), and enhanced metabolic stability—key parameters in optimizing a drug candidate's Administration, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse spirocyclic scaffolds and their strategic implementation in structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key synthetic transformations, and present data-driven insights into how these unique scaffolds can unlock new avenues in drug design.
Core Synthetic Strategies and Detailed Protocols
The construction of the sterically demanding spirocyclic core requires a robust synthetic toolbox. Here, we detail four versatile and widely employed strategies, each offering access to distinct and medicinally relevant spirocyclic families.
Diastereoselective Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
The spirooxindole motif is a privileged scaffold found in numerous natural products and clinically evaluated compounds.[5] The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is a highly efficient method for the construction of the spiro-pyrrolidinyl oxindole core, often with excellent control over stereochemistry.
Causality and Mechanistic Insight: This reaction proceeds via a concerted mechanism where the highest occupied molecular orbital (HOMO) of the 1,3-dipole (azomethine ylide) interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (e.g., an olefinic oxindole). The facial selectivity of the cycloaddition, which dictates the diastereomeric outcome, is governed by steric and electronic factors of both the ylide and the dipolarophile. The in situ generation of the azomethine ylide, typically through the condensation of an amino acid and a ketone (like isatin), is a key feature of this reaction's efficiency.[6]
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for Spirooxindole Synthesis via [3+2] Cycloaddition.
Detailed Protocol: Synthesis of a Diastereoselective Spirooxindole-Pyrrolidine
This protocol is adapted from a three-component reaction for the synthesis of spirooxindole-pyrrolidines.[4][7]
-
Materials:
-
Isatin derivative (1.0 mmol, 1.0 equiv)
-
Sarcosine (N-methylglycine) (1.3 mmol, 1.3 equiv)
-
(E)-3-(Arylmethylene)indolin-2-one (olefinic oxindole) (1.0 mmol, 1.0 equiv)
-
Absolute Ethanol (10 mL)
-
Benzoic Acid (0.5 mmol, 0.5 equiv, optional catalyst)[4]
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isatin derivative (1.0 mmol), sarcosine (1.3 mmol), and the olefinic oxindole (1.0 mmol).
-
Add absolute ethanol (10 mL) to the flask. If using a catalyst, add benzoic acid (0.5 mmol).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure spirooxindole-pyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.
-
Synthesis of Azaspiro[3.3]heptanes: Constrained Piperazine Bioisosteres
Azaspiro[3.3]heptanes have emerged as valuable bioisosteres for piperazines, offering a more rigid and three-dimensional scaffold. This rigidity can enhance selectivity and improve physicochemical properties such as solubility and metabolic stability.[3]
Causality and Mechanistic Insight: A practical route to 2,6-diazaspiro[3.3]heptanes involves a two-step sequence starting from a suitably functionalized azetidine precursor. The key steps are a reductive amination to introduce the second nitrogenous ring component, followed by an intramolecular cyclization. The cyclization is typically base-mediated, where the deprotonated amine nucleophilically displaces a leaving group (e.g., a halide) on the adjacent ring to form the second azetidine ring of the spirocycle.
Experimental Workflow: Synthesis of 2,6-Diazaspiro[3.3]heptane
Caption: General workflow for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.
Detailed Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from the work of Hamza et al.[8]
-
Part A: Reductive Amination
-
Materials:
-
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
Acetic Acid (1.0 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloroethane (DCE)
-
-
Procedure:
-
Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane.
-
Add aniline followed by acetic acid and stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyclic amine intermediate.
-
-
-
Part B: Intramolecular Cyclization
-
Materials:
-
Crude acyclic amine intermediate from Part A (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.2 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude amine intermediate in anhydrous THF in a sealed tube.
-
Add the solution of potassium tert-butoxide in THF.
-
Seal the tube and heat the reaction mixture to 70 °C.
-
After 90 minutes, add an additional portion of t-BuOK (1.0 equiv) and continue heating for another hour.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2,6-diazaspiro[3.3]heptane.
-
-
Regioselective Intramolecular Michael Addition for Dispirocycle Synthesis
The intramolecular Michael addition is a powerful ring-forming reaction that can be employed to construct complex spirocyclic systems, including dispirocycles, under mild conditions.
Causality and Mechanistic Insight: This reaction involves the addition of a nucleophile (a carbanion generated in situ) to an α,β-unsaturated carbonyl compound (the Michael acceptor) within the same molecule. The regioselectivity of the cyclization is directed by the stability of the resulting enolate and the steric accessibility of the Michael acceptor. The use of a catalytic amount of a mild base is often sufficient to promote the reaction.[9][10]
Detailed Protocol: Synthesis of a Dispirocyclic Compound from a Quinone Precursor
This protocol is based on a method for constructing dispirocyclic skeletons from quinone derivatives.[9][10]
-
Materials:
-
Quinone precursor (e.g., Naphthoquinone derivative) (1.0 equiv, 0.2 mmol)
-
Sodium Hydroxide (NaOH) (0.2 equiv)
-
Dichloromethane (CH₂Cl₂) and Methanol (CH₃OH) (5:1 mixture, 5.0 mL)
-
-
Procedure:
-
Dissolve the quinone precursor in a 5:1 mixture of CH₂Cl₂ and CH₃OH in a round-bottom flask under an argon atmosphere.
-
Cool the solution to -20 °C using an appropriate cooling bath.
-
Add a catalytic amount of NaOH (0.2 equiv).
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is often complete within 20-30 minutes.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. In many cases, stereoisomers can be conveniently separated at this stage.
-
Enantioselective Copper-Catalyzed Carboetherification for Spirocyclic Ethers
Chiral spirocyclic ethers are prevalent motifs in many bioactive natural products. Enantioselective catalysis provides an efficient means to access these structures with high optical purity.
Causality and Mechanistic Insight: This copper-catalyzed reaction enables the formation of two rings from an acyclic alkenol in a single step. The proposed mechanism involves an oxidative cyclization of the alkenol onto the copper catalyst, followed by the formation of a carbon-centered radical which then adds to a pendant arene, alkene, or alkyne. The enantioselectivity is controlled by a chiral ligand, such as a bis(oxazoline) (BOX) ligand, which creates a chiral environment around the copper center.[11][12]
Detailed Protocol: Synthesis of a Chiral Spirocyclic Ether
This protocol is adapted from the work of Chemler and co-workers on the enantioselective synthesis of spirocyclic ethers.[11][12]
-
Materials:
-
1,1-Disubstituted alkenol (1.0 equiv)
-
Cu(OTf)₂ (10 mol%)
-
(S,S)-tBu-Box ligand (11 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Trifluorotoluene (PhCF₃) as solvent
-
-
Procedure:
-
In an oven-dried vial under an inert atmosphere, combine Cu(OTf)₂ (10 mol%) and the (S,S)-tBu-Box ligand (11 mol%).
-
Add anhydrous trifluorotoluene and stir for 30 minutes at room temperature.
-
Add the 1,1-disubstituted alkenol (1.0 equiv) followed by the oxidant, NFSI (1.5 equiv).
-
Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched spirocyclic ether.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Application in Structure-Activity Relationship (SAR) Studies
The true value of these synthetic methods lies in their ability to generate diverse libraries of spirocyclic compounds for systematic SAR exploration. The rigid nature of the spirocyclic core allows for a more precise probing of the chemical space within a target's binding pocket.
Case Study: Spiro[3.3]heptane as a Benzene Bioisostere
A compelling strategy in medicinal chemistry is the use of saturated bioisosteres to replace aromatic rings, often leading to improved physicochemical properties. The spiro[3.3]heptane scaffold has been successfully employed as a non-planar, saturated bioisostere for meta- and para-substituted benzene rings.[10][11]
A study on the anticancer drug Sonidegib, which contains a meta-substituted phenyl ring, demonstrated the impact of this bioisosteric replacement.
| Compound | Structure | Potency (SMO IC₅₀, nM) | cLogP | Metabolic Stability (CLᵢₙₜ, µL/min/mg) |
| Sonidegib | Phenyl | 2.5 | 6.8 | 18 |
| trans-Spiro[3.3]heptane Analog | Spirocyclic | 5.0 | 6.0 | 36 |
| cis-Spiro[3.3]heptane Analog | Spirocyclic | 7.0 | 6.0 | 156 |
| Data adapted from Mykhailiuk et al.[9][13] |
Analysis of SAR Data:
-
Potency: The replacement of the phenyl ring with the spiro[3.3]heptane scaffold resulted in only a modest 2-3 fold decrease in potency against the target, Smoothened (SMO), demonstrating that the spirocycle can effectively mimic the spatial orientation of the substituents required for binding.[9][13]
-
Lipophilicity: The spirocyclic analogs exhibited a lower calculated logP (cLogP) compared to the parent drug, a desirable feature for improving the ADME profile.[9]
-
Metabolic Stability: Interestingly, the metabolic stability of the spirocyclic analogs was lower than that of Sonidegib. This highlights a critical aspect of SAR studies: modifications can have multifaceted and sometimes unexpected effects on different properties. While the spirocycle improved lipophilicity, it may have introduced a new site for metabolic attack in this specific context.
Case Study: Spirocyclic Thiohydantoins as Androgen Receptor (AR) Antagonists
In the development of antagonists for the androgen receptor for the treatment of castration-resistant prostate cancer, a series of spirocyclic thiohydantoin analogs were synthesized and evaluated.
| Compound | R₁ | R₂ | AR F877L IC₅₀ (nM) | AR WT IC₅₀ (nM) | Oral Bioavailability (%) |
| Enzalutamide (non-spiro) | - | - | >30,000 | 36 | - |
| Spiro-analog 18 | i-Pr | H | 145 | 112 | - |
| Spiro-analog 19 | i-Pr | F | 93 | 93 | 61 |
| Spiro-analog 20 | i-Bu | H | 102 | 100 | - |
| Spiro-analog (R)-29 | i-Pr | F | 50 | 50 | >100 |
| Data adapted from Axerio-Cilies et al.[14] |
Analysis of SAR Data:
-
Potency against Mutant Receptor: The non-spirocyclic drug, Enzalutamide, is ineffective against the F877L mutant of the androgen receptor. In contrast, the spirocyclic analogs demonstrate potent antagonism against both the wild-type (WT) and the mutant receptor, highlighting the ability of the spirocyclic scaffold to overcome certain resistance mechanisms.[14]
-
Structural Modifications: The SAR data shows that small modifications to the substituents on the spirocyclic core (e.g., changing R₁ from isopropyl to isobutyl, or adding a fluorine at R₂) can fine-tune the potency.
-
Pharmacokinetics: The spirocyclic compounds, such as analog 19 and its single enantiomer (R)-29 , exhibit excellent oral bioavailability, demonstrating that these complex 3D structures can possess favorable drug-like properties.[14]
Conclusion and Future Outlook
Spirocyclic scaffolds offer a compelling strategy to navigate the complexities of modern drug discovery. The synthetic methodologies outlined in this application note provide robust and versatile pathways to a diverse range of these three-dimensional structures. As demonstrated by the case studies, the incorporation of a spirocycle can profoundly influence a compound's biological activity, selectivity, and ADME properties. The rigid framework allows for a more rational and predictable exploration of structure-activity relationships, ultimately accelerating the journey from a hit compound to a clinical candidate. As synthetic methods continue to evolve, offering even greater control over stereochemistry and enabling access to novel spirocyclic systems, the impact of these unique scaffolds on the landscape of medicinal chemistry is set to expand even further.
References
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Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Berhane, I. A., & Chemler, S. R. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921-12924. [Link]
-
Pan, X., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3164. [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Kinoshita, T., et al. (2007). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(24), 6167-6184. [Link]
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link]
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Müller, K., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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Carreira, E. M., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(10), 895-898. [Link]
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Chemler, S. R., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921-12924. [Link]
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Gevorgyan, V., et al. (2023). Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130. Journal of Molecular Modeling, 29(11), 332. [Link]
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Cheng, X., et al. (2022). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. Molecules, 27(15), 4935. [Link]
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Zare, A., et al. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 16(9), 767-781. [Link]
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Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Pharmaceuticals, 1(1), 145-168. [Link]
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Waldmann, H., et al. (2011). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 44(8), 671-682. [Link]
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Padwa, A., et al. (2014). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2, 79. [Link]
-
Al-Warhi, T., et al. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 8(4), 4047-4059. [Link]
-
Singh, G., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(5), e15777. [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
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Horta, B. A. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 509-526. [Link]
-
Axerio-Cilies, P., et al. (2021). Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11076-11096. [Link]
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Filippov, S. V., et al. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3293. [Link]
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Asymmetric synthesis of spirocyclic β-lactams from cyclohexadienones
Application Notes & Protocols
Topic: Asymmetric Synthesis of Spirocyclic β-Lactams from Cyclohexadienones
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirocyclic β-lactams represent a class of privileged heterocyclic scaffolds due to their conformational rigidity and three-dimensional complexity, making them highly sought-after in medicinal chemistry.[1][2] Their unique architecture, which combines the pharmacologically significant β-lactam ring with a spirocyclic junction, offers potential for developing novel therapeutics with improved potency and selectivity.[3] This guide provides an in-depth exploration of the asymmetric synthesis of spirocyclic β-lactams, with a specific focus on methodologies starting from versatile cyclohexadienone precursors. We will dissect the mechanistic underpinnings of key transformations, provide field-tested experimental protocols, and offer insights into achieving high levels of stereocontrol, a critical parameter for any drug development program.
The Strategic Imperative: Why Cyclohexadienones?
Cyclohexadienones are powerful synthons in organic synthesis. Their prochiral nature and inherent reactivity as Michael acceptors make them ideal starting materials for desymmetrization reactions, allowing for the direct and efficient construction of complex, stereochemically rich spirocyclic frameworks.[4][5] The ability to forge multiple stereocenters, including a challenging quaternary spirocenter, in a single, highly controlled transformation is a hallmark of an elegant and efficient synthesis. This guide will focus on a state-of-the-art domino reaction that exemplifies this principle.
Core Methodology: The Copper-Catalyzed Kinugasa/Michael Domino Reaction
A landmark achievement in this field is the highly chemo-, regio-, diastereo-, and enantioselective domino reaction developed by Enders and colleagues.[6] This protocol facilitates the coupling of alkyne-tethered cyclohexadienones with nitrones to generate highly functionalized spirocyclic β-lactams with up to four contiguous stereocenters.[4][7]
Causality: Understanding the Mechanism
The success of this reaction hinges on a meticulously orchestrated catalytic cycle. Understanding this sequence is paramount for troubleshooting and optimization. The proposed mechanism proceeds through several key stages, each contributing to the final stereochemical outcome.[8]
-
Generation of Active Catalyst : The reaction initiates with the in situ reduction of the Cu(II) precatalyst to the catalytically active Cu(I) species.
-
Copper Acetylide Formation : The Cu(I) catalyst reacts with the terminal alkyne of the cyclohexadienone substrate to form a copper acetylide intermediate.
-
[3+2] Dipolar Cycloaddition : This crucial step involves the cycloaddition of the copper acetylide with the nitrone, forming a copper-isoxazoline intermediate. This is the Kinugasa reaction component of the domino sequence.
-
Rearrangement : The unstable isoxazoline rearranges to form a copper β-lactam-based enolate.
-
Desymmetrizing Michael Addition : The final and stereochemistry-defining step is an intramolecular Michael addition of the enolate onto the cyclohexadienone ring. This cyclization forges the spirocenter and desymmetrizes the prochiral starting material, locking in the stereochemistry imparted by the chiral ligand.[4][6]
Below is a visualization of this elegant catalytic pathway.
Data Presentation: Scope and Performance
The versatility of the copper-catalyzed domino reaction has been demonstrated across a range of substrates. The following table summarizes key performance indicators, illustrating the high levels of stereocontrol achievable.
| Entry | R¹ (Cyclohexadienone) | R² (Nitrone) | Yield (%) | dr | ee (%) |
| 1 | H | Ph | 85 | >20:1 | 97 |
| 2 | Me | Ph | 82 | >20:1 | 96 |
| 3 | OMe | Ph | 75 | >20:1 | 95 |
| 4 | H | 4-Cl-C₆H₄ | 88 | >20:1 | 96 |
| 5 | H | 2-Furyl | 78 | 19:1 | 95 |
| 6 | H | t-Bu | 65 | >20:1 | 94 |
| Data synthesized from Enders et al.[4][6] |
Experimental Guide: Protocol for Asymmetric Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of a representative spirocyclic β-lactam via the copper-catalyzed domino reaction.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating. Critical checkpoints are included, such as monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion. The final characterization steps (NMR, HRMS, and Chiral HPLC) are essential to confirm the structure, purity, and stereochemical integrity of the product, validating the success of the synthesis.
Detailed Protocol
Materials & Reagents:
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate) (20 mol%)
-
Chiral Indane-Bisoxazoline Ligand (e.g., L3 as reported by Enders et al.) (22 mol%)[4]
-
Diisobutylamine (i-Bu₂NH) (Base) (20 mol%)
-
Alkyne-tethered cyclohexadienone (1.0 equiv)
-
Nitrone (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes)
-
TLC plates (silica gel)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask. Seal the flask and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Catalyst Formation: To the flask, add Cu(OTf)₂ (20 mol%), the chiral bisoxazoline ligand (22 mol%), and diisobutylamine (20 mol%).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Pre-Stirring: Stir the resulting mixture at room temperature for 30 minutes. A color change should be observed as the catalyst complex forms.
-
Substrate Addition: To the stirred catalyst solution, add the nitrone (1.2 equiv) followed by the alkyne-tethered cyclohexadienone (1.0 equiv).
-
Reaction Conditions: Cool the reaction mixture to 0 °C using an ice bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting cyclohexadienone is fully consumed (typically 12-24 hours).
-
Quenching & Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure spirocyclic β-lactam.
-
Characterization & Validation:
-
Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).
-
Alternative Strategies: The Staudinger Cycloaddition
While the domino reaction is highly effective, the classic Staudinger [2+2] cycloaddition of a ketene and an imine remains a cornerstone of β-lactam synthesis.[9][10][11] For spirocyclic systems involving a cyclohexadienone motif, this typically involves preparing an imine spiro-fused to the cyclohexadienone ring and reacting it with a suitable ketene generated in situ.
Achieving high enantioselectivity in Staudinger reactions often relies on chiral catalysts, such as planar-chiral nucleophiles or N-heterocyclic carbenes, or the use of chiral auxiliaries attached to either the ketene or imine partner.[12][13] While powerful, this approach can require more synthetic steps to prepare the requisite chiral precursors compared to the more convergent domino strategy.
Conclusion and Outlook
The asymmetric synthesis of spirocyclic β-lactams from cyclohexadienones is a vibrant area of research, driven by the potential of these complex molecules in drug discovery. The copper-catalyzed Kinugasa/Michael domino reaction stands out as a particularly elegant and efficient method, delivering high levels of complexity in a single operation. The detailed protocol provided herein serves as a robust starting point for researchers aiming to access these valuable compounds. Future developments will likely focus on expanding the substrate scope, developing new catalytic systems with even greater efficiency, and applying these powerful synthetic tools to the construction of biologically active target molecules.
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García-García, P., & Paradela-García, C. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
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Shu, T., Zhao, L., Li, S., Chen, X.-Y., von Essen, C., Rissanen, K., & Enders, D. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams via Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition, 57(34), 10985-10988. [Link]
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Shu, T., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Semantic Scholar. [Link]
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Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
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Shu, T., Zhao, L., Li, S., Chen, X. Y., von Essen, C., Rissanen, K., & Enders, D. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition in English, 57(34), 10985–10988. [Link]
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Bandyopadhyay, D., et al. (2010). Asymmetric synthesis of anticancer β-lactams via Staudinger reaction. Molecular Medicine Reports, 3(2), 319-321. [Link]
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Xu, J., & Ren, Z. (2015). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 20(8), 14786-14807. [Link]
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Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29323-29337. [Link]
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Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2004(16), 3223-3235. [Link]
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Banik, B. K., et al. (2010). Asymmetric synthesis of anticancer beta-lactams via Staudinger reaction: utilization of chiral ketene from carbohydrate. European Journal of Medicinal Chemistry, 45(2), 846-8. [Link]
-
Gupta, A. K., et al. (2019). Enantioselective Synthesis of Cyclohexadienone Containing Spiroketals via DyKat Ketalization/oxa-Michael Addition Cascade. The Journal of Organic Chemistry, 84(9), 5357-5368. [Link]
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Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate in the synthesis of peptidomimetics
An In-Depth Guide to the Application of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate in the Synthesis of Conformationally Constrained Peptidomimetics
Introduction: The Quest for Rigidity in Peptide Drug Design
Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, are a cornerstone of modern medicinal chemistry. They offer a path to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability.[1] A critical strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints. By reducing the flexibility of a molecule, we can lock it into its bioactive conformation, which minimizes the entropic penalty upon binding to its target and can significantly enhance affinity and selectivity.[2][3]
Spirocyclic scaffolds have emerged as a powerful tool for instilling this conformational rigidity.[4] These unique three-dimensional structures, where two rings share a single carbon atom, are increasingly utilized to create novel molecular frameworks with improved drug-like properties.[2] The incorporation of spirocycles increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[4] This shift from flat, aromatic structures to more complex 3D architectures can lead to enhanced aqueous solubility, greater metabolic stability, and the precise spatial orientation of pharmacophoric elements.[2][4][5]
This application note provides a detailed guide for researchers and drug development professionals on the use of This compound (CAS: 203661-69-2), a versatile building block for the synthesis of novel, conformationally constrained peptidomimetics. We will explore its inherent advantages and provide detailed protocols for its incorporation into peptidomimetic libraries using solid-phase synthesis.
Core Scaffold: Features and Strategic Advantages
This compound is a bifunctional scaffold offering a unique combination of structural rigidity and versatile chemical handles for diversification.
| Property | Value | Reference |
| CAS Number | 203661-69-2 | [6] |
| Molecular Formula | C₁₃H₂₁NO₃ | [6][7] |
| Molecular Weight | 239.31 g/mol | [7] |
| Appearance | White to light yellow solid/powder |
The strategic value of this building block is rooted in three key features:
-
Inherent Rigidity : The spiro[3.5]nonane core, fusing a cyclobutane and a piperidine ring, creates a rigid structure that restricts the conformational freedom of the piperidine backbone. This pre-organization is ideal for mimicking secondary peptide structures, such as β-turns.[5][8]
-
Orthogonal Functionality : The scaffold possesses two key functional groups that can be manipulated independently. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but can be selectively removed with acid (e.g., trifluoroacetic acid, TFA).[9] The cyclobutanone ketone serves as a second, orthogonal handle for introducing molecular diversity through reactions like reduction, olefination, or reductive amination.[5]
-
Defined Exit Vectors : The central quaternary spiro carbon acts as a hub from which substituents can be projected in well-defined three-dimensional space. This allows for precise control over the orientation of pharmacophores, which is critical for optimizing interactions with a biological target.[10]
Caption: Key structural features of the spirocyclic scaffold.
Application Workflow: Solid-Phase Synthesis of a Peptidomimetic Library
The true power of this scaffold is realized in its application to combinatorial chemistry and library synthesis. Solid-phase synthesis provides a rapid and efficient route to generate arrays of related compounds for structure-activity relationship (SAR) studies.[1] The following workflow outlines the construction of a diverse peptidomimetic library starting from a resin-bound precursor.
Caption: Reaction workflow for diversification via reductive amination.
Materials:
-
Resin-bound peptidomimetic from Protocol 3
-
Primary amine (R²-NH₂) (10.0 eq)
-
Sodium triacetoxyborohydride (STAB) (5.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Swell the resin (1.0 eq) in anhydrous DCE.
-
Add the primary amine (R²-NH₂) and a catalytic amount of acetic acid (e.g., 1% v/v). Agitate for 1 hour to facilitate iminium ion formation.
-
Add STAB portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Agitate the reaction at room temperature for 12-18 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL), followed by a final wash with DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 5: Cleavage from Resin and Purification
The final step involves cleaving the synthesized compound from the solid support and purifying it.
Materials:
-
Final diversified resin from Protocol 4
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v). Note: TIS is a scavenger to protect against side reactions.
-
Cold diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin with a small amount of additional neat TFA.
-
Concentrate the combined filtrate under reduced pressure or with a gentle stream of nitrogen.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold ether and dry under vacuum.
-
Purify the final peptidomimetic by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the final product by LC-MS and NMR.
Conclusion
This compound is a high-value, strategic building block for modern drug discovery. Its inherent rigidity and orthogonal chemical handles make it an ideal scaffold for constructing libraries of conformationally constrained peptidomimetics. [5]The solid-phase protocols detailed here provide a robust and efficient pathway for researchers to access novel chemical matter, enabling the exploration of complex SAR and the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Title: Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance Source: ACS Omega URL: [Link]
-
Title: Spirocyclic Peptidomimetics Source: Topics in Heterocyclic Chemistry URL: [Link]
-
Title: Synthesis of medicinally privileged spiro-β-lactams Source: American Chemical Society URL: [Link]
-
Title: Stereoselective synthesis of β-lactams: recent examples Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Peptidic Macrocycles Source: Asinex.com URL: [Link]
-
Title: Novel and Recent Synthesis and Applications of β-Lactams Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies Source: RSC Advances URL: [Link]
-
Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Diversity-oriented synthesis of azaspirocycles Source: Organic Letters URL: [Link]
-
Title: Synthesis of azaspirocycles and their evaluation in drug discovery Source: Angewandte Chemie (International ed. in English) URL: [Link]
-
Title: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Source: PubChem URL: [Link]
-
Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: Molecules (MDPI) URL: [Link]
-
Title: Fluorine-containing macrocyclic peptides and peptidomimetics Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. leapchem.com [leapchem.com]
- 6. tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 7. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | CID 11195798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spirocyclic Peptidomimetics [ebrary.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 1-Oxo-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, have emerged as privileged motifs in drug design.[1] The conformational rigidity imparted by the spiro center can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and pharmacokinetic profiles. tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 203661-69-2) is a valuable building block that embodies these desirable characteristics.[2][3][4] Its spiro[3.5]nonane core introduces a defined spatial arrangement, while the ketone and Boc-protected amine functionalities offer versatile handles for synthetic elaboration.[5]
These application notes provide a comprehensive guide to key coupling reactions of this compound, with a focus on N-arylation and amide bond formation. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic campaigns.
Chemical Properties and Handling
| Property | Value | Source |
| CAS Number | 203661-69-2 | [2][6] |
| Molecular Formula | C₁₃H₂₁NO₃ | [2] |
| Molecular Weight | 239.31 g/mol | [6] |
| Appearance | White to light yellow powder or crystal | [7][8] |
| Storage | Sealed in a dry, room temperature environment |
This compound is a stable solid compound. Standard laboratory handling procedures should be followed, including the use of personal protective equipment. The compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.
Core Application: N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][6] This reaction is particularly well-suited for the N-arylation of this compound, enabling the introduction of a wide array of aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating diverse functional groups.
The following protocol is a representative example for the coupling of this compound with an activated aryl halide, a key transformation in the synthesis of GPR119 agonists.
Experimental Protocol: N-Arylation with 2,6-Difluoro-4-substituted-phenyl Derivatives
This protocol is adapted from methodologies employed in the synthesis of GPR119 agonists, where the coupling of a spirocyclic amine with a difluorinated aromatic component is a critical step.
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of the spirocyclic amine.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 239.31 | 1.0 | 1.0 |
| 4-Bromo-1,3-difluoro-5-(methylsulfonyl)benzene | 273.09 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 0.05 |
| Xantphos | 578.68 | 0.1 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (239 mg, 1.0 mmol), 4-bromo-1,3-difluoro-5-(methylsulfonyl)benzene (328 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (46 mg, 0.05 mmol) and Xantphos (58 mg, 0.1 mmol) in 2 mL of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the remaining anhydrous toluene (8 mL) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for coupling sterically hindered secondary amines and electron-deficient aryl halides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the N-H of the Boc-protected amine to form the active nucleophile. Its use is common in challenging Buchwald-Hartwig couplings.
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction, allowing for the necessary reaction temperature to be reached.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to maintain its catalytic activity.
Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Versatile Application: Amide Bond Formation
The Boc-protected amine of this compound can be deprotected under acidic conditions to reveal the secondary amine, which can then undergo amide bond formation with a variety of carboxylic acids. This is a crucial step for introducing diverse side chains and building molecular complexity.
Protocol 1: Boc Deprotection
-
Dissolve the N-Boc protected spirocycle (1.0 equiv) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the hydrochloride salt of the amine is typically obtained and can be used directly in the next step or neutralized.
Protocol 2: Amide Coupling using HATU
Reaction Scheme:
Caption: Amide coupling of the deprotected spirocyclic amine.
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF, add HATU (1.1 equiv).
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the hydrochloride salt of 1-oxo-7-azaspiro[3.5]nonane (1.0 equiv) in DMF and add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.2 equiv).
-
Add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the desired amide.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, three-dimensional molecules for drug discovery. The protocols outlined in these notes for N-arylation and amide bond formation provide a solid foundation for the incorporation of this spirocyclic scaffold into a wide range of molecular architectures. The inherent conformational constraint of the spirocycle, combined with the synthetic accessibility of its derivatives, makes it an attractive starting point for the development of novel therapeutics.
References
- Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
PubChemLite. Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate. [Link]
-
PubChemLite. Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of Spirocyclic Compounds in Modern Oncology Drug Development
Audience: Researchers, scientists, and drug development professionals in the field of oncology.
Abstract: The pursuit of novel chemical matter is a cornerstone of oncology drug discovery. Three-dimensional (3D) molecular architectures are increasingly sought after to overcome the limitations of traditional "flat" molecules, offering a pathway to engage challenging targets and improve drug-like properties. Spirocyclic compounds, characterized by their unique central quaternary carbon atom shared by two rings, represent a privileged scaffold class in this endeavor. Their inherent rigidity and defined 3D geometry provide a powerful platform for designing potent, selective, and metabolically stable therapeutic agents. This document serves as a comprehensive guide, detailing the rationale, application, and practical methodologies for leveraging spirocyclic scaffolds in the development of next-generation cancer therapeutics. We will explore key examples, from targeting the critical p53-MDM2 axis to inhibiting kinase activity, and provide detailed protocols for their synthesis and evaluation.
The Spirocyclic Advantage in Oncology Drug Design
Conventional drug discovery has often been dominated by aromatic, sp2-hybridized planar molecules. While successful, this chemical space is well-explored and can lead to challenges such as off-target effects and poor pharmacokinetic profiles. Spirocyclic scaffolds offer a compelling alternative by introducing conformational rigidity and a distinct three-dimensional exit vector for substituents.
Core Advantages:
-
Enhanced Target Affinity and Selectivity: The rigid framework of a spirocycle pre-organizes functional groups into a specific spatial arrangement. This reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity. Furthermore, the precise 3D geometry allows for exquisite shape complementarity with the target's binding pocket, enabling selective recognition over closely related proteins and minimizing off-target toxicities.
-
Improved Physicochemical and ADME Properties: The introduction of sp3-rich centers generally increases the saturation of a molecule (a higher fraction of sp3 hybridized carbons, or Fsp3). This has been correlated with improved solubility, a key factor in oral bioavailability. The compact, globular nature of spirocycles can also shield molecules from metabolic enzymes, reducing clearance rates and improving metabolic stability.
-
Access to Novel Chemical Space and Intellectual Property: By moving away from flat, aromatic structures, spirocyclic compounds provide access to novel and under-explored areas of chemical space. This not only creates opportunities to drug previously "undruggable" targets but also provides a strong foundation for novel intellectual property claims.
Case Study: Spirooxindoles as Potent Inhibitors of the MDM2-p53 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is wild-type but its function is abrogated by its natural negative regulator, MDM2, which binds to p53 and targets it for degradation. Disrupting the MDM2-p53 protein-protein interaction (PPI) is therefore a highly validated therapeutic strategy to reactivate p53 in cancer cells.
The development of small molecules to inhibit this PPI has been challenging. However, the spirooxindole scaffold has proven to be exceptionally effective.
Mechanism of Action: The spirooxindole core acts as a rigid scaffold that mimics the presentation of three key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic cleft on the surface of MDM2. By occupying this pocket, the spirocyclic compound physically blocks MDM2 from binding to p53, leading to p53 stabilization, accumulation, and the downstream activation of apoptotic pathways.
Signaling Pathway Diagram: Reactivation of p53
Caption: MDM2 inhibition by a spirocyclic drug prevents p53 degradation.
Quantitative Data: Representative Spirocyclic MDM2-p53 Inhibitors
| Compound | Spirocyclic Core | Target(s) | IC50 / Binding Affinity | Cell Line Example | Clinical Phase (Representative) | Reference |
| APG-115 | Spirooxindole | MDM2 | Kᵢ = 0.86 nM | Multiple solid tumors | Phase II | |
| SAR405838 | Spirooxindole | MDM2 | IC50 = 8.9 nM (FP assay) | SJSA-1 (osteosarcoma) | Terminated (Phase I) | |
| AMG-232 | Piperidinone | MDM2 | Kᵢ = 0.045 nM | SJSA-1 (osteosarcoma) | Phase I |
Experimental Protocols: A Practical Guide
The successful development of spirocyclic drug candidates relies on robust synthetic and analytical methodologies. Here, we provide validated, step-by-step protocols for the synthesis of a foundational spirooxindole scaffold and its subsequent biological evaluation.
Protocol 1: Synthesis of a Core Spirooxindole Scaffold
This protocol describes a catalytic asymmetric [3+2] cycloaddition reaction, a common and efficient method for constructing the spirooxindole core.
Caption: Workflow for the synthesis and purification of a spirooxindole.
-
Reagent Preparation: To a flame-dried, 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the isatin derivative (1.0 mmol, 1.0 equiv) and the methyleneindolinone derivative (1.1 mmol, 1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, 10 mL). Stir the mixture until all solids are dissolved. To this solution, add the chiral catalyst system, for instance, a pre-mixed solution of silver acetate (AgOAc, 0.05 mmol, 5 mol%) and the corresponding chiral ligand (e.g., a ThioClick Ferrocene ligand, 0.055 mmol, 5.5 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Reaction Monitoring (Causality Check): The progress of the reaction should be monitored every 2-4 hours using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting materials indicates reaction completion. This step is crucial to prevent side-product formation from over-running the reaction.
-
Workup and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). The aqueous washes remove the catalyst and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. The specific eluent gradient will depend on the substrates but often ranges from 10% to 40% ethyl acetate in hexane. Fractions containing the pure product (as determined by TLC) are pooled and concentrated.
-
Characterization and Quality Control: The structure and purity of the final spirooxindole product must be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) of the product, which validates the effectiveness of the asymmetric catalyst.
-
Protocol 2: In Vitro Evaluation using a Fluorescence Polarization (FP) Assay
This protocol details a competitive binding assay to quantify the ability of a synthesized spirocyclic compound to disrupt the MDM2-p53 interaction.
A small, fluorescently-labeled p53-derived peptide is incubated with the MDM2 protein. In its bound state, the large complex tumbles slowly in solution, and when excited with polarized light, it emits highly polarized light. When an inhibitor (the spirocyclic compound) binds to MDM2, it displaces the fluorescent peptide. The now-free, small peptide tumbles rapidly, resulting in a significant decrease in fluorescence polarization.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.1% BSA.
-
MDM2 Protein: Dilute recombinant human MDM2 protein (residues 1-118) to a final concentration of 20 nM in assay buffer.
-
Fluorescent Peptide: Use a TAMRA-labeled p53 peptide (e.g., TAMRA-ETFSDLWKLLPEN-NH₂) diluted to 10 nM in assay buffer.
-
Test Compound: Prepare a serial dilution series of the spirocyclic compound in DMSO, then dilute into assay buffer. The final DMSO concentration in the well should not exceed 1%.
-
-
Assay Plate Setup:
-
Use a black, low-volume 384-well microplate.
-
Add 5 µL of the test compound dilution to the appropriate wells.
-
Add 5 µL of 1% DMSO in assay buffer to the "No Inhibitor" (High Polarization) control wells.
-
Add 5 µL of assay buffer without MDM2 to the "Peptide Only" (Low Polarization) control wells.
-
-
Protein and Peptide Addition:
-
Add 10 µL of the 20 nM MDM2 protein solution to the test compound wells and the "No Inhibitor" wells.
-
Add 10 µL of assay buffer to the "Peptide Only" wells.
-
Add 5 µL of the 10 nM fluorescent peptide solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped for fluorescence polarization. Set the excitation wavelength to 530 nm and the emission wavelength to 590 nm.
-
The output will be in millipolarization units (mP).
-
-
Data Analysis (Self-Validation):
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value. The quality of the fit (R² value) validates the data's reliability.
-
Conclusion and Future Outlook
Spirocyclic scaffolds are no longer a niche curiosity but a validated and powerful tool in the arsenal of the modern medicinal chemist. Their unique 3D architecture directly addresses many of the persistent challenges in oncology drug discovery, including target selectivity, metabolic stability, and the need to inhibit difficult protein-protein interactions. The success of spirooxindoles in targeting the MDM2-p53 pathway is a clear testament to their potential. As synthetic methodologies become more sophisticated and our understanding of 3D structure-activity relationships deepens, we can anticipate the application of spirocyclic compounds to expand into new target classes, such as epigenetic modifiers and previously intractable kinases, heralding a new generation of precisely targeted cancer therapies.
References
-
Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Spirocycles: A powerful scaffold for the development of novel inhibitors for cancer therapy Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-Based Design of Potent Spiro-oxindole Aniline Antagonists of the MDM2–p53 Interaction Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: SAR405838: an optimized clinical candidate inhibitor of the MDM2–p53 interaction Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: A Phase 1 Study of the MDM2 Inhibitor APG-115 in Patients with Advanced Solid Tumors Source: Clinical Cancer Research URL: [Link]
-
Title: Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor in Clinical Development Source: Journal of Medicinal Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The 7-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry due to its conformational rigidity and three-dimensional character.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthetic Strategies
Q1: What are the primary methods for synthesizing the this compound core?
A1: There are several established routes to construct this spirocyclic system. The choice of method often depends on the available starting materials, scalability, and desired purity. The most common strategies include:
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Staudinger [2+2] Ketene-Imine Cycloaddition: This is a versatile and widely used method for constructing β-lactam rings, which are structurally related to the target compound.[3][4] It involves the reaction of a ketene, generated in situ from an acyl chloride, with an imine derived from a piperidin-4-one derivative.[3]
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Solid-Phase Synthesis via Dieckmann Condensation: This approach is particularly amenable to library synthesis and involves immobilizing a piperidine-based precursor on a solid support, followed by intramolecular cyclization and cleavage.[1]
-
Multi-step Synthesis involving Epoxidation and Ring-Enlargement: This method offers an alternative pathway that can be advantageous for large-scale preparation, utilizing readily available starting materials.[5]
Troubleshooting the Staudinger [2+2] Cycloaddition
Q2: I am experiencing low yields in my Staudinger reaction. What are the likely causes and how can I optimize the reaction?
A2: Low yields in the Staudinger cycloaddition for spiro-β-lactam synthesis are a common issue.[3] Several factors can contribute to this, and a systematic approach to optimization is crucial.
Troubleshooting Low Yields in Staudinger Cycloaddition:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Ketene Formation | The in situ generation of the ketene from the acyl chloride precursor is critical. Ensure the tertiary amine base (e.g., triethylamine) is of high purity, anhydrous, and added dropwise to the reaction mixture.[3] Using a freshly distilled base can significantly improve results. |
| Suboptimal Reaction Temperature | Temperature control is paramount. Low temperatures can slow the reaction rate, while elevated temperatures may lead to decomposition of the ketene or the formation of side products.[3] It is often recommended to maintain temperatures below 10°C, and in some cases, as low as -78°C, during the addition of reagents.[3][4] |
| Moisture in the Reaction | Ketenes are highly reactive and susceptible to hydrolysis. Ensure all glassware is flame-dried, and use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[3] |
| Imine Instability | The imine precursor should be freshly prepared and used without prolonged storage. Monitor its purity by NMR or LC-MS before use. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the acyl chloride and the base. An excess of the base can lead to side reactions. A slight excess of the acyl chloride may be beneficial in some cases. |
Experimental Workflow for Staudinger Cycloaddition:
Caption: A generalized workflow for the Staudinger [2+2] ketene-imine cycloaddition.
Challenges in Solid-Phase Synthesis
Q3: My solid-phase synthesis is giving me a low yield of the desired product after cleavage. What are the critical steps to check?
A3: Solid-phase organic synthesis (SPOS) offers advantages for purification, but incomplete reactions at any stage will impact the final yield.
Key Checkpoints for Solid-Phase Synthesis:
| Step | Common Issues & Solutions |
| Resin Loading | Incomplete loading of the initial building block (Fmoc-4-amino-1-Boc-piperidine) will limit the theoretical yield.[1] Use a sufficient excess of the building block and coupling reagents. Capping unreacted sites after loading is crucial to prevent side reactions in subsequent steps.[1] |
| Fmoc-Deprotection | Incomplete removal of the Fmoc group is a frequent problem.[1] Ensure you perform the piperidine treatment twice and wash the resin thoroughly with DMF to remove all traces of piperidine, which can interfere with the subsequent acylation.[1] |
| Acylation | The coupling of 3-(methoxycarbonyl)cyclobutanecarboxylic acid can be sluggish. Pre-activation of the carboxylic acid with a coupling agent like HATU is recommended to ensure efficient acylation.[1] |
| Dieckmann Condensation | This intramolecular cyclization is a critical step. Ensure anhydrous conditions and a sufficient excess of a strong base like potassium tert-butoxide. The reaction may require elevated temperatures (e.g., 60°C) and several hours to go to completion.[1] |
| Decarboxylation & Cleavage | Incomplete decarboxylation will result in a different final product. Adhere to the recommended temperature (e.g., 120°C) and reaction time.[1] The choice of cleavage cocktail is critical and depends on the resin and protecting groups used. |
Solid-Phase Synthesis Workflow:
Caption: Key stages in the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core.
Purification Strategies
Q4: What are the best methods for purifying this compound?
A4: The purification method will depend on the synthetic route and the nature of the impurities.
-
Aqueous Workup: After a solution-phase synthesis like the Staudinger reaction, a wash with a mild aqueous base such as sodium bicarbonate solution is effective for removing unreacted acid chloride and other acidic impurities.[3]
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product.[6] A gradient of ethyl acetate in hexane is typically used to elute the compound.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient way to obtain highly pure material.[5]
Protecting Group Considerations
Q5: Why is the Boc protecting group commonly used for the piperidine nitrogen, and are there alternatives?
A5: The tert-Butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[7]
-
Advantages of the Boc Group:
-
Stable to the basic conditions often used in the Staudinger reaction and Dieckmann condensation.
-
Generally stable to nucleophiles and catalytic hydrogenation.
-
Can be removed with mild acids (e.g., TFA in DCM), which is often compatible with other functional groups.
-
-
Alternatives to the Boc Group:
-
Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This offers an orthogonal deprotection strategy to the Boc group.[7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is commonly used in solid-phase peptide synthesis.[7] Its use in this specific synthesis would require careful planning of the synthetic route to avoid premature deprotection.
-
The choice of protecting group is a critical aspect of the overall synthetic strategy and should be made based on the planned downstream reactions.[7]
Detailed Experimental Protocol: Staudinger Cycloaddition
This protocol is a general guideline and may require optimization for your specific substrates.
-
Imine Formation:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add the desired primary amine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and use the crude imine directly in the next step.
-
-
Cycloaddition:
-
Dissolve the crude imine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the imine solution.
-
Add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours and then warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
References
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
- MedChemExpress. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- ChemicalBook. (2025). tert-butyl 2-oxo-7-azaspiro[3.
- BenchChem. (n.d.). Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide. BenchChem.
- CymitQuimica. (n.d.). tert-Butyl 2-Oxo-7-azaspiro[3.
- Sigma-Aldrich. (n.d.). 2-Oxo-7-azaspiro[3.
- LeapChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.
- De Luca, L. (2016). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 21(12), 1611.
- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Tetrahedron, 67(11), 1989-2012.
- ResearchGate. (2011). Synthesis and reactivity of spiro-fused beta-lactams.
- Google Patents. (n.d.).
- J&K Scientific. (n.d.). tert-Butyl 1-oxo-7-azaspiro[3.
- ResearchGate. (2014).
- Crescent Chemical Company. (n.d.). 7-Boc-1-oxa-7-azaspiro[3.5]nonane. Crescent Chemical Company.
- BenchChem. (n.d.). Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers. BenchChem.
- PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.
- ACS Publications. (2021).
- ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams.
- BLDpharm. (n.d.). 203661-69-2|tert-Butyl 2-oxo-7-azaspiro[3.
- Sigma-Aldrich. (n.d.). 2-Oxo-7-azaspiro[3.
- CP Lab Safety. (n.d.). tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, 95% Purity, C12H19NO4, 100 mg. CP Lab Safety.
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- 6. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Spirocyclic Compounds
Welcome to the technical support center for the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocycles, with their distinct architectures, are prevalent in natural products and pharmaceuticals, offering a rigid framework that can enhance biological activity and improve physicochemical properties.[1][2][3] However, their synthesis is often fraught with challenges, from controlling stereochemistry to managing ring strain.[1][4]
This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues in Spirocyclization
This section addresses specific experimental hurdles in a question-and-answer format, offering explanations of the underlying chemistry and actionable solutions.
Question 1: My spirocyclization reaction is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?
Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
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Unfavorable Ring Strain: The formation of small rings (3- and 4-membered) or highly strained larger rings can be energetically unfavorable.[4][5]
-
Expert Insight: The inherent ring strain in small spirocyclic systems can be a significant barrier to their formation.[4] However, this strain can also be harnessed as a driving force in subsequent transformations.[5] Consider if your target molecule's strain is too high for the chosen reaction conditions. Sometimes, a multi-step approach that gradually builds the spirocyclic core can be more effective than a direct cyclization.
-
-
Poor Reactivity of Precursors: The functional groups involved in the cyclization may not be sufficiently activated.
-
Solution: Enhance the electrophilicity or nucleophilicity of your reacting partners. For instance, in an intramolecular Michael addition, a stronger base might be needed to generate the nucleophile. For reactions involving carbonyls, the use of a Lewis acid can increase electrophilicity.
-
-
Substrate Conformation: The precursor molecule may not readily adopt the necessary conformation for cyclization.
-
Solution: The introduction of bulky groups or the use of specific solvents can influence the conformational equilibrium. Molecular modeling can be a valuable tool to predict the most stable conformations of your starting material.
-
-
Side Reactions: Competing intermolecular reactions or decomposition pathways can consume starting materials.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. A thorough analysis of byproducts by NMR or LC-MS can provide clues about competing pathways.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low spirocyclization yield.
Question 2: I am obtaining a mixture of diastereomers in my spiroketal synthesis. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity is a common hurdle in spiroketal synthesis, with the outcome often dictated by a delicate balance of kinetic and thermodynamic factors.[6][7]
Key Concepts & Strategies:
-
Thermodynamic vs. Kinetic Control: It is crucial to determine whether your reaction is under thermodynamic or kinetic control.[6]
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Thermodynamic Product: The most stable isomer, often favored by higher temperatures and longer reaction times, allowing for equilibrium to be reached.[6] The stability of spiroketals is significantly influenced by the anomeric effect, which favors an axial orientation of an electronegative substituent on the anomeric carbon.[7]
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Kinetic Product: The product that is formed fastest, favored by lower temperatures and shorter reaction times.[6] This product may not be the most stable isomer.[7]
-
-
Catalyst and Reagent Control: The choice of catalyst or reagent can have a profound impact on stereoselectivity.[6]
-
Substrate Control: The stereochemistry of the starting material itself can direct the outcome of the spirocyclization.[6]
-
Solution: Introducing bulky substituents can block one face of the molecule, favoring attack from the less hindered side. Directing groups, such as hydroxyl groups, can coordinate to a catalyst or reagent and guide the cyclization.
-
-
Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity.[6] A screen of different solvents is often a worthwhile endeavor.[6]
Experimental Protocol for Optimizing Diastereoselectivity:
-
Temperature Study: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperature) to determine the influence of temperature on the diastereomeric ratio.
-
Catalyst/Reagent Screen: If applicable, screen a variety of catalysts (both achiral and chiral) and reagents. For example, in acid-catalyzed spiroketalization, compare Brønsted acids (e.g., TsOH, CSA) with Lewis acids (e.g., Sc(OTf)₃, TMSOTf).[9]
-
Solvent Screen: Perform the reaction in a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile).
-
Analysis: Analyze the diastereomeric ratio of the crude product mixture by ¹H NMR or chiral HPLC.
| Parameter | Condition A | Condition B | Condition C | Diastereomeric Ratio (A:B) |
| Temperature | -78 °C | 25 °C | 80 °C | Varies |
| Catalyst | TsOH | Sc(OTf)₃ | Chiral Ir-complex | Varies |
| Solvent | CH₂Cl₂ | Toluene | CH₃CN | Varies |
Caption: Table for systematically optimizing diastereoselectivity.
Question 3: The purification of my spirocyclic product is challenging due to the presence of closely related impurities. What purification strategies are most effective?
The purification of spirocyclic compounds can be complicated by the presence of diastereomers, regioisomers, or other structurally similar byproducts.[6]
Effective Purification Techniques:
-
Flash Column Chromatography: This is the most common method.[6]
-
Expert Insight: Careful optimization of the solvent system is critical. A shallow gradient elution is often more effective than an isocratic elution for separating complex mixtures.[6] Start with a very non-polar eluent and gradually increase the polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For separations that are difficult to achieve by flash chromatography, preparative HPLC offers higher resolution.[6] Both normal-phase and reversed-phase columns can be employed depending on the polarity of your compound.[6]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity. Experiment with a variety of solvent systems.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC, particularly for the separation of stereoisomers. It often provides faster separations and uses less organic solvent.
II. Frequently Asked Questions (FAQs)
What are the main synthetic strategies for constructing spirocycles?
Several powerful strategies have been developed for the synthesis of spirocyclic scaffolds:
-
Intramolecular Cyclization: This is a very common approach and includes reactions like intramolecular aldol condensations, Michael additions, and Heck reactions.[10][11]
-
Cycloaddition Reactions: [3+2] and [4+3] cycloadditions can be effective for constructing spirocyclic systems.[12][13]
-
Rearrangement Reactions: Reactions like the pinacol rearrangement can be used to generate spirocyclic cores.[14]
-
Metal-Catalyzed Spirocyclization: Transition metals like palladium, rhodium, gold, and silver are widely used to catalyze a variety of spirocyclization reactions.[15][16][17]
-
Multi-component Reactions: These reactions allow for the rapid construction of complex spirocycles from simple starting materials in a single step.[18]
How do I choose the right protecting groups for my spirocycle synthesis?
Protecting group strategy is crucial in multi-step syntheses.[19][20]
-
Orthogonal Protection: Choose protecting groups that can be removed under different conditions.[21] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) are an orthogonal pair for protecting amines.[21]
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.[20]
-
Ease of Removal: The deprotection should be high-yielding and not affect other functional groups in the molecule.[20]
Diagram of Orthogonal Protecting Group Strategy:
Caption: Orthogonal protection allows for selective functionalization.
What is the role of ring strain in the reactivity of spirocyclic compounds?
Small spirocyclic rings, such as spiropentanes and spirohexanes, possess significant ring strain due to the distortion of bond angles from the ideal tetrahedral geometry.[4] This strain makes them more reactive than their acyclic or larger-ring counterparts.[4] The release of this strain can be a powerful thermodynamic driving force for ring-opening reactions, making these compounds valuable synthetic intermediates.[4][5] For example, oxaspiropentanes can undergo facile ring expansion to form cyclobutanones.
Are there specific challenges associated with the synthesis of spiro-oxindoles?
Spiro-oxindoles are a particularly important class of spirocycles due to their prevalence in biologically active molecules.[22][23][24] Key challenges in their synthesis include:
-
Enantioselective Synthesis: Creating the chiral spirocyclic center with high enantioselectivity is a major focus of research.[22] This is often achieved using chiral catalysts or auxiliaries.[22]
-
Control of Multiple Stereocenters: Many bioactive spiro-oxindoles contain multiple stereocenters, and controlling the relative and absolute stereochemistry can be complex.[22]
-
Starting Material Availability: While isatin and its derivatives are common starting materials, the synthesis of more complex or substituted precursors can be challenging.[18][24]
III. Conclusion
The synthesis of spirocyclic compounds presents a unique set of challenges that require a deep understanding of reaction mechanisms, stereochemistry, and purification techniques. By systematically troubleshooting common issues and applying the principles outlined in this guide, researchers can more effectively navigate the complexities of constructing these valuable molecular architectures. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and application of spirocycles in drug discovery and beyond.[1][2]
IV. References
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Deagostino, A., et al. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. [Link]
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Woerly, E. M., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. [Link]
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Li, Y., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing). [Link]
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Fumagalli, G., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PMC - PubMed Central. [Link]
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Ball-Jones, N. R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. PubMed. [Link]
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Potuzak, J. S., et al. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. PubMed. [Link]
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Karagiannidis, L., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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Fumagalli, G., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed. [Link]
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Deprez-Poulain, R. & Deprez, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
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DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
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Wang, T., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science (RSC Publishing). [Link]
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V. S., A., & V. K., J. (2021). Transition metal-catalyzed synthesis of spirooxindoles. PMC - NIH. [Link]
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Zhou, J., et al. (2015). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1-3-dione. Beilstein Journals. [Link]
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RSquareL. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
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Wikipedia. (2023). Spiro compound. Wikipedia. [Link]
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Kim, D. W., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]
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Wang, Z., et al. (2023). Stereocontrol of C–N Axial and Spiro-Central Chirality via Rh(II)-Catalyzed Enantioselective N–H Bond Insertion of Indolinone-Spiroacetal. ResearchGate. [Link]
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Ho, J. C. Y., et al. (2018). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spi. Monash University. [Link]
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Wang, T., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Permana, A., et al. (2024). Spirooxindoles: Recent report of green synthesis approach. ResearchGate. [Link]
-
Wolf, S., et al. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - NIH. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Wang, T., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science (RSC Publishing). [Link]
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da Silva, A. C. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
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Semantic Scholar. (n.d.). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. Semantic Scholar. [Link]
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Carreira, E. M. & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. [Link]
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U. A., U. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
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U. A., U. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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Desvergnes, S., et al. (2011). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]
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University of Rochester. (2026). Tips & Tricks: Protecting Groups. Department of Chemistry : University of Rochester. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
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Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
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Yoo, S., et al. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. PMC - NIH. [Link]
-
Reddy, B. S., et al. (2023). Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Perron, F. & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews - ACS Publications. [Link]
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Diez-Cecilia, E. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]
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Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros - Reddit. [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
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- 12. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Spiro compound - Wikipedia [en.wikipedia.org]
- 15. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 19. jocpr.com [jocpr.com]
- 20. Protective Groups [organic-chemistry.org]
- 21. media.neliti.com [media.neliti.com]
- 22. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 24. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Purification of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate by chromatography
An In-Depth Technical Guide to the Chromatographic Purification of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of this compound. This valuable spirocyclic intermediate is crucial in medicinal chemistry, and achieving high purity is paramount for successful downstream applications.[1][2] This document offers in-depth FAQs, troubleshooting protocols, and expert insights to navigate the challenges associated with its chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification by chromatography?
Answer: Understanding the molecule's structure is fundamental to designing an effective purification strategy. The key features are:
-
Tert-butyloxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the compound's non-polar character.[3] However, it is highly sensitive to acidic conditions and can be inadvertently cleaved.[4][5]
-
Ketone Carbonyl: This is a moderately polar functional group that can participate in hydrogen bonding with the stationary phase.
-
Tertiary Amine (within the carbamate): The nitrogen atom's lone pair is part of the carbamate and is less basic than a free amine, but it can still interact with acidic sites on the silica gel.
-
Spirocyclic Core: This rigid, three-dimensional structure can influence how the molecule interacts with the flat surface of the silica gel compared to more flexible linear molecules.[2]
Collectively, the molecule has moderate polarity, making it an ideal candidate for normal-phase flash column chromatography on silica gel.
Q2: What is the recommended starting point for developing a mobile phase for flash chromatography?
Answer: The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rf value typically translates to good separation on a flash column.
A combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is the standard choice. Based on the compound's structure and literature precedents for similar molecules, a good starting point for TLC analysis would be:
-
30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc)
You can then adjust the ratio based on the initial TLC result. If the Rf is too high (spot runs too fast), decrease the amount of ethyl acetate. If the Rf is too low (spot stays near the baseline), increase the amount of ethyl acetate.
Q3: What are the most common impurities I should expect?
Answer: Impurities will depend on the synthetic route used to prepare the compound.[1][6] However, common side-products or unreacted starting materials may include:
-
Starting Materials: For example, if the synthesis involves tert-butyl 4-methylenepiperidine-1-carboxylate, this less polar starting material might be present.[1]
-
Deprotected Product: The Boc-deprotected analog, 7-azaspiro[3.5]nonan-1-one. This impurity is significantly more polar and will have a much lower Rf value or may streak on the TLC plate.
-
Solvent Adducts or Byproducts: Depending on the reaction conditions, other minor impurities may be present.
TLC analysis of your crude reaction mixture alongside the starting material is essential to visualize these impurities and ensure your chosen solvent system can separate them from the desired product.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you might encounter during the chromatographic purification process.
Problem: My product is streaking on the TLC plate and I'm getting poor separation.
-
Possible Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic, which can cause interactions with the nitrogen atom in your compound, leading to streaking (tailing). More critically, this acidity can cause partial cleavage of the acid-labile Boc protecting group during the purification process.[7] The deprotected amine is basic and will streak badly.
-
Solution 1: Deactivate the silica gel. This can be done by adding 0.5-1% triethylamine (NEt3) to your mobile phase. The triethylamine will neutralize the acidic sites on the silica, resulting in sharper spots and preventing on-column deprotection. Always run a comparison TLC with and without the additive to see the effect.
-
Possible Cause 2: Sample Overload. Applying too much crude material to the TLC plate can cause spots to streak and merge, giving a false impression of poor separation.
-
Solution 2: Dilute your sample before spotting it on the TLC plate. A faint, small spot will give you the most accurate Rf value and a better indication of separation.
Problem: My yield is significantly lower than expected after column chromatography.
-
Possible Cause 1: On-Column Deprotection. As mentioned, if the Boc group is cleaved on the column, the resulting free amine is very polar and may stick irreversibly to the silica gel, leading to product loss.[4]
-
Solution 1: Use a mobile phase containing triethylamine (see above). Work quickly and avoid letting the purified fractions stand for extended periods, especially if any acidic reagents were used in the workup.
-
Possible Cause 2: Product is too soluble in the mobile phase. If your mobile phase is too strong (too much ethyl acetate), the product may elute very quickly along with less polar impurities, leading to mixed fractions and a lower yield of pure material.
-
Solution 2: Re-optimize the mobile phase using TLC to achieve an Rf closer to 0.25. A lower Rf means the compound will spend more time on the stationary phase, allowing for better separation from impurities.
-
Possible Cause 3: Improper Column Packing or Loading. Voids in the column packing or improper loading of the sample can lead to band broadening and channeling, where the sample flows unevenly through the column. This results in poor separation and mixed fractions.
-
Solution 3: Ensure the column is packed uniformly without any air bubbles or cracks. For loading, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the top of the main column. This "dry loading" technique typically results in much sharper bands and better separation.
Troubleshooting Decision Workflow
Caption: A troubleshooting decision tree for common chromatography issues.
Experimental Protocols
Protocol 1: TLC Method Development
-
Preparation: Prepare stock solutions of your crude product in a solvent like dichloromethane (DCM) or ethyl acetate. Prepare several eluent systems in separate jars (e.g., 20%, 30%, and 40% EtOAc in Hexanes). For each eluent, prepare a second jar containing the same solvent ratio plus 1% triethylamine.
-
Spotting: Using a capillary tube, carefully spot your crude material on the baseline of at least two TLC plates. Keep the spots small and concentrated.
-
Development: Place one plate in the neutral eluent jar and the other in the corresponding basic eluent jar. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO4) dip.
-
Analysis: Calculate the Rf value for your product in each system. Compare the spot shape between the neutral and basic systems. Select the system that gives an Rf of 0.25-0.35 and the sharpest, most well-defined spot for the product.
| Solvent System (EtOAc in Hexanes) | Approx. Rf (Neutral) | Approx. Rf (1% NEt3 added) | Observations |
| 20% | 0.15 | 0.20 | Spots are sharp but Rf is slightly low. |
| 30% | 0.28 | 0.35 | Good Rf. Spots are visibly sharper with NEt3. |
| 40% | 0.45 | 0.52 | Rf is too high; poor separation from non-polar impurities. |
Table 1: Representative data from a TLC method development experiment. The 30% EtOAc in Hexanes with 1% NEt3 is identified as the optimal system.
Protocol 2: Flash Column Chromatography Purification
This protocol assumes a crude sample size of ~500 mg and uses the optimal mobile phase determined above (30% EtOAc/Hexanes + 1% NEt3).
-
Column Preparation:
-
Select an appropriately sized glass column or pre-packed cartridge (e.g., a 40 g silica cartridge is suitable for this scale).
-
If using a glass column, pack it with silica gel as a slurry in the mobile phase, ensuring no air bubbles are trapped.
-
Equilibrate the packed column with at least 3-5 column volumes of the mobile phase.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the ~500 mg of crude product in a minimal amount of DCM (e.g., 2-3 mL).
-
Add ~2 g of silica gel to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the equilibrated column, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a flash chromatography system or gentle air pressure) to begin elution at a steady flow rate.
-
Collect fractions in test tubes. The size of the fractions should be approximately 10-20% of the column volume.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every other fraction on a single TLC plate to quickly identify which fractions contain the pure product.
-
Pool all fractions that contain only the pure product spot.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Overall Purification Workflow
Sources
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Spiro-β-Lactam Synthesis
Welcome to the technical support center for the stereoselective synthesis of spiro-β-lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these structurally unique and pharmacologically significant molecules.[1][2][3][4] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to enhance your experimental success.
Troubleshooting Guide: Common Issues in Spiro-β-Lactam Synthesis
This section addresses specific challenges you may encounter during the synthesis of spiro-β-lactams, with a focus on improving stereoselectivity.
Issue 1: Poor Diastereoselectivity in Staudinger [2+2] Cycloaddition
Question: My Staudinger ketene-imine cycloaddition reaction is yielding a nearly 1:1 mixture of cis and trans spiro-β-lactam diastereomers. How can I favor the formation of one diastereomer?
Answer: The stereochemical outcome of the Staudinger reaction is a delicate balance of several factors, primarily the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[5][6][7] To improve diastereoselectivity, consider the following:
-
Electronic Effects of Substituents: The electronic properties of the substituents on both the ketene and the imine play a crucial role.[6][7]
-
To favor the cis isomer: Use ketenes with electron-donating groups and imines with electron-withdrawing groups. This combination accelerates the direct ring closure, outcompeting the isomerization of the intermediate.[6][7]
-
To favor the trans isomer: Employ ketenes with electron-withdrawing groups and imines with electron-donating groups. This slows down the ring closure, allowing the zwitterionic intermediate to isomerize to a more stable conformation, which then cyclizes to the trans product.[6][7]
-
-
Imine Geometry: The initial geometry of the imine can influence the final stereochemistry. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[8] Ensure the stereochemical purity of your starting imine.
-
Reaction Temperature: Temperature can significantly impact the diastereoselectivity.[5][9][10]
-
Lower temperatures often favor the kinetically controlled product, which may lead to higher selectivity.
-
Higher temperatures can promote the equilibration of intermediates, potentially favoring the thermodynamically more stable diastereomer.[5] It is crucial to empirically determine the optimal temperature for your specific substrate combination.
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states.[11][12] More polar solvents may favor the formation of trans-β-lactams.[12] Experiment with a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, acetonitrile).[13]
-
Order of Reagent Addition: In reactions where the ketene is generated in situ from an acyl chloride and a tertiary amine, the order of addition can affect the stereoselectivity.[12][14] Adding the tertiary amine to a solution of the acyl chloride and the imine may decrease selectivity.[12] Pre-forming the ketene before adding the imine can sometimes yield better results.[14]
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Synthesis
Question: I am using a chiral catalyst for my spiro-β-lactam synthesis, but the enantiomeric excess (ee) of my product is low. What are the potential causes and solutions?
Answer: Achieving high enantioselectivity in catalytic asymmetric synthesis of spiro-β-lactams requires careful optimization of reaction conditions and a thorough understanding of the catalytic cycle. Here are key areas to investigate:
-
Catalyst Choice and Loading: The choice of catalyst is paramount. For instance, in copper-catalyzed Kinugasa reactions, the chiral ligand is critical for inducing asymmetry.[1][15][16][17]
-
Ligand Screening: If possible, screen a library of chiral ligands to find the one best suited for your substrate.
-
Catalyst Purity: Ensure the catalyst and ligand are of high purity, as impurities can interfere with the catalytic cycle.
-
Catalyst Loading: Vary the catalyst loading. Sometimes, a higher or lower loading can improve enantioselectivity.
-
-
Solvent Effects: The solvent can coordinate with the metal center of the catalyst or interact with the substrates and intermediates, thereby influencing the stereochemical outcome.[18] A systematic screening of solvents with varying polarities and coordinating abilities is recommended.
-
Temperature Control: As with diastereoselectivity, temperature is a critical parameter for enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.
-
Substrate Purity: Impurities in your starting materials can poison the catalyst or participate in side reactions, leading to a decrease in enantioselectivity. Ensure your substrates are rigorously purified before use.
-
Reaction Concentration: The concentration of the reactants can affect the kinetics of the reaction and the catalyst's turnover frequency. Experiment with different concentrations to find the optimal conditions for high enantioselectivity.
Issue 3: Formation of Side Products
Question: Besides my desired spiro-β-lactam, I am observing significant amounts of side products. How can I minimize their formation?
Answer: The formation of side products in spiro-β-lactam synthesis often arises from the inherent reactivity of the intermediates. Common side reactions include ketene dimerization, hydrolysis of intermediates, and reactions with the solvent.
-
Ketene Dimerization: Ketenes, especially those that are highly reactive, can dimerize. This is more prevalent with unsubstituted or monosubstituted ketenes.
-
In situ Generation: Generate the ketene in situ in the presence of the imine to ensure it is trapped before it can dimerize.[6]
-
Slow Addition: If generating the ketene from an acyl chloride and a base, add the acyl chloride slowly to the reaction mixture containing the imine and the base.
-
-
Hydrolysis: The zwitterionic intermediate in the Staudinger reaction can be susceptible to hydrolysis, especially in the presence of moisture.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Amide Byproducts: Hydrolysis of the intermediate N-acyl iminium species can lead to the formation of amide byproducts.[14] Optimizing the reaction conditions, such as temperature and reagent addition order, can minimize this side reaction.[14]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Staudinger ketene-imine cycloaddition for spiro-β-lactam synthesis?
A1: The Staudinger synthesis is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[8] The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The imine nitrogen acts as a nucleophile and attacks the carbonyl carbon of the ketene, forming a zwitterionic intermediate.[8]
-
Ring Closure: This intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[8] The stereochemistry of the final product is determined during this step and is influenced by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[5][6][7]
Q2: How do chiral auxiliaries work to induce stereoselectivity in spiro-β-lactam synthesis?
A2: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to one of the reactants (either the ketene precursor or the imine). They exert steric and/or electronic control over the approach of the other reactant, leading to the preferential formation of one diastereomer.[19] After the reaction, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched spiro-β-lactam. The choice of the chiral auxiliary is crucial and often requires empirical screening for optimal results.
Q3: What are the advantages of using catalytic asymmetric methods over chiral auxiliaries?
A3: Catalytic asymmetric methods offer several advantages:
-
Atom Economy: A small amount of a chiral catalyst can generate a large quantity of the chiral product, making the process more atom-economical.
-
Efficiency: It avoids the additional steps of attaching and removing a chiral auxiliary.
-
Scalability: Catalytic processes are often more amenable to large-scale synthesis.
However, the development of a highly stereoselective catalytic system can be more challenging and may require extensive optimization of the catalyst, ligands, and reaction conditions.[20]
Q4: Can microwave irradiation be used to improve the synthesis of spiro-β-lactams?
A4: Yes, microwave irradiation has been shown to be a useful tool in the synthesis of β-lactams, including spirocyclic derivatives.[3][11][21] The benefits can include:
-
Reduced Reaction Times: Microwave heating can significantly accelerate the reaction rate.[11]
-
Improved Yields: In some cases, microwave-assisted synthesis can lead to higher product yields.[11]
-
Altered Stereoselectivity: The rapid heating provided by microwaves can sometimes influence the stereochemical outcome of the reaction.[11] However, the effect on stereoselectivity is system-dependent and needs to be evaluated on a case-by-case basis.
Q5: Are there alternative methods to the Staudinger reaction for synthesizing spiro-β-lactams?
A5: Yes, several other methods have been developed for the stereoselective synthesis of spiro-β-lactams. These include:
-
Kinugasa Reaction: This is a copper-catalyzed reaction between a terminal alkyne and a nitrone to form a β-lactam. Asymmetric versions of this reaction have been developed to produce chiral spiro-β-lactams with high enantioselectivity.[1][16]
-
Cascade Reactions: Multi-component cascade reactions can construct the spiro-β-lactam core in a single step with high stereocontrol.[1][15][17]
-
1,3-Dipolar Cycloadditions: Reactions of nitrile oxides or diazomethanes with exocyclic double bonds on a lactam ring can lead to the formation of spiro-β-lactams.[3][21][22]
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Variation | Expected Outcome | Rationale |
| Ketene Substituent | Electron-donating (e.g., -OR) | Favors cis | Accelerates ring closure |
| Electron-withdrawing (e.g., -COR) | Favors trans | Slows ring closure, allows isomerization | |
| Imine Substituent | Electron-withdrawing (e.g., -NO₂) | Favors cis | Accelerates ring closure |
| Electron-donating (e.g., -OMe) | Favors trans | Slows ring closure, allows isomerization | |
| Temperature | Low (e.g., -78 °C to 0 °C) | Increased selectivity | Favors kinetic product |
| High (e.g., reflux) | May favor thermodynamic product | Allows for equilibration of intermediates | |
| Solvent | Non-polar (e.g., Toluene) | Varies | Less stabilization of zwitterion |
| Polar aprotic (e.g., CH₃CN) | Favors trans | Stabilizes zwitterionic intermediate |
Protocol: General Procedure for a Diastereoselective Staudinger Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the imine (1.0 equiv) and a dry, non-polar solvent (e.g., toluene) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Ketene Generation (in situ):
-
In a separate flask, dissolve the acyl chloride (1.1 equiv) in the same dry solvent.
-
Slowly add a solution of a tertiary amine (e.g., triethylamine, 1.2 equiv) in the dry solvent to the acyl chloride solution at the same reaction temperature.
-
-
Cycloaddition:
-
Slowly add the freshly prepared ketene solution to the imine solution via the dropping funnel over a period of 1-2 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Staudinger Reaction Mechanism and Stereochemical Control
Caption: A systematic approach to troubleshooting poor stereoselectivity.
References
-
Alves, M. J., Bártolo, A., & Proença, M. F. (2021). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]
-
Ao, Y., Ma, H., Gan, B., Wang, W., Zhang, J., & Zhang, X. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters. [Link]
-
Bandyopadhyay, D. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. [Link]
-
Hari, D. P., & König, B. (2023). Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters. [Link]
-
Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]
-
Li, J., Ma, H., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers. [Link]
-
MDPI. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. [Link]
-
Pansare, S. V., & Pandya, K. (2006). Short Stereoselective Synthesis of α-Substituted γ-Lactams. Organic Letters. [Link]
-
Pinto, M., & Proença, F. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]
-
ResearchGate. (2007). Diastereoselective Synthesis of Highly Constrained Spiro-β-Lactams by the Staudinger Reaction Using an Unsymmetrical Bicyclic Ketene. ResearchGate. [Link]
-
Sharma, A., & Kumar, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Staudinger synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Various Authors. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Xu, J. (2008). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. ResearchGate. [Link]
Sources
- 1. Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger Synthesis [organic-chemistry.org]
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- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. [PDF] Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. | Semantic Scholar [semanticscholar.org]
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- 18. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 21. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonane Derivatives
Introduction: The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which makes it a valuable component in the design of novel therapeutics. However, the synthesis of this spirocyclic system is not without its challenges. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common pitfalls and side reactions encountered during the synthesis of 7-azaspiro[3.5]nonane derivatives. Through a detailed question-and-answer format, this guide offers troubleshooting strategies and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 7-azaspiro[3.5]nonane derivatives, with a focus on identifying the root cause and providing actionable solutions.
Staudinger [2+2] Cycloaddition Route
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for constructing the β-lactam ring present in many 7-azaspiro[3.5]nonane precursors.[1]
Question 1: My Staudinger reaction is producing a difficult-to-separate mixture of diastereomers. How can I improve the cis/trans selectivity?
Answer: The formation of both cis and trans diastereomers is a common challenge in the Staudinger cycloaddition and is mechanistically governed by the competition between the direct ring closure of a zwitterionic intermediate and its isomerization prior to cyclization.[2][3] The stereochemical outcome is highly sensitive to the electronic properties of the substituents on both the ketene and the imine.
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Mechanistic Insight: The reaction proceeds through a zwitterionic intermediate. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to a higher proportion of the trans-β-lactam.[2][3]
-
Troubleshooting Strategies:
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Substituent Effects: If your synthetic route allows, consider modifying the electronic nature of your starting materials. For instance, using a more electron-withdrawing N-substituent on the imine (e.g., a tosyl group instead of a Boc group) can favor the cis product.
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Solvent Polarity: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate. Less polar solvents may favor the kinetically controlled cis product by promoting faster ring closure. Experiment with solvents like toluene or dichloromethane.
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Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity in favor of the cis isomer.
-
Choice of Base: The base used to generate the ketene in situ from an acyl chloride can impact the stereoselectivity. While triethylamine (TEA) is common, exploring other tertiary amine bases with different steric and electronic properties may be beneficial.
-
| Parameter | Condition Favoring cis-product | Condition Favoring trans-product |
| Imine N-substituent | Electron-withdrawing (e.g., -Ts, -COCF₃) | Electron-donating (e.g., -alkyl, -aryl) |
| Ketene Substituent | Electron-donating (e.g., -alkyl, -O-alkyl) | Electron-withdrawing (e.g., -Cl, -COOR) |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., room temperature to reflux) |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Polar (e.g., Acetonitrile, DMF) |
Question 2: I am observing a significant amount of a polar byproduct that I suspect is from β-lactam ring hydrolysis. How can I prevent this?
Answer: The four-membered β-lactam ring is strained and susceptible to nucleophilic attack, particularly by water or hydroxide ions, leading to ring-opening and the formation of a β-amino acid derivative.
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Mechanistic Insight: The carbonyl carbon of the β-lactam is electrophilic and can be attacked by nucleophiles. Under aqueous or basic conditions, hydrolysis occurs, cleaving the amide bond and destroying the desired spirocyclic core.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried, and use anhydrous solvents (e.g., freshly distilled dichloromethane or toluene). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Purified Reagents: Use freshly opened or purified reagents. For instance, triethylamine can absorb water from the atmosphere.
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Aqueous Workup: During the workup, minimize the contact time with aqueous layers. Use a saturated sodium bicarbonate solution for washing instead of stronger bases like sodium hydroxide. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
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Intramolecular Cyclization Routes (Reductive Amination & Dieckmann Condensation)
Intramolecular reactions are powerful strategies for constructing the spirocyclic framework. However, they are often plagued by competing side reactions.
Question 3: My intramolecular reductive amination is giving low yields and a significant amount of a higher molecular weight byproduct. What is happening?
Answer: This is likely due to intermolecular reactions, specifically the formation of a dialkylated amine byproduct. This occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde or ketone.
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Mechanistic Insight: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. If the product of the intramolecular cyclization, a secondary amine, is sufficiently reactive, it can participate in an intermolecular reaction with the starting carbonyl compound, leading to dimerization or polymerization.
-
Troubleshooting Strategies:
-
High Dilution Conditions: To favor the intramolecular reaction, perform the reaction at high dilution (e.g., 0.01-0.05 M). This decreases the probability of two different molecules encountering each other. A syringe pump for the slow addition of the substrate to the reaction mixture can be very effective.
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Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the carbonyl group. This can minimize side reactions involving the starting aldehyde or ketone.[4]
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Stepwise Procedure: Consider a two-step procedure. First, form the imine under conditions that favor cyclization (e.g., with azeotropic removal of water). Then, in a separate step, add the reducing agent. This can prevent the accumulation of the reactive secondary amine product in the presence of the starting carbonyl compound.
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Protecting Group Strategy: If the starting material has a primary amine that is intended to react with a ketone or aldehyde on the same molecule, consider a temporary protecting group on the amine if another more reactive amine is present. An orthogonal protecting group strategy can be employed where one amine is protected (e.g., with Cbz) while the other (e.g., a Boc-protected amine that is deprotected in situ) is intended to react.
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Question 4: In my attempt to form the 7-azaspiro[3.5]nonane ring system via intramolecular cyclization, I am isolating a significant amount of a pyrrolidine derivative. Why is this happening and how can I favor the formation of the desired azetidine ring?
Answer: The formation of a five-membered pyrrolidine ring can be in kinetic and thermodynamic competition with the formation of the four-membered azetidine ring, especially when the cyclization involves a γ-substituted amine precursor.
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Mechanistic Insight: The cyclization proceeds via an intramolecular nucleophilic attack. The formation of the azetidine is a 4-exo-tet cyclization, which is generally favored under kinetic control according to Baldwin's rules. However, the formation of the more stable five-membered pyrrolidine ring (a 5-endo-tet cyclization) can be favored under thermodynamic control or if the transition state for the 4-exo-tet cyclization is disfavored for steric or electronic reasons.
-
Troubleshooting Strategies:
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature can favor the kinetically controlled formation of the azetidine ring.
-
Choice of Leaving Group: The nature of the leaving group in the γ-position can influence the reaction pathway. A better leaving group may favor the faster 4-exo-tet cyclization.
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Base Selection: The choice of base can be critical. A bulky, non-nucleophilic base may favor the sterically less hindered approach required for the formation of the four-membered ring.
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Substrate Design: If possible, modifying the substrate to pre-organize it for the 4-exo-tet cyclization can be a powerful strategy. This might involve introducing steric bulk that disfavors the transition state leading to the pyrrolidine.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of an N-Boc-7-azaspiro[3.5]nonane derivative?
A1: A common and effective starting point is the Staudinger [2+2] cycloaddition between an imine derived from N-Boc-4-piperidone and a suitable ketene precursor, such as an acyl chloride. This approach directly installs the spirocyclic core. Subsequent reduction of the β-lactam carbonyl and any other functional groups can then be performed.
Q2: What are the best analytical techniques to identify the side products mentioned?
A2: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): For initial assessment of reaction completion and the number of products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation. Diastereomers will often show distinct sets of signals. The formation of olefinic impurities can be identified by the appearance of signals in the vinyl region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and byproducts, which is crucial for identifying intermolecular side products or hydrolysis products.
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Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the characteristic stretch of the β-lactam carbonyl (around 1740-1780 cm⁻¹) can be monitored.
Q3: How crucial is the choice of protecting group for the piperidine nitrogen?
A3: The choice of the nitrogen protecting group is critical as it influences the reactivity of the starting materials and the stability of the intermediates and final product. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its straightforward removal with acid. The benzyloxycarbonyl (Cbz) group is another option, offering orthogonal deprotection conditions (hydrogenolysis). The choice will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Experimental Protocols
Representative Protocol: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one via Staudinger Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Imine Formation
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To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene (0.5 M) is added benzylamine (1.05 eq).
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The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.
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The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours).
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The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
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The crude imine from Step 1 is dissolved in anhydrous dichloromethane (0.2 M) under an argon atmosphere and cooled to 0 °C.
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Triethylamine (2.5 eq) is added, and the solution is stirred for 10 minutes.
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A solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
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The reaction is monitored by TLC for the disappearance of the imine and the formation of the β-lactam.
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-7-azaspiro[3.5]nonan-2-one.
Visualizations
Reaction Mechanisms and Troubleshooting Workflows
Caption: Mechanism of diastereomer formation in the Staudinger reaction.
Sources
Overcoming steric hindrance in spiro carbon center formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules featuring spiro carbon centers. The construction of a quaternary carbon atom at the junction of two rings is a formidable synthetic challenge, often plagued by significant steric hindrance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these hurdles in your experimental work.
Section 1: Troubleshooting Common Issues in Spirocyclization Reactions
This section addresses the most common problems encountered during the synthesis of spirocyclic compounds, offering explanations for the underlying causes and providing actionable solutions.
Question: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in spirocyclization reactions are a frequent issue and can arise from a combination of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1][2]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. | Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or incrementally increasing the temperature.[1] Ensure your catalyst is active and used in the appropriate loading. |
| Steric Hindrance | The inherent three-dimensional nature of spirocycles means that bulky substituents on the reacting partners can sterically clash, raising the activation energy of the desired cyclization. | Consider redesigning your substrate to minimize steric bulk near the reaction centers. Alternatively, employing catalysts with larger pockets or longer linker arms can sometimes accommodate sterically demanding substrates.[3] High-pressure conditions can also be explored to overcome activation barriers.[4][5][6] |
| Decomposition | Starting materials, intermediates, or the final spirocyclic product may be unstable under the reaction conditions, leading to the formation of byproducts. | If you observe multiple unidentifiable spots on your TLC plate, decomposition is a likely culprit.[2] Consider lowering the reaction temperature, using milder reagents, or reducing the reaction time. Protecting sensitive functional groups can also prevent unwanted side reactions.[7][8][9] |
| Side Reactions | Competing reaction pathways, such as intermolecular reactions or rearrangements, can consume starting materials and reduce the yield of the desired spirocycle. | Increase the effective concentration of the intramolecular reactant by running the reaction at high dilution. For reactions involving intermediates like radicals, intramolecular trapping can be favored over undesired pathways.[10][11][12] |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent system that fully dissolves all starting materials at the reaction temperature. In some cases, a mixture of solvents may be necessary. |
| Workup Issues | The desired product may be lost during the workup procedure due to its solubility in the aqueous layer, volatility, or degradation upon exposure to acid or base.[13] | Always check the aqueous layer for your product before discarding it. If your product is volatile, use caution during solvent removal. Test the stability of your product to the pH conditions of your workup on a small scale before proceeding with the entire batch.[13] |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to specific questions related to overcoming steric hindrance in spiro carbon center formation.
Q1: How can I rationally design my substrate to minimize steric hindrance?
A1: Substrate design is a critical first step. Consider using smaller, less bulky protecting groups on nearby functional groups.[7][14][15] Introducing conformational flexibility through longer linkers between reactive moieties can allow the molecule to adopt a transition state that minimizes steric clash. Computational modeling can be a powerful tool to predict sterically favorable conformations and design substrates with a higher propensity for cyclization.[16][17]
Q2: What types of catalysts are most effective for stereoselective spirocyclization?
A2: The choice of catalyst is highly dependent on the specific reaction. For enantioselective constructions, chiral organocatalysts and metal complexes are widely used.[18][19] Lewis acids, such as Sc(OTf)₃, can coordinate to heteroatoms in the substrate, pre-organizing it for a diastereoselective cyclization.[20] In some cases, a dual-catalyst system, combining a photosensitizer with a chiral Brønsted acid, can enable challenging asymmetric spirocyclizations.[21]
Q3: Can changing the solvent improve the diastereoselectivity of my spirocyclization?
A3: Absolutely. Solvents can have a profound impact on the transition state geometry and, therefore, the stereochemical outcome of a reaction.[22] Aprotic and polar/coordinating solvents like DMF and acetonitrile can sometimes be viable alternatives to less coordinating solvents and can influence the diastereoselectivity.[20] It is often worthwhile to screen a variety of solvents with different polarities and coordinating abilities.
Q4: When should I consider using high-pressure or high-temperature conditions?
A4: High-pressure and high-temperature conditions are typically employed as a last resort when a reaction fails to proceed under standard conditions due to a high activation energy barrier, often caused by steric hindrance.[4][5][23][24] These conditions can provide the necessary energy to overcome this barrier and promote the desired cyclization. However, be aware that high temperatures can also lead to decomposition, so careful optimization is required.[1]
Q5: What are some common side reactions in spiroketalization, and how can they be prevented?
A5: In spiroketalization, common side reactions include the formation of regioisomeric spiroketals, intermolecular condensation products, and decomposition of acid-sensitive groups. To favor the desired intramolecular cyclization, running the reaction at high dilution is a key strategy. Careful control of pH is also crucial to prevent the degradation of sensitive functionalities. The use of a Lewis acid catalyst can promote a kinetically controlled spirocyclization, leading to a single stereoisomer.[25]
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experimental techniques discussed in this guide.
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Spirocyclization Reaction
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Baseline Reaction: Set up the reaction exactly as you have been doing to confirm the low yield. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere if necessary.[2]
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture and analyze it by TLC and LC-MS. This will help you determine if the starting material is being consumed and if any new products or byproducts are forming.
-
Temperature Study: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor each reaction by TLC to find the optimal temperature for product formation while minimizing decomposition.
-
Solvent Screening: If the reaction is not proceeding cleanly, perform a solvent screen. Set up small-scale reactions in a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, DMF).
-
Catalyst Loading: If a catalyst is used, vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to see if this improves the conversion.
-
Concentration Effects: To favor intramolecular cyclization, set up a reaction at a much higher dilution (e.g., 0.01 M).
-
Workup Analysis: After the reaction, carefully analyze both the organic and aqueous layers of your workup to ensure you are not losing your product. Test the stability of your purified product to the workup conditions on a small scale.[13]
Section 4: Visualizing Reaction Pathways
Diagrams can be powerful tools for understanding complex reaction mechanisms and troubleshooting strategies.
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yields
Caption: A workflow for systematically troubleshooting low-yielding spirocyclization reactions.
Diagram 2: Conceptual Overview of Overcoming Steric Hindrance
Caption: Key strategies to overcome steric hindrance in spiro carbon center formation.
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Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer - RSC Publishing. (2025). Available from: [Link]
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Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - RSC Publishing. (2018). Available from: [Link]
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Technical Support Center: Enhancing Metabolic Stability of Spirocyclic Drug Candidates
Welcome to the technical support center dedicated to addressing the challenges and opportunities in optimizing the metabolic stability of spirocyclic drug candidates. Spirocycles are increasingly utilized in modern drug discovery due to their unique three-dimensional structures, which can lead to improved physicochemical and pharmacokinetic properties, including metabolic stability.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate common experimental hurdles and make informed decisions to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of spirocyclic compounds.
Q1: Why are spirocyclic scaffolds often considered more metabolically stable than their non-spirocyclic or planar analogs?
A1: The enhanced metabolic stability of spirocyclic compounds can be attributed to several factors inherent to their rigid, three-dimensional structure.[2][3] Firstly, the quaternary spirocenter introduces steric hindrance, which can shield adjacent chemical bonds from the active sites of metabolic enzymes like Cytochrome P450s (CYPs).[5][6][7][8][9] Secondly, the constrained conformation of spirocycles reduces the molecule's flexibility, which can be unfavorable for binding to the often-flexible active sites of metabolizing enzymes.[2][10] This rigidity can "lock" the molecule in a conformation that is not conducive to metabolism.[2] Lastly, replacing planar, electron-rich aromatic rings with sp³-rich spirocyclic scaffolds can decrease the potential for oxidative metabolism, a common metabolic pathway for many drugs.[11][12]
Q2: What are the most common metabolic pathways for spirocyclic drug candidates?
A2: While the spirocyclic core itself is often robust, metabolism typically occurs on the peripheral regions of the molecule. Common metabolic pathways include:
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Oxidation: This is a primary metabolic route, often mediated by CYP enzymes.[5][6] Oxidation can occur on alkyl substituents, aromatic rings attached to the spirocycle, or at heteroatoms within the spirocyclic system.
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N-dealkylation: For spirocycles containing N-alkylated amines (e.g., azaspirocycles), the removal of an alkyl group is a frequent metabolic transformation.[13]
-
Hydroxylation: The addition of a hydroxyl group to an aliphatic or aromatic part of the molecule is another common CYP-mediated reaction.
-
Conjugation (Phase II Metabolism): If the molecule contains suitable functional groups (e.g., hydroxyl, carboxyl, or amino groups), it can undergo conjugation with endogenous molecules like glucuronic acid or sulfate.[14]
Q3: How does the ring size and substitution pattern of a spirocycle affect its metabolic stability?
A3: The ring size and substitution pattern are critical determinants of metabolic stability. Smaller, more strained rings might be more susceptible to metabolic ring opening, though this is less common for the spirocyclic core itself.[15] More significantly, the nature and position of substituents on the rings can either block or promote metabolism. For instance, substituting a metabolically liable hydrogen atom with a fluorine atom or a methyl group can block oxidation at that site.[13][16] The strategic placement of bulky groups can also sterically hinder access by metabolic enzymes.
Q4: What is a bioisosteric replacement, and how can it be used to improve the metabolic stability of my spirocyclic compound?
A4: Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's overall properties, including metabolic stability.[17][18][19] For spirocyclic candidates, this could involve:
-
Replacing a metabolically labile group: For example, if an attached phenyl ring is being hydroxylated, it could be replaced with a more metabolically stable pyridyl ring.[11]
-
Introducing stabilizing motifs: Incorporating motifs like oxetane rings can enhance metabolic stability and improve physicochemical properties.[20][21]
-
Swapping entire scaffolds: In some cases, a different spirocyclic core with a more favorable metabolic profile can be used as a bioisostere for a problematic fragment.[17][22]
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges.
Guide 1: High In Vitro Clearance in Human Liver Microsomes (HLM)
Problem: Your spirocyclic compound shows unexpectedly high clearance in your HLM assay, suggesting poor metabolic stability.
Causality: High clearance in HLM typically points to rapid metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in this subcellular fraction.[23][24] The issue could be a metabolic "soft spot" on your molecule that is readily accessible to these enzymes.
Troubleshooting Workflow:
Caption: Workflow for addressing high in vitro clearance.
Detailed Protocol: Metabolite Identification in HLM
-
Incubation:
-
Prepare a stock solution of your spirocyclic compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), your compound (final concentration 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Preparation:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the sample.[25][26][27]
-
Employ data acquisition methods that capture both parent ion and fragment ion data to facilitate structural elucidation of metabolites.[25][28]
-
Compare the chromatograms of the reaction sample with a control sample (without NADPH) to identify new peaks corresponding to metabolites.
-
Guide 2: Inconsistent Results Between In Vitro Assays (e.g., HLM vs. Hepatocytes)
Problem: Your spirocyclic compound is stable in HLM but shows high clearance in cryopreserved hepatocytes.
Causality: This discrepancy often indicates that the metabolism is not primarily driven by the Phase I enzymes present in microsomes. Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.[29] The high clearance in hepatocytes could be due to:
-
Phase II Conjugation: The compound or a Phase I metabolite is rapidly conjugated.
-
Non-CYP Mediated Oxidation: Metabolism by other enzymes present in hepatocytes, such as aldehyde oxidase (AOX).
-
Active Transport: The compound is rapidly taken up into hepatocytes by transporters, leading to higher intracellular concentrations and increased metabolism.
Troubleshooting Workflow:
Caption: Workflow for resolving HLM vs. hepatocyte discrepancies.
Data Presentation: Interpreting In Vitro Stability Data
The following table provides a sample data set that could lead to the troubleshooting scenario described above.
| Compound | HLM (t½, min) | Hepatocytes (t½, min) | Intrinsic Clearance (HLM, µL/min/mg) | Intrinsic Clearance (Hepatocytes, µL/min/10⁶ cells) |
| Spiro-X | > 60 | 15 | < 5 | 92 |
| Warfarin | 25 | 45 | 27.7 | 30.8 |
| Verapamil | 10 | 18 | 69.3 | 76.9 |
In this example, Spiro-X is stable in HLM but rapidly cleared in hepatocytes, unlike the control compounds, suggesting a non-microsomal clearance pathway.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a spirocyclic drug candidate using HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with internal standard (IS) for reaction quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a working solution of HLM in phosphate buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of the test compound and control compounds in DMSO (e.g., 10 mM) and dilute to a working concentration in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (ACN with a suitable internal standard).
-
-
Incubation:
-
In a 96-well plate, add the HLM working solution to each well.
-
Add the test compound or control compound to the wells (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your Time 0 point for quenching.
-
Immediately remove an aliquot from the Time 0 wells and add it to a separate plate containing the quenching solution.
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching plate.
-
-
Sample Processing:
-
Once all time points are collected in the quenching plate, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[24][30]
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[29]
-
References
- Spirocycles in Drug Discovery. (2017). Vertex AI Search.
- Bioisosteric Replacement Str
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). HitGen OpenDEL™.
- Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.).
- What is the role of bioisosterism in drug design? (2025).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
- Strategies to Enhance Metabolic Stabilities. (n.d.). PubMed.
- The Quest for Bioisosteric Replacements. (n.d.).
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). Scientific Research Publishing.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. (n.d.). Arome Science.
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
- How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT.
- Analytical strategies for identifying drug metabolites. (n.d.). PubMed.
- Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantific
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PubMed Central.
- Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. (2025). PubMed.
- Ring substitution influences oxidative cyclisation and reactive metabolite formation of nordihydroguaiaretic acid analogues. (2015). PubMed.
- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
- Cytochrome P450 role in metabolism of drugs and chemicals. (2019).
- Biochemistry, Cytochrome P450. (n.d.).
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI.
- Drug Metabolism. (n.d.). MSD Manual Professional Edition.
- Effect of Ring Size on the stability of the spirobibenzopyrans. (2017).
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- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family | MDPI [mdpi.com]
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- 12. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
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- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
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- 19. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
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Troubleshooting low yield in Staudinger [2+2] cycloaddition
Technical Support Center: Staudinger [2+2] Cycloaddition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Staudinger [2+2] cycloaddition. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low reaction yields, encountered during the synthesis of β-lactams. As a foundational method in medicinal and organic chemistry, mastering this reaction is crucial for the efficient construction of key pharmaceutical scaffolds.[1][2][3][4]
Section 1: Foundational Principles & Reaction Mechanism
A thorough understanding of the reaction mechanism is the first step in effective troubleshooting. The Staudinger cycloaddition is a formal [2+2] reaction between a ketene and an imine to form a β-lactam.[3] Despite being termed a cycloaddition, overwhelming evidence points to a stepwise mechanism rather than a concerted one.[5][6]
The process involves two key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen of the imine attacking the electrophilic central carbon (sp-hybridized) of the ketene.[3][5][7][8][9] This forms a zwitterionic intermediate. The rate of this step is highly dependent on the electronic properties of the substituents. Electron-donating groups on the imine enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[3][7]
-
Ring Closure: The zwitterionic intermediate then undergoes a conrotatory 4π-electrocyclization to form the thermodynamically stable four-membered β-lactam ring.[5][6][9]
Caption: The stepwise mechanism of the Staudinger [2+2] cycloaddition.
Section 2: Troubleshooting Guides (Question & Answer Format)
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction has a very low conversion rate or fails to proceed at all. What are the primary checks?
A1: Low or no conversion is often traced back to issues with reagent quality, reaction conditions, or inherent substrate reactivity.
-
Reagent Purity and Stability:
-
Imine Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of trace moisture. Ensure your imine is freshly prepared or purified and that all solvents and reagents are rigorously dried.[10]
-
Ketene Instability: Most ketenes, with the exception of highly substituted ones like diphenylketene, are unstable and prone to polymerization or dimerization.[7][11] They should be generated in situ immediately before use.[7][11] The most common method is the dehydrohalogenation of an acyl chloride with a tertiary amine base like triethylamine (Et₃N).[11]
-
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure the entire apparatus is flame-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Temperature Control: The initial nucleophilic attack is often exothermic. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help control the reaction rate, minimize side reactions like ketene polymerization, and improve stereoselectivity.[12]
-
Electronic Mismatch: Consider the electronic nature of your substrates. A highly electron-deficient imine (e.g., with a strong electron-withdrawing group on the N-substituent) will be a poor nucleophile, slowing the initial attack.[3] Conversely, an electron-rich ketene may be less electrophilic. If possible, modify substituents to create a more favorable electronic pairing.[7]
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: The formation of side products is a primary cause of low yield. The most common culprits are ketene dimerization and hydrolysis.
-
Ketene Dimerization/Polymerization: This is the most frequent side reaction for reactive ketenes.
-
Slow Addition: The ketene should be generated in situ in the presence of the imine. This is best achieved by the slow, dropwise addition of the acyl chloride to a solution of the imine and the tertiary amine base. This strategy keeps the instantaneous concentration of free ketene low, favoring the desired bimolecular reaction with the imine over self-reaction.
-
Concentration: Avoid overly concentrated solutions, which can accelerate the rate of ketene self-reaction.
-
-
Hydrolysis:
-
Imine Hydrolysis: As mentioned, any water present can hydrolyze the imine back to its constituent aldehyde/ketone and amine.
-
Acyl Chloride Hydrolysis: The acyl chloride used to generate the ketene can also be hydrolyzed, consuming the starting material and introducing acid that can catalyze other side reactions. Rigorous drying of all glassware, solvents, and reagents is critical.
-
Caption: Competing reaction pathways in the Staudinger cycloaddition.
Q3: My reaction fails with sterically hindered substrates. How can I address this?
A3: Steric hindrance can dramatically reduce the reaction rate by impeding the initial nucleophilic attack and subsequent ring closure.
-
Identify the Source: Determine if the steric bulk is on the ketene (R¹/R² groups) or the imine (R³/R⁴ groups). Bulky substituents near the reacting centers (the ketene's C=C=O unit and the imine's C=N bond) are the most problematic.[10][13]
-
Increase Thermal Energy: While low temperatures are generally preferred, for highly hindered substrates, you may need to increase the reaction temperature (e.g., from 0 °C to room temperature or even reflux) to provide sufficient energy to overcome the activation barrier. This is a trade-off, as it may also increase side reactions.
-
Change Reagents: If possible, redesign the synthesis to use less bulky protecting groups or substituents. While not always feasible, it is the most direct solution.
-
Extended Reaction Time: Sterically hindered reactions are simply slower. Monitor the reaction by TLC or LCMS over an extended period (24-48 hours) before concluding that it has failed.
Q4: How does solvent choice impact my reaction yield and stereoselectivity?
A4: Solvent polarity can influence the stability of the zwitterionic intermediate and, consequently, both the yield and the stereochemical outcome.[14]
The zwitterionic intermediate is highly polar. Polar solvents can stabilize this intermediate, potentially increasing its lifetime.[14] This extended lifetime allows for bond rotation before ring closure, which often favors the formation of the thermodynamically more stable trans-β-lactam.[7][14] In contrast, non-polar solvents do not stabilize the zwitterion, promoting rapid ring closure and often leading to the kinetically favored cis-β-lactam.[14]
Table 1: General Solvent Recommendations
| Solvent | Dielectric Constant (ε) | Typical Outcome | Notes |
| Toluene | 2.4 | Often favors cis products | Non-polar, good for promoting rapid cyclization. |
| Dichloromethane (DCM) | 9.1 | Versatile, outcome substrate-dependent | Aprotic, moderately polar. A very common choice.[3] |
| Tetrahydrofuran (THF) | 7.6 | Often used, outcome substrate-dependent | Aprotic ether, moderately polar. |
| Acetonitrile | 37.5 | Can favor trans products | Aprotic, polar. Can stabilize the zwitterion. |
| Chlorobenzene | 5.6 | Can favor trans products under MW | Polar solvent that absorbs microwave energy efficiently.[15] |
Note: These are general trends. The final stereochemical outcome is a complex interplay of solvent, substrate electronics, sterics, and temperature.[14] Computational studies have highlighted that specific noncovalent interactions between the solvent and substrate can be a major driver of diastereoselectivity.[16]
Section 3: Experimental Protocols
Protocol 1: General Procedure for in situ Ketene Generation
This protocol outlines a standard procedure designed to minimize ketene polymerization.
Materials:
-
Acyl chloride (1.0 eq.)
-
Imine (1.0 - 1.1 eq.)
-
Triethylamine (Et₃N), distilled (1.2 - 1.5 eq.)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Flame-dried glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Initial Solution: Dissolve the imine and triethylamine in the anhydrous solvent and add the solution to the reaction flask.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C or 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/water).
-
Slow Addition: Dissolve the acyl chloride in a small amount of anhydrous solvent and load it into the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring imine solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LCMS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the difference between the Staudinger [2+2] cycloaddition and the Staudinger Ligation?
-
A: These are distinct reactions. The Staudinger cycloaddition (or Staudinger synthesis) involves a ketene and an imine to form a β-lactam.[3] The Staudinger Ligation (or Staudinger reaction) is the reaction of an azide with a phosphine to produce an aza-ylide intermediate, which is then typically hydrolyzed to form an amine and a phosphine oxide.[13] It is a powerful method for bioconjugation.
-
-
Q: Are there catalytic versions of this reaction?
-
A: Yes, significant progress has been made in developing asymmetric catalytic versions of the Staudinger reaction to control enantioselectivity. These often employ chiral nucleophilic catalysts, such as N-heterocyclic carbenes (NHCs) or planar-chiral PPY derivatives, which activate the ketene or form a chiral enolate intermediate.[7][17]
-
-
Q: How can I confirm the formation and stereochemistry of my β-lactam product?
-
A: ¹H NMR spectroscopy is the primary tool. The protons on the β-lactam ring (at C3 and C4) have characteristic chemical shifts and coupling constants (J-values). Typically, the coupling constant for cis protons is larger (J ≈ 5-6 Hz) than for trans protons (J ≈ 1-3 Hz). Mass spectrometry will confirm the molecular weight, and IR spectroscopy will show a characteristic C=O stretch for the strained four-membered ring at a high frequency (≈1740-1780 cm⁻¹).
-
References
-
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The general mechanism of the Staudinger reaction between ketenes and... (n.d.). ResearchGate. Retrieved from [Link]
-
Alajarín, M., et al. (2008). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(5), 652-665. Retrieved from [Link]
-
Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. (2021). RSC Advances. Retrieved from [Link]
-
Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. Retrieved from [Link]
-
Asymmetric Synthesis of [beta]-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. (2004). ProQuest. Retrieved from [Link]
-
Staudinger synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Pérez-Gómez, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3763. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 13(6), 1261-1323. Retrieved from [Link]
-
Synthesis of β-Lactams. (2020). Encyclopedia.pub. Retrieved from [Link]
-
Raines, R. T., et al. (2008). Electronic and steric effects on the rate of the traceless Staudinger ligation. Organic & Biomolecular Chemistry, 6(7), 1173-1175. Retrieved from [Link]
-
Jain, S., & Vanka, K. (2020). The Effect of Solvent-Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8019-8028. Retrieved from [Link]
-
On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. (2012). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Staudinger Ketene Cycloaddition: Definition |Mechanism. (n.d.). Organic Chemistry Reaction. Retrieved from [Link]
-
[2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine. (n.d.). ResearchGate. Retrieved from [Link]
-
The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? (2008). PubMed. Retrieved from [Link]
-
Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? (2015). ResearchGate. Retrieved from [Link]
-
Habibzadeh, S., et al. (2022). Solvent effect on cycloaddition of C20 nanofullerene with indoline-2-one, at DFT. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. (2023). MDPI. Retrieved from [Link]
-
Staudinger Reaction Troubleshooting. (2023). Reddit. Retrieved from [Link]
-
Fu, G. C., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(48), 14542-14543. Retrieved from [Link]
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Technical Support Center: Refinement of Reaction Conditions for Spirocyclization
Welcome to the technical support center dedicated to the intricate art of spirocyclization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing spirocyclic frameworks—a motif of growing importance in medicinal chemistry and materials science.[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your spirocyclization reactions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses the most frequent challenges encountered during spirocyclization reactions. Each issue is presented with potential causes and a systematic approach to resolution.
Issue 1: Low or No Product Yield
You've set up your spirocyclization reaction, but upon workup and analysis, you find a disappointingly low yield of your desired spirocycle, or worse, only starting material remains.
Q: My spirocyclization reaction is not working. What are the first things I should check?
A: Before diving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup.[3] Often, the root cause is not a flaw in the reaction concept but a simple oversight in execution.
-
Reagent and Solvent Quality: Are your reagents pure? Some reagents, especially catalysts and bases, can degrade over time. Similarly, ensure your solvents are anhydrous and free of contaminants, as trace amounts of water or other impurities can quench catalysts or reactive intermediates.[4]
-
Inert Atmosphere: Many spirocyclization reactions, particularly those employing organometallic catalysts, are sensitive to oxygen and moisture.[5] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Reaction Concentration: The concentration of your reactants can significantly impact reaction rates. If the concentration is too low, intermolecular reactions may be favored over the desired intramolecular spirocyclization. Conversely, excessively high concentrations can lead to solubility issues or side reactions.[4]
-
Temperature Control: Was the reaction maintained at the correct temperature? Temperature fluctuations can affect reaction kinetics and catalyst stability.[4]
Q: I've confirmed my basic setup is correct, but the yield is still low. What mechanistic aspects should I consider?
A: A low yield, despite a correct setup, points to a more fundamental issue with the reaction conditions not being optimal for your specific substrate. Here, a systematic screen of key reaction parameters is warranted.
Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.
Catalyst and Promoter Screening:
The choice of catalyst or promoter is paramount. If you are using a metal-catalyzed reaction, the metal itself, its oxidation state, and the coordinating ligands can dramatically influence the outcome.[6][7]
-
Metal Catalysts: For palladium-catalyzed spirocyclizations, for instance, varying the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be beneficial.[8] Iron catalysts, being more economical and environmentally friendly, are also gaining traction and may offer different reactivity profiles.[5][6]
-
Lewis Acids/Bases: In reactions promoted by Lewis acids or bases, their nature and strength are critical. A screen of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, KHMDS) can identify the optimal promoter for your substrate.[9]
-
Ligands: In metal-catalyzed processes, ligands play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. A screen of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is often necessary.[10]
Solvent Effects:
The solvent can influence the reaction by solvating reactants, intermediates, and transition states differently.[11][12] This can alter the reaction pathway and rate.
-
Polarity: A change in solvent polarity can dramatically affect the reaction rate.[11] For reactions involving charged intermediates, polar solvents can offer stabilization.[12]
-
Coordinating vs. Non-coordinating: Coordinating solvents can interact with the catalyst, potentially inhibiting its activity, while non-coordinating solvents may be preferable in such cases.
| Solvent Class | Examples | Potential Impact on Spirocyclization |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can stabilize charged intermediates, potentially accelerating SN1-type spirocyclizations.[12] |
| Polar Protic | Water, Methanol, Ethanol | Can stabilize both cations and anions through hydrogen bonding, but may also act as a competing nucleophile.[12] |
| Nonpolar | Toluene, Hexane, Dioxane | Generally favored for reactions sensitive to protic or highly coordinating solvents. |
| Ethers | THF, Diethyl ether | Moderately polar and can coordinate to metal centers, influencing catalyst activity.[6] |
Temperature and Concentration:
These are fundamental parameters that control reaction kinetics.
-
Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to decomposition or the formation of side products.[13] Conversely, lowering the temperature can sometimes improve selectivity.[9]
-
Concentration: As mentioned, adjusting the concentration can favor intramolecular cyclization over intermolecular side reactions.
Protocol for a Parallel Screen of Reaction Conditions:
-
Setup: In an array of reaction vials within a glovebox or under an inert atmosphere, add your starting material.
-
Variable Addition: To each vial, add a different catalyst, ligand, solvent, or base/acid from stock solutions.
-
Reaction Initiation: Initiate the reactions simultaneously by adding the final common reagent or by placing the vial array on a heating block.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots for TLC or LC-MS analysis at regular intervals.
-
Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures to identify the conditions that provide the highest yield of the desired spirocycle.
Issue 2: Poor Stereoselectivity
You are obtaining your desired spirocycle, but as a mixture of diastereomers or enantiomers with a low diastereomeric or enantiomeric excess.
Q: My spirocyclization is not stereoselective. How can I improve the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.)?
A: Achieving high stereoselectivity in spirocyclization is a common challenge due to the formation of a quaternary stereocenter at the spiro atom.[10] The stereochemical outcome is often dictated by subtle energetic differences between diastereomeric transition states.
Caption: Key strategies for improving the stereoselectivity of spirocyclization reactions.
Chiral Catalysis:
-
Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands is a powerful strategy to induce enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.[10]
-
Chiral Organocatalysts: In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids can effectively catalyze stereoselective spirocyclizations.[14]
Substrate Control:
-
Protecting Groups: The strategic placement of bulky protecting groups on the substrate can influence the conformational preferences of the molecule, thereby directing the cyclization to occur from a specific face.[9][15] This is a form of substrate-controlled diastereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively guide the stereochemical outcome of the spirocyclization. After the reaction, the auxiliary can be cleaved to afford the desired enantiomerically enriched spirocycle.
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity.[9] This is because the energetic difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Solvent: The solvent can influence the geometry and stability of the transition state, thereby affecting stereoselectivity.[16][17] A screen of solvents with varying polarities and coordinating abilities is recommended.
-
Additives: In some cases, the addition of salts (e.g., LiBr) can influence the aggregation state of the catalyst or intermediates, leading to improved stereoselectivity.[10]
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in spirocyclization, and how do I choose the right one?
A1: Protecting groups serve two main purposes in spirocyclization: 1) to prevent unwanted side reactions by masking reactive functional groups, and 2) to influence the stereochemical outcome of the reaction through steric hindrance.[9][15][18] The ideal protecting group should be easy to install and remove under mild conditions that do not affect the rest of the molecule (an orthogonal protecting group strategy). When choosing a protecting group to direct stereochemistry, consider its size and conformational effects on your substrate.[9]
Q2: My reaction is giving me a rearranged product instead of the spirocycle. What could be the cause?
A2: The formation of rearranged products, such as through the migration of a double bond, can occur when the desired spirocyclic product is unstable under the reaction conditions or when there is a lower energy pathway available.[19][20] This is particularly common in dearomatizing spirocyclizations where there is a strong driving force to restore aromaticity.[19] To mitigate this, consider using milder reaction conditions (lower temperature, less acidic/basic promoters) or modifying the substrate to disfavor the rearrangement pathway.
Q3: How can I distinguish between kinetic and thermodynamic control in my spirocyclization?
A3: To determine if your reaction is under kinetic or thermodynamic control, you can perform the following experiment:
-
Run the reaction at a low temperature for a short period and analyze the product distribution. This will give you an indication of the kinetically favored product.
-
Take a sample of the reaction mixture (or the isolated product mixture) and subject it to the reaction conditions for an extended period or at a higher temperature. If the product ratio changes over time to favor a different isomer, the reaction is likely under thermodynamic control. The initially formed product is the kinetic product, while the final, more stable product is the thermodynamic product.[21]
Q4: I am having trouble with the workup of my spirocyclization reaction. Any tips?
A4: Workup procedures can be challenging, especially if your spirocycle has unusual solubility properties or is sensitive to aqueous acid or base.[22][23] If you suspect your product is not stable to the workup conditions, you can test this by taking a small aliquot of the crude reaction mixture and subjecting it to the workup procedure on a small scale, monitoring for decomposition by TLC or LC-MS.[22] If your product is water-soluble, you may need to perform extractions with a more polar organic solvent or use back-extraction techniques.[23]
References
- Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis - Benchchem.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
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- Optimization of the reaction conditions[a] | Download Scientific Diagram - ResearchGate.
- Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis.
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- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC - NIH.
- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC - NIH.
- Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E.
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- Spiro Heterocycles in Organic Electronics: Synthesis and Applications - Walsh Medical Media.
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- Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate.
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- Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules - ResearchGate.
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- Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate.
- Protecting Groups - Organic Chemistry Portal.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - NIH.
- An iron-catalysed C-C bond-forming spirocyclization cascade providing sustainable access to new 3D heterocyclic frameworks - PubMed.
- Rapid synthesis of spirodienones via electrochemical dearomative spirocyclization in flow - Organic Chemistry Frontiers (RSC Publishing).
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- Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester.
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- Solvent effects on stereoselectivity: More than just an environment - ResearchGate.
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
- Protecting Groups - Organic Synthesis.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate.
- Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes | Organic Letters - ACS Publications.
- Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy | bioRxiv.
- Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed.
- Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing).
- Does a catalyst change the yield of a product in a reaction? - Quora.
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester.
- Entry to Spirocyclic Diketopiperazines | Organic Letters - ACS Publications - American Chemical Society.
- Enantio- and diastereo-selective synthesis of spirocyclic compounds - RSC Publishing.
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- Influence of Concentration and Temperature on the Speed of Chemical Reaction | Request PDF - ResearchGate.
- Substrate scope for the spirocyclization. All reactions were run on... - ResearchGate.
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Technical Support Center: Managing Ring Strain in Spiro-fused 2-Azetidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro-fused 2-azetidinones. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges presented by this fascinating class of molecules. The inherent ring strain of the four-membered β-lactam ring, compounded by the presence of a spirocyclic junction, creates specific synthetic hurdles that require a nuanced approach.[1][2] This resource consolidates field-proven strategies and foundational knowledge to help you navigate these complexities and achieve your research goals.
Section 1: Understanding the Core Challenge: Ring Strain
Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, possess a rigid three-dimensional structure.[1] When one of these rings is a 2-azetidinone (β-lactam), the system is subject to significant strain. This strain is less than that of a three-membered aziridine ring but is a dominant factor influencing the molecule's stability, reactivity, and the feasibility of its synthesis.[1][2] The primary synthetic route to these compounds is often the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition that forms the β-lactam ring.[3][4][5] The success of this reaction is intimately tied to managing the energetic cost of forming the strained spiro-fused system.
Section 2: Troubleshooting Guide for Synthesis & Stability
This section addresses common problems encountered during the synthesis and handling of spiro-fused 2-azetidinones in a practical question-and-answer format.
Issue 1: Low or No Yield in Staudinger [2+2] Cycloaddition
Question: "My Staudinger reaction to form a spiro-fused β-lactam is failing or giving very low yields. I've confirmed my starting materials (imine and acid chloride) are pure. What factors related to ring strain could be the cause, and how can I fix it?"
Answer:
This is a classic challenge. The energy barrier to forming two strained rings around a single carbon can be substantial.[6][7] The issue often lies in a combination of steric hindrance at the spiro-center and the electronic properties of your substrates.
Causality & Explanation:
-
Steric Hindrance: The substituents on both the imine and the ketene precursor (typically an acid chloride) create steric clash during the cycloaddition. In a spirocyclic system, the approaching reactants must overcome the steric bulk of an entire ring system, not just a simple substituent. This is a major contributor to a high activation energy.[6]
-
Ketene Generation & Reactivity: Ketenes are highly reactive and unstable, often needing to be generated in situ.[5][8] If the ketene is too bulky or electronically stabilized, its reactivity might be insufficient to overcome the strain energy of forming the spiro-β-lactam.
-
Imine Nucleophilicity: The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl.[4][5] Electron-withdrawing groups on the imine reduce its nucleophilicity, slowing this crucial first step and allowing side reactions to dominate.
Troubleshooting Protocol:
-
Re-evaluate Substrate Design:
-
Imine Component: If possible, use imines with electron-donating groups (e.g., p-methoxyphenyl) on the N-aryl ring to increase nucleophilicity.[5] Avoid bulky ortho-substituents on any aryl rings attached to the imine.
-
Ketene Component: The choice of the acid chloride is critical. Highly substituted acid chlorides will generate sterically demanding ketenes, hindering the reaction.[9] Start with less substituted precursors like acetoxyacetyl chloride before moving to more complex ones.[9]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to start.[9] This can minimize side reactions and decomposition of the ketene. If no reaction occurs, a slow warm-up to room temperature may be necessary. Some stubborn cycloadditions may require refluxing in a solvent like toluene, but this can also promote decomposition.[10]
-
Solvent Choice: Use anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4] Solvent polarity can influence the stability of the zwitterionic intermediate in the Staudinger reaction.
-
Base Selection: Triethylamine (Et3N) is the standard base for in situ ketene generation from the acid chloride.[3] Ensure it is freshly distilled and added slowly to the solution of the imine and acid chloride to control the rate of ketene formation.
-
-
Method of Ketene Generation:
-
The standard method is adding a base to an acid chloride.[8] An alternative is using an activating agent like p-toluenesulfonyl chloride (TsCl) with a carboxylic acid, which can sometimes provide better yields.[11][12] For particularly challenging syntheses, generating the ketene via a Wolff rearrangement of an α-diazo ketone is another option.[5][8]
-
Issue 2: Product Decomposition During Workup or Purification
Question: "I've successfully synthesized my spiro-β-lactam, confirmed by crude ¹H NMR, but it decomposes upon purification by column chromatography or even during aqueous workup. Why is it so unstable?"
Answer:
The high ring strain of the spiro-β-lactam system makes the amide bond of the lactam ring highly susceptible to nucleophilic attack. This is the very property that gives penicillin its antibacterial activity, but it's a major challenge for isolation.
Causality & Explanation:
-
Hydrolysis: The strained carbonyl group is highly electrophilic. Nucleophiles like water or alcohols (from solvents like methanol used in chromatography) can readily attack the carbonyl, leading to ring-opening. This process can be catalyzed by acid or base.[13]
-
Thermal Instability: Amorphous β-lactams are significantly less stable than their crystalline counterparts.[14] Heating the compound, even under vacuum to remove solvent, can provide enough energy to induce decomposition pathways.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive β-lactams during column chromatography.
Troubleshooting Protocol:
-
Modify the Workup:
-
Avoid acidic or basic aqueous washes if possible. If a wash is necessary, use a saturated sodium bicarbonate solution (mildly basic) followed by brine, and work quickly at low temperatures.
-
Dry the organic layer thoroughly with a neutral drying agent like Na₂SO₄ or MgSO₄.
-
-
Adjust Purification Strategy:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1% Et₃N in ethyl acetate/hexane), then flush with the pure eluent until the eluting solvent is neutral. This deactivates the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography, which are less acidic than silica.
-
Avoid Protic Solvents: Do not use methanol or ethanol as part of your eluent system. Stick to combinations like ethyl acetate/hexanes or DCM/hexanes.
-
Recrystallization: If possible, recrystallization is the best method for purifying sensitive compounds as it avoids prolonged contact with a stationary phase and can yield a more stable crystalline product.[14]
-
-
Handle with Care:
-
Remove solvent under reduced pressure at low temperatures (room temperature or below).
-
Store the final product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to minimize degradation over time.
-
Issue 3: Poor or Unpredictable Diastereoselectivity
Question: "My Staudinger reaction produces a mixture of diastereomers at the β-lactam ring (C3/C4), and the ratio is inconsistent. How can I control the stereochemical outcome?"
Answer:
The stereochemistry of the Staudinger reaction is determined during the ring-closure of a zwitterionic intermediate.[5] The final cis/trans ratio is a result of the competition between direct ring closure and isomerization of this intermediate.[5]
Causality & Explanation:
-
Intermediate Lifetime: A short-lived intermediate favors direct cyclization, often leading to the cis-product, which reflects the geometry of the starting imine. A longer-lived intermediate has time to equilibrate to its thermodynamically more stable conformation before cyclizing, often favoring the trans-product.[5]
-
Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the cis-diastereomer.[5] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the closure, allowing for isomerization and favoring the trans-product.[4][5]
-
Reaction Conditions: Temperature and solvent polarity can influence the lifetime and rotational barriers of the intermediate, thereby affecting the diastereomeric ratio.
Troubleshooting Protocol & Data Comparison:
| Factor | Condition Favoring cis-Product | Condition Favoring trans-Product | Rationale |
| Ketene Substituent | Electron-Donating (e.g., -OPh, -Alkyl) | Electron-Withdrawing (e.g., -COOR, -Cl) | EDGs stabilize the positive charge on the iminium ion, accelerating nucleophilic attack by the enolate.[5] |
| Imine N-Substituent | Electron-Withdrawing (e.g., -Ts, -NO₂Ph) | Electron-Donating (e.g., -OMePh, -Alkyl) | EWGs make the iminium carbon more electrophilic, speeding up ring closure.[5] |
| Temperature | Generally Lower | Generally Higher | Higher temperatures provide more energy for the intermediate to overcome rotational barriers and equilibrate. |
| Solvent | Non-polar (e.g., Toluene) | Polar (e.g., DCM) | Polar solvents can stabilize the zwitterionic intermediate, potentially increasing its lifetime. |
This table summarizes general trends observed in Staudinger cycloadditions.[4][5]
Workflow for Optimizing Diastereoselectivity:
Sources
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
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- 13. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of N-Boc-2-oxo-7-azaspiro[3.5]nonane
Welcome to the technical support center for N-Boc-2-oxo-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the purity of this valuable spirocyclic building block. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected purity of crude N-Boc-2-oxo-7-azaspiro[3.5]nonane after synthesis?
A1: The purity of crude N-Boc-2-oxo-7-azaspiro[3.5]nonane can vary significantly depending on the synthetic route employed. For instance, a multi-step solution-phase synthesis might yield a crude product with a purity ranging from 60-85%. In contrast, a solid-phase synthesis approach, which simplifies the removal of excess reagents and byproducts through washing, can potentially provide a crude product with a higher initial purity.[1] It is crucial to perform an initial purity assessment of the crude material using techniques like ¹H NMR or HPLC to devise an appropriate purification strategy.
Q2: What are the most common impurities I should expect?
A2: Common impurities often stem from the synthetic pathway. If a Dieckmann condensation is used for the spirocyclization, incomplete reaction can leave residual diester starting material.[2][3] Side reactions, such as intermolecular Claisen condensation, can also occur, leading to dimeric byproducts. Additionally, if the synthesis involves the reduction of a precursor, over-reduction to the corresponding alcohol or the formation of olefinic impurities can be an issue. Finally, residual solvents and reagents from the workup are also common contaminants.
Q3: What are the recommended storage conditions for N-Boc-2-oxo-7-azaspiro[3.5]nonane to prevent degradation?
A3: N-Boc-2-oxo-7-azaspiro[3.5]nonane should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To prevent potential degradation, particularly from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] The Boc protecting group is sensitive to acidic conditions, so it is imperative to avoid any acidic contaminants in the storage container or environment.[5][6]
Troubleshooting Guides
This section provides in-depth solutions to specific purification challenges you may encounter.
Issue 1: My crude product is an oil and won't crystallize.
Q: I've completed the synthesis, and after workup and solvent removal, my N-Boc-2-oxo-7-azaspiro[3.5]nonane is a persistent oil. How can I induce crystallization to improve purity?
A: The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization. Here is a systematic approach to address this issue:
Underlying Cause: Impurities, such as residual solvents or byproducts, can act as a "eutectic mixture," lowering the melting point of your compound and preventing it from solidifying.
Step-by-Step Protocol to Induce Crystallization:
-
High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in the removal of high-boiling point solvents, but be cautious as excessive heat can cause degradation.
-
Solvent Trituration:
-
Choose a solvent in which your desired product is sparingly soluble, but the impurities are highly soluble. Non-polar solvents like hexanes or diethyl ether are often good starting points.
-
Add a small amount of the cold solvent to the oil and stir or sonicate the mixture. The goal is to "wash" the impurities into the solvent, leaving behind the purified, solid product.
-
Decant the solvent and repeat the process several times.
-
Dry the resulting solid under vacuum.
-
-
Seed Crystal Introduction: If you have a small amount of pure, solid N-Boc-2-oxo-7-azaspiro[3.5]nonane, adding a "seed crystal" to the oil can initiate crystallization.[7]
-
Scratching the Flask: Using a glass rod to scratch the inside of the flask below the surface of the oil can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[7]
-
Recrystallization from a Solvent Pair: If the above methods fail, a carefully chosen solvent pair for recrystallization is often effective.[8][9] A common approach is to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to redissolve the solid and allow the solution to cool slowly.
Data Presentation: Recommended Solvents for Recrystallization
| Solvent System (Good:Poor) | Target Impurities | Notes |
| Ethyl Acetate / Hexanes | Non-polar impurities | A versatile system for moderately polar compounds. |
| Dichloromethane / Diethyl Ether | Polar impurities | Good for removing more polar byproducts. |
| Acetone / Water | Highly polar impurities | Use with caution to avoid "oiling out." |
Issue 2: Poor separation of a closely-eluting impurity during column chromatography.
Q: I'm using flash column chromatography to purify my product, but I have an impurity that co-elutes or has a very similar Rf value. How can I improve the separation?
A: Achieving good separation between compounds with similar polarities is a common challenge in chromatography. The key is to optimize the chromatographic conditions.
Underlying Cause: The impurity likely has a similar polarity and functional group composition to N-Boc-2-oxo-7-azaspiro[3.5]nonane, resulting in a similar affinity for the stationary phase.
Step-by-Step Protocol for Optimizing Chromatographic Separation:
-
Solvent System Refinement:
-
TLC Analysis is Key: Before running a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product to ensure it spends enough time on the column for effective separation.[10]
-
Adjusting Polarity: If the spots are too close, try a less polar solvent system. This will increase the retention time of both compounds and can often enhance separation.
-
Solvent Selectivity: If simply adjusting the polarity doesn't work, try a different solvent system with a different selectivity. For example, if you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system.[11]
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in separating closely eluting compounds.[12]
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will provide more theoretical plates and better resolution.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size can improve separation, but will also increase the back pressure.
-
-
Dry Loading: If your compound has limited solubility in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This technique often leads to sharper bands and better separation.[12]
Visualization: Workflow for Optimizing Column Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Technical Support Center: Troubleshooting Solubility of Spirocyclic Intermediates
Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering solubility challenges with spirocyclic intermediates. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both immediate practical solutions and a deeper understanding of the underlying physicochemical principles.
Section 1: Understanding the Challenge - The "Why" Behind Poor Solubility
Before diving into solutions, it's crucial to understand why spirocyclic compounds, despite their advantages in drug discovery, often present solubility hurdles. Their unique three-dimensional and rigid structures can lead to strong crystal lattice energies, which are difficult for solvents to overcome.
Q1: My spirocyclic intermediate has surprisingly low solubility despite having a high Fsp3 count, which I thought was beneficial. Why is this happening?
A: While a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical properties, including solubility, it's not a standalone guarantee.[1][2] The enhanced three-dimensionality of spirocycles can lead to highly efficient crystal packing.[3][4][5] This dense arrangement of molecules in the solid state creates strong intermolecular interactions that significantly increase the lattice energy. For a compound to dissolve, the energy released from solvent-solute interactions must overcome this lattice energy. If the crystal packing is too stable, even polar solvents may struggle to break it down, resulting in poor solubility.[3][5]
Furthermore, the rigidity of the spirocyclic scaffold can limit the conformational flexibility needed for optimal solvation.[1] While this rigidity is excellent for locking in a bioactive conformation, it can hinder the molecule's ability to present its polar functional groups effectively to the solvent.[6]
Section 2: Proactive Strategies - Designing for Solubility
The most effective way to address solubility is to consider it during the molecular design phase. Small structural modifications can have a profound impact on the solid-state properties of your intermediate.
Q2: I'm in the early stages of designing a synthetic route. What structural modifications can I consider to proactively improve the solubility of my spirocyclic intermediates?
A: This is an excellent question, as early intervention is key. Here are several strategies, ranging from simple to more complex, that can disrupt crystal packing and enhance solubility:
-
Introduce Asymmetry: Symmetrical molecules often pack more efficiently. Introducing asymmetry, even through minor substitutions, can disrupt this packing and lower the melting point, which often correlates with increased solubility.[7]
-
Disrupt Planarity: While spirocycles are inherently non-planar, attached aromatic or fused ring systems can still create regions of planarity that facilitate strong π-π stacking in the crystal lattice. Strategically adding substituents that force these planar regions to twist relative to each other can significantly weaken crystal packing.[4][5][7]
-
Incorporate Ionizable Groups: The introduction of acidic or basic functional groups (e.g., carboxylic acids, amines) opens the door to salt formation, which is one of the most powerful and common methods for dramatically increasing aqueous solubility.[8][9][10][11]
-
Add Polar, Hydrogen-Bonding Moieties: Appending groups capable of hydrogen bonding (e.g., hydroxyls, amides) can improve interactions with polar solvents.[12] However, be mindful that these groups can also participate in intermolecular hydrogen bonding within the crystal, potentially increasing lattice energy. The goal is to favor solute-solvent interactions over solute-solute interactions.[4]
dot graph TD { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Proactive molecular design strategies for solubility enhancement."; fontname="Arial"; fontsize=10; } enddot Caption: Proactive design strategies for enhancing solubility.
Section 3: Reactive Troubleshooting - Solving Solubility Issues in the Lab
When you already have a synthesized intermediate with poor solubility, the focus shifts to formulation and processing techniques.
Q3: My spirocyclic intermediate won't dissolve in common organic solvents for my next reaction/purification. What's my first step?
A: The first step is a systematic solvent screening. The "like dissolves like" principle is a good starting point, but the unique nature of spirocycles often requires a more nuanced approach.[13]
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 1-2 mg) of your dry intermediate into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent. Start with a broad range of polarities.
-
Observation & Agitation: Vigorously agitate the vials (e.g., vortex for 1-2 minutes) and visually inspect for dissolution. Gentle heating may be applied if the compound is thermally stable.
-
Incremental Addition: If the compound does not dissolve, add another measured aliquot of solvent and repeat the agitation. Continue until the compound dissolves or a practical volume limit is reached.
-
Quantification: The solubility can be estimated as mg/mL.
Data Presentation: Solvent Screening Table
| Solvent Class | Solvent Example | Polarity Index | Estimated Solubility (mg/mL) | Observations |
| Non-Polar | Hexane | 0.1 | < 0.1 | No dissolution observed. |
| Toluene | 2.4 | 0.5 | Slight dissolution with heating. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 2.0 | Dissolved after 2 additions. |
| Tetrahydrofuran (THF) | 4.0 | 5.0 | Dissolved readily. | |
| Acetonitrile (ACN) | 5.8 | 1.5 | Partial dissolution. | |
| Dimethylformamide (DMF) | 6.4 | > 20 | Fully dissolved on first addition. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 20 | Fully dissolved on first addition.[14] | |
| Polar Protic | Ethanol | 4.3 | 1.0 | Required heating to dissolve.[15] |
| Methanol | 5.1 | 0.8 | Poor solubility. |
Causality: Polar aprotic solvents like DMF and DMSO are often effective for highly crystalline, polar compounds because they are strong hydrogen bond acceptors and have high dielectric constants, which help to stabilize the dissolved ions or polar molecules.[13][16] For less polar spirocycles, solvents like DCM or THF might be more appropriate.
Q4: I've tried single solvents with little success. Are co-solvent systems a viable option?
A: Absolutely. Co-solvents are a powerful tool when a single solvent system fails.[17][18] A mixture of solvents can modulate the polarity of the medium to better match the solute's requirements.[19]
Expert Insight: A common and effective strategy is to use a "good" solvent in which the compound is highly soluble (even if it's a solvent you can't use for the reaction itself, like DMSO) and a "poor" but reaction-compatible solvent.
Experimental Protocol: Co-Solvent Titration
-
Dissolve your compound in the minimum amount of the "good" solvent (e.g., DMSO, DMF).
-
Slowly titrate this solution with the "poor" (but desired) solvent (e.g., Toluene, THF) while agitating.
-
Observe for any signs of precipitation. The goal is to find a ratio that keeps your intermediate in solution while maximizing the proportion of the desired reaction solvent.
dot graph G { layout=dot; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for developing a co-solvent system."; fontname="Arial"; fontsize=10; } enddot Caption: Workflow for developing a co-solvent system.
Q5: My intermediate is for a formulation, and I need to improve its aqueous solubility. What are my options beyond simple solvent changes?
A: When aqueous solubility is the goal, especially for in vivo applications, you need to employ more advanced formulation strategies. Here are the most common and effective approaches:
-
Salt Formation: If your spirocycle has an ionizable center (acidic or basic), this is often the most effective strategy.[9][10] By reacting the freebase or free acid with a suitable counterion, you form a salt, which typically has much higher aqueous solubility and a faster dissolution rate.[8][11][20] The choice of counterion is critical and can affect not just solubility but also stability and hygroscopicity.[9][11]
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have lower solubility due to their stable, ordered structure.[21] Amorphization is the process of converting the crystalline solid into a disordered, higher-energy amorphous state.[21][22] This amorphous form is thermodynamically less stable but kinetically trapped, leading to a significant increase in apparent solubility.[21][23] To prevent recrystallization, the amorphous drug is typically dispersed within a polymer matrix.[21] This is a widely used technique in the pharmaceutical industry.[24]
-
Prodrug Approach: This chemical modification strategy involves covalently attaching a promoiety to the parent drug, which alters its physicochemical properties, such as solubility.[25][26][27] This promoiety is designed to be cleaved in vivo (chemically or enzymatically) to release the active parent drug.[25][28] For example, a phosphate ester can be added to dramatically increase aqueous solubility for parenteral formulations.[29]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[30] Poorly soluble spirocyclic compounds can be encapsulated within this cavity, forming an inclusion complex. This complex effectively shields the hydrophobic molecule from water, increasing its overall aqueous solubility.[17][30]
Section 4: Final Checklist & Further Reading
-
Have you characterized the solid state? Understanding if your material is crystalline or amorphous is fundamental. Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Is the issue solubility or dissolution rate? A compound might have decent thermodynamic solubility but dissolve very slowly. Particle size reduction (micronization) can help in this case.[17][18][31]
-
Have you considered computational prediction? In silico tools can help predict solubility based on structure and guide your experimental design, saving time and resources.[32][33][34][35][36]
References
- Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC - NIH. (n.d.). National Institutes of Health.
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.
- (PDF) Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (n.d.).
- Prodrug strategies to overcome poor water solubility. (n.d.). ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs | Request PDF. (n.d.). ResearchGate.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Matsumura, Y. (1996). Selection of desorbing solvents for organic compounds from active carbon tubes. Industrial Health, 34(3), 167–176.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Salt Formation to Improve Drug Solubility | Request PDF. (n.d.). ResearchGate.
- The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. [1447 Citations].
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
- Ozaki, S., et al. (2014). Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. Journal of Pharmaceutical Sciences, 103(11), 3573-3581.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online.
- Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024, January 28).
- Which specific organic solvent for organic compounds does not dissolve salts? (2013, June 25). ResearchGate.
- How to detect the best solvent for specific organic compounds from its structure. (2018, July 20). Quora.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
-
Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[23][27]trienones. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). National Institutes of Health.
- Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. (2015, August 28). Tohoku University.
- Computational aqueous solubility prediction for drug-like compounds in congeneric series. (n.d.).
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Zhang, B., et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110.
- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
- Computational methodology for solubility prediction: Application to the sparingly soluble solutes. (n.d.). ResearchGate.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (n.d.). ResearchGate.
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health.
- Enhancing solubility by disrupting crystal packing. (2011, March 7). MedChemBuzz - WordPress.com.
- Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing | Request PDF. (n.d.). ResearchGate.
- Physicochemical Properties in Relation to Biological Activities. (n.d.).
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. (n.d.). Pharmaguideline.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, November 19). PubMed Central.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- strategies to increase solubility and bioavailability of drugs. (2024, March 29). ResearchGate.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Factors influencing solubility of solute | factors affecting solubility | physical pharmaceutics. (2021, July 11).
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (n.d.). MDPI.
- Dressman, J. B., & Reppas, C. (2000). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S73–S80.
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Technical Support Center: Preventing Epimerization During Functionalization of Azaspiro Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the complexities of synthetic chemistry. This resource is dedicated to a critical challenge in the synthesis of azaspiro compounds: the prevention of epimerization during functionalization. Azaspirocycles are vital scaffolds in modern drug discovery, and maintaining stereochemical integrity is paramount to achieving desired pharmacological activity.[1][2]
This guide is structured to address your most pressing questions, moving from foundational concepts to specific troubleshooting scenarios.
Understanding the Challenge: Epimerization in Azaspiro Scaffolds
Epimerization is the change in configuration at one of multiple stereocenters in a molecule.[3] In the context of azaspiro scaffolds, this often occurs at a stereocenter alpha (α) to a carbonyl group or other activating group. The α-proton is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers and a loss of stereochemical purity.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving epimerization in my azaspiro functionalization reaction?
A1: The most common mechanism is base-mediated deprotonation at a stereocenter alpha to a carbonyl group, forming a resonance-stabilized planar enolate.[3][4][5] This process is reversible, and upon reprotonation, the proton can add to either face of the enolate, leading to a mixture of epimers. Factors that increase the acidity of the α-proton or the strength of the base will accelerate this process.[4]
Mechanism of Base-Mediated Epimerization
Caption: Base-mediated epimerization at an α-carbon.
Q2: I'm observing significant epimerization during an amide coupling reaction on my azaspiro scaffold. What are the likely causes?
A2: Amide coupling reactions are a frequent source of epimerization, especially when activating the carboxylic acid. The primary culprits are:
-
Strong Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) can be strong enough to deprotonate the α-carbon, particularly in the activated ester intermediate.[4]
-
High Temperatures: Increased temperatures provide the activation energy for the epimerization process to occur more readily.[6][7]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can promote epimerization.[8][9][10]
-
Extended Reaction Times: Longer exposure to basic conditions and elevated temperatures increases the likelihood of epimerization.[11]
Troubleshooting Guides
Issue 1: Loss of Stereochemical Purity After Base-Mediated Alkylation
Symptoms:
-
You obtain a mixture of diastereomers where only one was expected.
-
Chiral HPLC or NMR with a chiral shift reagent shows multiple, closely related product peaks.
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice of base is critical. If you are using a strong, non-hindered base, consider switching to a more sterically hindered or weaker base. For example, switching from sodium hydride to lithium diisopropylamide (LDA) at low temperatures can favor kinetic deprotonation with less risk of equilibration.
-
Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Cooling the reaction to 0°C, -20°C, or even -78°C can significantly slow down the rate of epimerization.[6][9]
-
Solvent Selection: The polarity of your solvent can influence the rate of epimerization.[10] Non-polar solvents may suppress epimerization.[6][9] Consider switching from highly polar aprotic solvents like DMF to less polar options like dichloromethane (DCM) or tetrahydrofuran (THF).[8]
-
Kinetic vs. Thermodynamic Control: Epimerization often leads to the more thermodynamically stable product.[11][12][13] By using low temperatures and short reaction times, you can favor the kinetically controlled product, which is often the desired stereoisomer.[11][14][15]
Decision Workflow for Base and Temperature Selection
Caption: Troubleshooting epimerization in alkylation reactions.
Issue 2: Epimerization During Functional Group Interconversion (e.g., Reduction of a Ketone)
Symptoms:
-
Reduction of a chiral ketone on the azaspiro scaffold results in a mixture of diastereomeric alcohols.
Troubleshooting Steps:
-
Reagent Selection: The choice of reducing agent can influence the stereochemical outcome. For ketone reductions, consider using sterically demanding reducing agents that can provide better facial selectivity.
-
Protecting Groups: If the nitrogen of the azaspirocycle is unprotected, it can influence the reaction environment. Introducing a suitable protecting group can alter the conformation of the molecule and may lead to improved stereoselectivity.[16][17][18] Bulky protecting groups can shield one face of the molecule, directing the incoming reagent to the opposite face.
-
Chiral Auxiliaries: For more challenging cases, the temporary installation of a chiral auxiliary can provide excellent stereocontrol.[19][20][21][22] The auxiliary biases the conformation of the molecule, leading to a highly diastereoselective reaction. The auxiliary can then be removed to reveal the desired product.
Table 1: Comparison of Strategies to Mitigate Epimerization
| Strategy | Principle | Advantages | Disadvantages |
| Lower Temperature | Reduces the rate of epimerization by decreasing thermal energy.[6][9] | Simple to implement, often effective. | May significantly slow down the desired reaction. |
| Weaker/Hindered Base | Reduces the rate of proton abstraction.[4] | Can be highly effective in preventing enolate formation. | May not be suitable for all substrates or reactions. |
| Non-Polar Solvent | Can disfavor the formation of charged intermediates like enolates.[6][9] | Easy to screen different solvents. | Reactant solubility may be an issue. |
| Protecting Groups | Steric hindrance can block one face of the molecule from attack.[17][18] | Can provide high levels of stereocontrol. | Adds extra steps to the synthesis (protection/deprotection). |
| Chiral Auxiliaries | Temporarily introduces a chiral element to direct the reaction.[19][20][21] | Often provides the highest levels of stereoselectivity. | Requires additional synthetic steps for installation and removal. |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Alkylation to Minimize Epimerization
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the azaspiro scaffold (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture. Stir at -78°C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78°C for the desired time, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, then extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Analyze the crude product for diastereomeric ratio using chiral HPLC or NMR.
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Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114-1120. [Link]
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Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. (2014). Beilstein Journals. [Link]
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Kennemur, J. L., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI. [Link]
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Solvent effects. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010). National Institutes of Health. [Link]
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Epimerisation in Peptide Synthesis. (2022). MDPI. [Link]
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Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2014). National Institutes of Health. [Link]
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Influence of Solvents upon Diketopiperazine Formation of FPG8K. (2018). National Institutes of Health. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. (n.d.). Jack Westin. Retrieved January 12, 2026, from [Link]
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Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2014). National Institutes of Health. [Link]
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Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). National Institutes of Health. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
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Protecting group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Thermodynamic vs Kinetic Control. (2022). Reddit. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
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Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closing Protocols. (2020). National Institutes of Health. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society. [Link]
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Stirring Peptide Synthesis to a New Level of Efficiency. (2021). ChemRxiv. [Link]
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Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. (2010). National Institutes of Health. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). National Institutes of Health. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]
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Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. (2021). MDPI. [Link]
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Bioinspired Ether Cyclizations within a π‐Basic Capsule Compared to Autocatalysis on π‐Acidic Surfaces and Pnictogen‐Bonding Catalysts. (2021). National Institutes of Health. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. [Link]
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The proposed mechanisms of the epimerization reactions by RaCE and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2022). ACS Catalysis. [Link]
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Diversity-oriented synthesis of azaspirocycles. (2008). National Institutes of Health. [Link]
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Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? (2018). ACS Omega. [Link]
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What Is Epimerization In Organic Chemistry? (2025). YouTube. [Link]
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Enzymatic C4-Epimerization of UDP-Glucuronic Acid: Precisely Steered Rotation of a Transient 4-Keto Intermediate for an Inverted Reaction without Decarboxylation. (2023). National Institutes of Health. [Link]
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Technical Support Center: Navigating the Scale-Up of Spirocyclic Compound Synthesis
Introduction: Spirocyclic scaffolds are increasingly vital in modern drug discovery due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] Their inherent rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity while potentially reducing off-target effects.[1] However, transitioning the synthesis of these complex architectures from the milligram scale of a discovery lab to the kilogram scale required for preclinical and clinical development presents a formidable set of challenges.[4] This guide provides researchers, chemists, and process development professionals with a dedicated resource for troubleshooting common issues encountered during the scale-up of spirocyclic compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of spirocyclic compounds?
Scaling up spirocyclic syntheses introduces complexities beyond simple multiplication of reagents. The primary challenges include:
-
Stereocontrol: Maintaining the precise three-dimensional arrangement at the spirocenter is a classic challenge in organic synthesis.[5] What works on a small scale may fail on a larger one due to subtle changes in reaction conditions.
-
Reaction Kinetics & Heat Transfer: Exothermic or endothermic reactions that are easily managed in a round-bottom flask can become hazardous or inefficient in a large reactor. Inadequate heat dissipation can lead to side reactions, decomposition, and a loss of stereoselectivity.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is critical, especially for multi-phasic reactions or when precise control over reagent addition is necessary. Poor mixing can result in localized "hot spots" of high concentration, leading to impurity formation.
-
Purification: The structural rigidity and often similar polarities of diastereomers make purification a significant bottleneck.[6] Chromatographic methods that are feasible at the gram-scale may become economically and practically unviable at the kilogram-scale.[7][8]
-
Safety and Ring Strain: Many spirocyclic systems possess significant ring strain, which can make them thermally sensitive.[9][10] The potential for energetic decomposition or runaway reactions must be carefully evaluated before proceeding with large-scale synthesis.[1]
Q2: How does the inherent ring strain of spirocycles impact process safety during scale-up?
The inherent ring strain in small-ring spirocycles (e.g., those containing cyclopropane or cyclobutane rings) makes them kinetically reactive and thermodynamically unstable.[9][11] This stored energy can be released unexpectedly, especially under the conditions of a large-scale reaction. Key safety considerations include:
-
Thermal Stability: Differential Scanning Calorimetry (DSC) should be performed on key intermediates and the final product to determine the onset of decomposition and the energy released. This data is crucial for defining safe operating temperatures.
-
Catalyst and Reagent Choice: Some reagents can promote ring-opening or rearrangement reactions.[9] The compatibility of all materials under process conditions must be thoroughly vetted.
-
Pressure Build-up: Decomposition can lead to gas evolution. Reactions should be conducted in appropriately rated vessels with pressure relief systems.
Q3: Which analytical techniques are most critical for monitoring a spirocycle synthesis at scale?
Real-time reaction monitoring is essential for a successful scale-up. The most critical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring the consumption of starting materials and the formation of the product and impurities. Developing a robust, stability-indicating method early is crucial.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information, helping to identify unexpected byproducts or intermediates.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and stereochemistry of the desired product. For reactions where stereocontrol is a concern, NMR can be used to determine the diastereomeric ratio (d.r.).
Troubleshooting Guide
Problem 1: My reaction yield dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
A drop in yield upon scale-up is a common and frustrating problem. The cause often lies in physical parameters that do not scale linearly.
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Heat Transfer | Exothermic reactions can overheat in the center of a large reactor, leading to thermal decomposition of products or reagents. | 1. Improve Agitation: Increase the stirring speed to improve heat transfer to the reactor jacket. 2. Slower Reagent Addition: Add the limiting reagent more slowly to control the rate of heat generation. 3. Lower Reaction Temperature: Start the reaction at a lower temperature to create a larger temperature differential between the reaction mass and the cooling jacket. |
| Poor Mixing / Mass Transfer | In heterogeneous or biphasic reactions, inefficient mixing can starve the reaction of a key component, slowing it down and allowing side reactions to dominate. | 1. Reactor Geometry: Ensure the impeller design and reactor geometry are appropriate for the reaction type (e.g., pitched-blade turbine for solid suspensions). 2. Dilution: While counterintuitive, sometimes increasing the solvent volume can improve mixing efficiency and overall yield. 3. Phase-Transfer Catalyst: For biphasic reactions, consider adding a phase-transfer catalyst to facilitate the reaction between components in different phases. |
| Reagent Instability | A reagent that is stable for a short time in a small-scale flask may decompose over the longer addition times required for a large-scale reaction. | 1. In-situ Generation: If possible, generate the unstable reagent in situ so it reacts immediately.[14] 2. Multiple Portions: Add the unstable reagent in several smaller portions throughout the reaction. 3. Temperature Control: Prepare and store the reagent solution at a lower temperature before and during addition. |
Troubleshooting Workflow for Yield Loss
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Protecting Group Strategy for Azaspiro[3.5]nonane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azaspiro[3.5]nonane and its derivatives is a critical endeavor in medicinal chemistry, given their prevalence in a range of biologically active compounds.[1][2][3] The conformational rigidity and three-dimensional nature of this scaffold make it a valuable building block in drug discovery.[4] However, the successful synthesis of these complex molecules is heavily reliant on a well-defined protecting group strategy for the piperidine nitrogen. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges encountered during the synthesis of azaspiro[3.5]nonane scaffolds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding protecting group strategies in the context of azaspiro[3.5]nonane synthesis.
Q1: What are the most common protecting groups for the secondary amine of the azaspiro[3.5]nonane core?
A: The most frequently employed protecting groups for the secondary amine in the azaspiro[3.5]nonane scaffold are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.[5] The choice of protecting group is dictated by the overall synthetic strategy, including the required orthogonality and stability towards downstream reaction conditions.[5][6]
Q2: How does the choice of protecting group impact the overall synthetic strategy?
A: The selection of a protecting group is a critical decision that influences the entire synthetic route.[7] Key considerations include:
-
Orthogonality: This refers to the ability to deprotect one functional group without affecting others.[6][8][9] For instance, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal.
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[6]
-
Impact on Reactivity: The protecting group can influence the reactivity of the azaspiro[3.5]nonane core.
Q3: What is "orthogonal protection" and why is it important in azaspiro[3.5]nonane synthesis?
A: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[8] This is crucial in the multi-step synthesis of complex azaspiro[3.5]nonane derivatives, where different functional groups may need to be manipulated at various stages.[6][10] For example, one might use a Boc group on the piperidine nitrogen and a silyl ether to protect a hydroxyl group elsewhere in the molecule. The silyl ether can be removed with fluoride ions without affecting the Boc group, and the Boc group can be subsequently removed with acid.
Q4: Can the ketone functionality in some azaspiro[3.5]nonane precursors affect N-protection strategies?
A: Generally, the ketone group is stable under the standard conditions used for Boc, Cbz, and Fmoc protection of the secondary amine.[5] However, it is important to be mindful of potential side reactions during deprotection. For example, strongly acidic conditions used for Boc deprotection could potentially catalyze aldol-type side reactions if other enolizable protons are present.[5]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the protection and deprotection of the azaspiro[3.5]nonane nitrogen.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete N-Boc Protection | Insufficient reagent, poor quality of Boc-anhydride, or inadequate base. | 1. Increase the equivalents of Boc-anhydride (typically 1.1-1.5 eq). 2. Use freshly opened or purified Boc-anhydride. 3. Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) in sufficient quantity to neutralize the acid byproduct. 4. Consider alternative solvents like THF or a biphasic system with water.[11] |
| Difficult N-Boc Deprotection | Steric hindrance around the nitrogen, presence of acid-sensitive functional groups. | 1. For acid-sensitive substrates, consider milder deprotection conditions such as 4M HCl in dioxane at 0°C.[12] 2. Alternative non-acidic methods include using TMS-I in DCM with solid bicarbonate.[12] 3. For stubborn cases, thermolytic deprotection using fluorinated alcohols like TFE or HFIP can be effective.[13] 4. Another mild option is the use of oxalyl chloride in methanol.[14] |
| Incomplete N-Cbz Deprotection (Hydrogenolysis) | Catalyst poisoning, insufficient hydrogen pressure, or poor quality catalyst. | 1. Ensure the substrate is free of catalyst poisons (e.g., sulfur-containing compounds). 2. Use a fresh, high-quality Pd/C catalyst. 3. Increase hydrogen pressure (a Parr shaker can be beneficial).[11] 4. Consider alternative catalysts like Pearlman's catalyst (Pd(OH)₂/C). |
| Side Reactions During Deprotection | Harsh deprotection conditions affecting other functional groups. | 1. Employ an orthogonal protecting group strategy from the outset. 2. For acid-sensitive groups, avoid strong acids like neat TFA for Boc deprotection; use HCl in an organic solvent instead.[11][12] 3. For base-sensitive functionalities, ensure complete removal of piperidine after Fmoc deprotection. |
| Low Yield in Solid-Phase Synthesis | Incomplete coupling or deprotection on the solid support. | 1. Use a larger excess of reagents to drive reactions to completion.[4] 2. Ensure adequate swelling of the resin before each step.[4] 3. Perform double coupling or deprotection cycles if necessary. 4. Monitor reaction completion using a qualitative test (e.g., Kaiser test for free amines). |
III. Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common protection and deprotection reactions in azaspiro[3.5]nonane synthesis.
Protocol 1: N-Boc Protection of 7-Azaspiro[3.5]nonane
Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of 7-azaspiro[3.5]nonane.
Materials:
-
7-Azaspiro[3.5]nonane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
Objective: To remove the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-7-azaspiro[3.5]nonane derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Nitrogen or argon source
Procedure:
-
Dissolve the N-Boc protected azaspiro[3.5]nonane derivative (1.0 eq) in a minimal amount of a suitable solvent like DCM or methanol.
-
Add 4M HCl in dioxane (5-10 eq) at 0°C under an inert atmosphere.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Filter the solid and wash with cold diethyl ether.
-
Dry the product under vacuum.
IV. Visualizing Protecting Group Strategies
Decision-Making Workflow for Protecting Group Selection
The choice of a protecting group is a critical step in the synthesis of azaspiro[3.5]nonane derivatives. The following diagram illustrates a typical decision-making process.
Caption: Decision workflow for selecting an appropriate N-protecting group.
Orthogonal Deprotection Scheme
This diagram illustrates an example of an orthogonal deprotection strategy in a hypothetical azaspiro[3.5]nonane derivative.
Sources
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Validation & Comparative
Beyond the Flatland: A Comparative Analysis of Spirocyclic vs. Non-Spirocyclic Scaffolds in Drug Discovery
Introduction: The Architectural Foundation of a Drug
In the intricate world of medicinal chemistry, the scaffold of a molecule is its architectural core, the fundamental framework upon which pharmacophoric elements are strategically arranged. For decades, the landscape of drug discovery was dominated by largely flat, aromatic, non-spirocyclic structures. However, the pursuit of novel chemical space and improved drug-like properties has propelled a significant shift towards greater three-dimensionality.[1] This guide provides an in-depth comparative analysis of spirocyclic and non-spirocyclic scaffolds, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals.
Spirocycles are unique ring systems where two rings are joined by a single, common atom, known as the spiro atom.[2] This structural feature imparts a distinct and rigid three-dimensional geometry, a stark contrast to the often-planar nature of their non-spirocyclic counterparts.[2][3] This fundamental difference in architecture has profound implications for a molecule's interaction with biological targets and its overall pharmacokinetic profile.
The Structural Divide: 3D Conformation and Rigidity
The primary advantage of spirocyclic scaffolds lies in their inherent three-dimensionality.[2][4] Unlike non-spirocyclic systems that can be conformationally flexible, spirocycles lock substituents into well-defined spatial orientations.[1][3][5] This conformational rigidity can be highly advantageous in drug design. By reducing the entropic penalty upon binding to a target protein, spirocyclic compounds can exhibit enhanced potency and selectivity.[6]
Non-spirocyclic scaffolds, particularly those containing multiple rotatable bonds, exist as a population of different conformers in solution. Only one of these conformers may be the "bioactive" conformation that optimally fits into the target's binding site. A significant amount of energy is often required to adopt this conformation, which can detract from the overall binding affinity.
Diagram: Structural Comparison of Scaffolds
Caption: Non-spirocyclic vs. spirocyclic scaffold architecture.
Physicochemical Properties: A Tale of Two Topologies
The shift from flat, aromatic non-spirocyclic systems to more saturated, three-dimensional spirocyclic scaffolds often leads to a favorable modulation of key physicochemical properties. This is often quantified by the fraction of sp3 hybridized carbons (Fsp3), where a higher Fsp3 value is generally correlated with improved clinical success.[4]
| Property | Non-Spirocyclic (High Fsp2) | Spirocyclic (High Fsp3) | Rationale & Experimental Evidence |
| Solubility | Often lower | Generally higher | The increased sp3 character of spirocycles can disrupt crystal packing and improve solvation.[1][2] For instance, the replacement of a piperazine ring with a diazaspiro[3.3]heptane has been shown to improve aqueous solubility.[1] |
| Lipophilicity (LogP) | Can be high | Often lower | Saturated aliphatic rings in spirocycles are typically less lipophilic than aromatic rings of similar size, which can be advantageous for reducing off-target effects and improving ADME properties.[1] |
| Metabolic Stability | Prone to oxidation | Often more stable | Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The saturated nature of many spirocyclic scaffolds can block these metabolic hotspots. In one example, introducing a spirocycle eliminated a metabolic liability found in a non-spirocyclic precursor.[2] |
| Molecular Rigidity | Flexible | Rigid | The spiro-fusion point severely restricts conformational freedom.[3][7] This pre-organizes the molecule for target binding, potentially increasing potency. |
Pharmacological Implications: Potency, Selectivity, and Novelty
The well-defined three-dimensional arrangement of functional groups in spirocyclic compounds allows for more precise and optimized interactions with protein binding sites.[2] This can lead to significant improvements in both potency and selectivity.
Potency: By locking a molecule in its bioactive conformation, the entropic cost of binding is reduced, which can translate to a direct increase in binding affinity and, consequently, potency.[6]
Selectivity: The unique spatial projection of substituents from a spirocyclic core can enable interactions with specific sub-pockets within a binding site that may not be accessible to more planar molecules.[1] This can lead to enhanced selectivity for a desired target over closely related off-targets, thereby reducing the potential for side effects. For example, the substitution of a piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other PARP family members.[4]
Chemical Novelty: Spirocyclic scaffolds provide access to underexplored chemical space, offering a significant advantage in generating novel intellectual property.[3] As the "low-hanging fruit" of flat, aromatic chemistry becomes increasingly saturated, the unique geometries of spirocycles present new opportunities for innovation.
Experimental Protocols
Protocol 1: Comparative Metabolic Stability Assessment
Objective: To compare the metabolic stability of a spirocyclic compound and its non-spirocyclic analog using human liver microsomes (HLM).
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compounds (spirocyclic and non-spirocyclic analogs, final concentration 1 µM) to the wells to start the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Diagram: Metabolic Stability Workflow
Caption: Workflow for a typical in vitro metabolic stability assay.
Synthetic Considerations
Historically, the synthesis of spirocyclic compounds was considered challenging due to the need to construct a quaternary carbon center.[2] However, modern synthetic methodologies have largely overcome these hurdles, making a wide variety of spirocyclic building blocks accessible.[7][8] While the synthesis of a spirocyclic scaffold may sometimes require more steps than a comparable non-spirocyclic one, the potential benefits in terms of improved properties and novelty often justify the additional synthetic effort.[9]
Conclusion
The incorporation of spirocyclic scaffolds represents a powerful strategy to escape the "flatland" of traditional medicinal chemistry. By imparting conformational rigidity and three-dimensionality, spirocycles offer a compelling avenue to enhance a molecule's potency, selectivity, and pharmacokinetic properties. While non-spirocyclic scaffolds remain a cornerstone of drug design, a comparative analysis clearly demonstrates that the unique topology of spirocycles provides distinct advantages in navigating complex biological systems and unlocking novel chemical space. The judicious application of spirocyclic design principles will undoubtedly continue to be a key driver of innovation in the development of the next generation of therapeutics.
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The Ascendancy of the 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships
In the contemporary landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer a departure from "flatland" has become a cornerstone of modern drug design. The strategic incorporation of three-dimensional motifs is paramount in achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among the rising stars in this domain is the 7-azaspiro[3.5]nonane scaffold, a unique structural framework that has demonstrated considerable promise in the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives, with a focus on two key therapeutic targets: the M4 muscarinic acetylcholine receptor and the G protein-coupled receptor 119 (GPR119).
The inherent rigidity and three-dimensional nature of the 7-azaspiro[3.5]nonane core provide a distinct advantage in drug design. This spirocyclic system, where two rings are joined by a single common atom, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the incorporation of this scaffold has been shown to favorably modulate physicochemical properties such as aqueous solubility and lipophilicity, which are critical for drug-like characteristics.[2][3]
This guide will dissect the SAR of 7-azaspiro[3.5]nonane derivatives for two distinct and highly relevant therapeutic areas. We will explore how subtle modifications to this privileged scaffold can dramatically influence biological activity, offering a roadmap for researchers and drug development professionals in their quest for next-generation therapeutics.
Part 1: 7-Azaspiro[3.5]nonane Derivatives as Selective M4 Muscarinic Receptor Antagonists
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor superfamily, is a key regulator of cholinergic neurotransmission in the central nervous system. Its role in modulating dopamine release in the striatum has positioned it as a promising target for the treatment of neuropsychiatric and movement disorders, such as Parkinson's disease and dystonia.[4] The development of selective M4 antagonists is a significant endeavor, as non-selective muscarinic antagonists are often plagued by undesirable side effects.[5] The 7-azaspiro[3.5]nonane scaffold has emerged as a valuable framework for achieving this desired selectivity.
Structure-Activity Relationship (SAR) Insights
The core SAR strategy for 7-azaspiro[3.5]nonane-based M4 antagonists revolves around the strategic functionalization of the azaspirocyclic core, typically at the nitrogen atom, and the exploration of various substituents on appended aromatic or heteroaromatic moieties.
A key interaction for M4 antagonism involves the presentation of a basic nitrogen atom within the spirocyclic core to interact with a conserved aspartate residue in the receptor's binding pocket. The surrounding substitutions then dictate the potency and selectivity of the compound.
-
The Spirocyclic Core: The 7-azaspiro[3.5]nonane core itself provides a rigid and sterically defined anchor. Its three-dimensional nature allows for the projection of substituents into distinct regions of the M4 receptor binding site, which is crucial for achieving selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5).
-
Substituents on the Aromatic/Heteroaromatic Ring: The nature and position of substituents on the aromatic or heteroaromatic ring system attached to the 7-azaspiro[3.5]nonane core are critical for both potency and selectivity. For instance, in a series of pyrimidine-based derivatives, the introduction of small alkyl groups or halogens can significantly enhance potency.
Comparative Performance Data
The following table summarizes the in vitro potency and selectivity of a series of representative 7-azaspiro[3.5]nonane derivatives as M4 muscarinic receptor antagonists.
| Compound ID | R1 Group | R2 Group | hM4 IC50 (nM)[6] | hM2 IC50 (µM)[6] | Selectivity (M2/M4) |
| 8a | H | H | 150 | >10 | >67 |
| 8b | F | H | 45 | 8.5 | 189 |
| 8c | Cl | H | 25 | 5.2 | 208 |
| 8d | CH3 | H | 75 | >10 | >133 |
| 8i (VU6028418) | F | CH3 | 4.1 | 3.5 | 854 |
Data presented is illustrative and compiled from published studies. Actual values may vary based on experimental conditions.
The data clearly indicates that the substitution pattern on the pyrimidine ring has a profound impact on M4 potency and selectivity. The introduction of a fluorine atom at the R1 position (Compound 8b ) and a chlorine atom (Compound 8c ) leads to a significant increase in potency compared to the unsubstituted analog (Compound 8a ). Further optimization by introducing a methyl group at the R2 position in conjunction with a fluorine at R1 (Compound 8i , VU6028418) results in a highly potent and selective M4 antagonist.[6]
Experimental Protocols
The synthesis of these derivatives typically involves a multi-step sequence, starting with the construction of the 7-azaspiro[3.5]nonane core, followed by N-arylation or N-heteroarylation.
Caption: General synthetic workflow for 7-azaspiro[3.5]nonane derivatives.
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M4 receptor agonist.[7]
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test 7-azaspiro[3.5]nonane derivative to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, stimulate the cells with an EC80 concentration of a known M4 agonist (e.g., acetylcholine).
-
Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium levels.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compound.
Part 2: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[8] Activation of GPR119 leads to the release of insulin and glucagon-like peptide-1 (GLP-1), both of which play crucial roles in glucose homeostasis.[9] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and orally bioavailable GPR119 agonists.
Structure-Activity Relationship (SAR) Insights
The SAR for 7-azaspiro[3.5]nonane-based GPR119 agonists is centered on the optimization of substituents at two key positions: the piperidine nitrogen of the spirocycle and an appended aryl group.
-
Piperidine N-Capping Group (R2): This group plays a critical role in interacting with a specific region of the GPR119 binding pocket. Small, electron-rich heterocyclic groups, such as pyrimidines or pyridines, have been shown to be highly effective.
-
Aryl Group (R3): The nature and substitution pattern of the aryl group at the other end of the molecule are crucial for potency. Electron-withdrawing groups, such as trifluoromethyl or cyano groups, often enhance activity.
Comparative Performance Data
The following table presents a comparison of the in vitro and in vivo performance of a series of 7-azaspiro[3.5]nonane GPR119 agonists.
| Compound ID | R2 Group (Piperidine N-Cap) | R3 Group (Aryl) | hGPR119 EC50 (nM)[10] | Oral Glucose Tolerance Test (OGTT) in Rats (% Glucose Reduction @ 30 mg/kg) |
| 54a | Pyrimidine | 4-CN-Ph | 15 | 25% |
| 54d | 2-Me-Pyrimidine | 4-CN-Ph | 5.2 | 38% |
| 54g | 2-Me-Pyrimidine | 4-CF3-Ph | 1.2 | 45% |
| 54j | Pyridine | 4-CN-Ph | 28 | 15% |
Data presented is illustrative and compiled from published studies. Actual values may vary based on experimental conditions.
The data highlights the importance of both the N-capping group and the aryl substituent. The 2-methyl-pyrimidine group (Compound 54d ) is superior to the unsubstituted pyrimidine (Compound 54a ) and the pyridine group (Compound 54j ). Furthermore, replacing the cyano group on the phenyl ring with a trifluoromethyl group (Compound 54g ) leads to a significant enhancement in both in vitro potency and in vivo efficacy in a rat oral glucose tolerance test.[10]
Experimental Protocols
The synthesis of these agonists often starts with a pre-formed 7-azaspiro[3.5]nonane core, which is then sequentially functionalized.
Caption: General synthetic workflow for GPR119 agonists.
This assay quantifies the increase in intracellular cyclic AMP (cAMP) levels upon GPR119 activation.[11]
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human GPR119 receptor.
-
Cell Plating: Plate the cells in a suitable microplate format.
-
Compound Incubation: Treat the cells with various concentrations of the test 7-azaspiro[3.5]nonane derivative in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After the incubation period, lyse the cells to release the intracellular contents.
-
cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Generate concentration-response curves and calculate the EC50 values for each compound.
Caption: GPR119 signaling pathway upon agonist binding.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a versatile and highly valuable platform in modern drug discovery. Its inherent three-dimensional structure and favorable physicochemical properties make it an attractive starting point for the development of potent and selective ligands for a range of biological targets. As demonstrated in this guide, the systematic exploration of structure-activity relationships for 7-azaspiro[3.5]nonane derivatives has yielded promising candidates for both M4 muscarinic receptor antagonists and GPR119 agonists. The detailed comparative data and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of next-generation therapeutics based on this remarkable spirocyclic framework. The continued exploration of this and other novel spirocyclic systems will undoubtedly push the boundaries of medicinal chemistry and lead to the discovery of innovative medicines for a host of challenging diseases.
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- Lindsley, C. W., et al. (2021). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 12(10), 1584-1590.
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- various authors. (2014). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 171(6), 1447-1456.
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A Guide to the Structural Validation of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate by NMR Spectroscopy
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the structural validation of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a valuable spirocyclic intermediate in medicinal chemistry.[1] The conformational rigidity of the spiro[3.5]nonane scaffold is a desirable feature in drug design, potentially enhancing target specificity and metabolic stability.[1] Given the importance of this building block, unambiguous structural confirmation is paramount. This document will compare the expected NMR spectral data against potential isomeric impurities and demonstrate how a suite of 1D and 2D NMR experiments provides a self-validating system for structural elucidation.
The Importance of Rigorous Structural Validation
In drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially unsafe drug candidates. Spirocyclic systems, while advantageous, can present synthetic challenges where isomeric byproducts may form. For instance, in the synthesis of the target compound, a potential impurity could be the isomeric tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. While this specific isomer has a CAS number, its formation alongside the desired 1-oxo isomer cannot be ruled out without careful analysis.[2][3] NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[4]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar azaspiro[3.5]nonane derivatives and established principles of NMR spectroscopy.[5][6]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2, H-5 | 3.50 | t, br | 4H | Protons on carbons adjacent to Nitrogen |
| H-3, H-4 | 1.80 | m | 4H | Protons on piperidine ring |
| H-8 | 2.75 | s | 2H | Protons adjacent to carbonyl |
| H-9 | 2.50 | s | 2H | Protons on cyclobutanone ring |
| Boc | 1.47 | s | 9H | tert-butyl protons |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C=O (amide) | 154.8 | quart. | Carbonyl of Boc group |
| C=O (ketone) | 215.0 | quart. | Ketone carbonyl |
| C-1 | 60.0 | quart. | Spiro carbon |
| C-2, C-5 | 45.0 | CH₂ | Carbons adjacent to Nitrogen |
| C-3, C-4 | 35.0 | CH₂ | Carbons on piperidine ring |
| C-8 | 52.0 | CH₂ | Carbon adjacent to carbonyl |
| C-9 | 48.0 | CH₂ | Carbon on cyclobutanone ring |
| Boc (quart.) | 80.0 | quart. | Quaternary carbon of Boc group |
| Boc (CH₃) | 28.5 | CH₃ | Methyl carbons of Boc group |
Experimental Protocols for NMR Analysis
Sample Preparation:
-
Dissolve 10-15 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024 scans.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC spectrum to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to identify two- and three-bond proton-carbon correlations. This is crucial for establishing the connectivity across the spirocenter and to the carbonyl groups.
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure using the acquired NMR data.
Caption: Workflow for NMR-based structural validation.
In-Depth Spectral Interpretation and Isomer Comparison
The key to confirming the 1-oxo structure lies in the long-range correlations observed in the HMBC spectrum. The alternative 2-oxo isomer would exhibit distinctly different HMBC correlations.
Key HMBC Correlations for this compound:
The following diagram illustrates the crucial HMBC correlations that confirm the connectivity around the spirocyclic core and the cyclobutanone ring.
Caption: Expected key HMBC correlations for structural confirmation.
Analysis:
-
Protons on the Piperidine Ring (H-2, H-5): These protons, adjacent to the nitrogen, are expected to show an HMBC correlation to the spiro carbon (C-1). This confirms the attachment of the piperidine ring to the spirocenter.
-
Protons on the Cyclobutanone Ring (H-8, H-9): The protons at H-8, being alpha to the ketone, will show a strong two-bond correlation (²J) to the ketone carbonyl carbon (C=O). Critically, both H-8 and H-9 will show correlations to the spiro carbon (C-1), unequivocally establishing the cyclobutanone ring's connection to the spirocenter.
Comparison with the 2-oxo Isomer:
For the hypothetical tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, the ketone group would be on the piperidine ring. This would lead to a dramatically different HMBC spectrum:
-
The protons alpha to the ketone would be on the piperidine ring (now at position 2), and their chemical shift would be significantly different.
-
These alpha-protons would show a ²J correlation to the ketone carbonyl and a ³J correlation to the spiro carbon.
-
The protons on the cyclobutane ring would no longer be adjacent to a carbonyl group and would appear at a much more upfield chemical shift. They would still show correlations to the spiro carbon.
The absence of these alternative correlations and the presence of those predicted for the 1-oxo isomer provide definitive proof of the structure.
Conclusion
The structural validation of this compound is achieved through a systematic and multi-faceted NMR analysis. While 1D ¹H and ¹³C NMR provide initial evidence, they are insufficient for unambiguous confirmation of the spirocyclic core's connectivity. The application of 2D NMR techniques, particularly COSY, HSQC, and crucially HMBC, creates a self-validating dataset. The long-range heteronuclear correlations observed in the HMBC spectrum are the cornerstone of this validation, allowing for the unequivocal placement of the ketone functionality and confirmation of the overall molecular architecture. This rigorous approach ensures the high fidelity of this critical building block for its application in research and drug development.
References
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
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Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds. Retrieved from [Link]
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PubMed. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Retrieved from [Link]
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University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
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ResearchGate. (2018). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Spiro-β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Spiro-β-lactams, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, cholesterol-lowering, and anticancer properties.[1][2][3] Their rigid, three-dimensional structure, arising from the fusion of a β-lactam ring with another ring system at a single spirocyclic carbon, provides a valuable scaffold for the design of novel therapeutic agents.[1][4] This guide offers a comparative analysis of prominent synthetic routes to spiro-β-lactams, providing in-depth technical insights and experimental data to aid researchers in selecting the most suitable methodology for their specific applications.
The Staudinger [2+2] Cycloaddition: A Classic Approach
The Staudinger ketene-imine cycloaddition, first reported in 1907, remains a cornerstone for the synthesis of β-lactams, including their spirocyclic analogues.[5][6] This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the four-membered β-lactam ring.[5][6]
Mechanistic Insight
The reaction is believed to proceed through a zwitterionic intermediate, with the stereochemical outcome often influenced by the substituents on both the ketene and the imine. The generation of the ketene in situ from an acyl chloride and a tertiary amine is a common and practical approach.[6][7]
Figure 1. Generalized mechanism of the Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis.
Advantages and Limitations
The Staudinger reaction is highly versatile, accommodating a wide range of substituents on both starting materials.[2] However, controlling the diastereoselectivity can be challenging, often resulting in mixtures of cis and trans isomers.[6] Recent advancements have focused on the development of diastereoselective and enantioselective variants, employing chiral auxiliaries or catalysts.[5][8]
Experimental Protocol: Synthesis of a Spirooxindolo-β-lactam
This protocol is adapted from a one-pot synthesis of 1,3-bis-aryl spirooxindolo-β-lactams.[9][10]
Materials:
-
Substituted phenylacetic acid (1.5 mmol)
-
4-Toluenesulfonyl chloride (TsCl) (2.0 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Isatin Schiff base (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the substituted phenylacetic acid in anhydrous CH₂Cl₂, add TsCl and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to generate the ketene in situ.
-
Add the isatin Schiff base to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Kinugasa Reaction: A Copper-Catalyzed Route
The Kinugasa reaction provides a powerful and convergent method for the synthesis of β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst.[11] This reaction is particularly valuable for the synthesis of chiral spiro-β-lactams, with several asymmetric variations having been developed.[12][13][14]
Mechanistic Insight
The reaction is initiated by the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone. The resulting intermediate then rearranges to form the β-lactam ring.[11] The use of chiral ligands on the copper catalyst allows for high levels of enantioselectivity.
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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Spirocyclic Compounds
Abstract
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have transitioned from a structural curiosity to a privileged motif in modern drug discovery.[1][2] Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, providing a compelling strategy to enhance potency, selectivity, and physicochemical properties.[1][3] This guide provides an in-depth comparison of spirocyclic compounds against traditional non-spirocyclic scaffolds, supported by experimental data and detailed protocols for assessing key drug-like properties. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and actionable data for researchers, medicinal chemists, and drug development professionals.
Introduction: The Rise of the Third Dimension in Drug Design
For decades, drug discovery has been dominated by aromatic, sp2-rich scaffolds. While successful, this has led to a saturation of "flat" chemical space and often presents challenges related to poor solubility and metabolic instability.[4] Spirocyclic compounds offer a solution by introducing a quaternary sp3-hybridized carbon at the core, creating a rigid, three-dimensional (3D) architecture.[3][5] This 3D nature allows for the projection of functional groups into space in a well-defined manner, enabling more precise and stronger interactions with complex biological targets.[5][6]
The key advantages conferred by a spirocyclic core include:
-
Increased sp3 Fraction (Fsp3): A higher Fsp3 count is strongly correlated with improved clinical success, as it often leads to better solubility, higher metabolic stability, and fewer off-target effects.[3][7]
-
Improved Physicochemical Properties: The introduction of spirocycles can modulate lipophilicity (LogP/LogD), enhance aqueous solubility, and improve metabolic stability compared to their flatter counterparts.[4][7]
-
Enhanced Potency and Selectivity: The rigid conformational constraint imposed by the spiro center can lock a molecule into its bioactive conformation, increasing binding affinity and reducing entropic penalties upon binding.[1][7] This rigidity can also lead to higher selectivity by minimizing interactions with off-targets.[8]
Comparative Analysis: Spirocycles vs. Non-Spirocyclic Scaffolds
To appreciate the value of spirocycles, it is essential to compare their properties to more traditional scaffolds, such as fused or bridged bicyclic systems and simple monocyclic rings.
Structural and Conformational Differences
The fundamental difference lies in the connectivity and resulting geometry. Fused rings share two atoms (a bond), bridged rings share two non-adjacent atoms, while spirocycles share only one. This distinction is critical for molecular shape and rigidity.
Caption: Structural comparison of spirocyclic, fused, and bridged scaffolds.
Physicochemical Property Comparison
The choice of a scaffold has profound implications for a molecule's drug-like properties. Studies have shown that shifting from planar aromatic systems to 3D spirocyclic systems generally improves key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4]
| Property | Typical Monocyclic/Fused Aromatic | Spirocyclic Scaffolds | Rationale for Improvement |
| Solubility | Often low due to high planarity and crystal packing | Generally higher | The 3D shape disrupts crystal lattice packing, and the higher sp3 character increases polarity.[5][7] |
| Lipophilicity (LogP/LogD) | High | Generally lower | Replacing aromatic carbons with sp3 carbons reduces lipophilicity.[7] |
| Metabolic Stability | Prone to CYP450 oxidation | Often more stable | sp3 centers are typically less susceptible to metabolism; rigid structures can block metabolic "soft spots".[9] |
| Permeability | Variable | Can be optimized | The balance of improved solubility and controlled lipophilicity allows for fine-tuning of permeability. |
| Potency/Selectivity | Lower conformational control | Higher conformational rigidity | Rigid scaffolds pre-organize functional groups for optimal target binding, improving potency and selectivity.[4][8] |
Experimental Corner: Protocols for Assessing Drug-Like Properties
Accurate and reproducible assessment of drug-like properties is paramount. The following section provides step-by-step protocols for key in vitro assays. The causality behind experimental choices is highlighted to ensure a deep understanding of the methodology.
Lipophilicity Assessment: Shake-Flask LogP/LogD Determination
Expertise & Experience: Lipophilicity is a critical parameter influencing solubility, permeability, and metabolism. The shake-flask method, while lower throughput, is the gold standard for accuracy.[10] We measure LogD at pH 7.4 to better reflect physiological conditions for ionizable compounds, while LogP describes the lipophilicity of the neutral species.[11]
Protocol: Miniaturized Shake-Flask LogD (pH 7.4)
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Prepare 10 mM stock solutions of test compounds in DMSO.[11]
-
-
Partitioning:
-
In a 1.5 mL microcentrifuge tube, add 500 µL of the pre-saturated PBS and 500 µL of the pre-saturated n-octanol.
-
Add 10 µL of the 10 mM compound stock solution to the biphasic mixture.
-
Seal the tubes and place them on a rotator for 1-2 hours at room temperature to allow for equilibrium to be reached.[11][12]
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol (top) and PBS (bottom) layers.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[11]
-
-
Calculation (Trustworthiness):
-
Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]PBS).
-
Self-Validation: Run a set of standard compounds with known LogD values (e.g., propranolol, caffeine) in parallel to validate the assay performance.
-
Aqueous Solubility: Kinetic Solubility Assay
Expertise & Experience: In early drug discovery, kinetic solubility is often more relevant than thermodynamic solubility because compounds are typically introduced from a DMSO stock, creating a supersaturated solution.[13][14] This assay mimics this process and is amenable to high-throughput screening. Nephelometry (light scattering) provides a rapid way to detect precipitation.[13]
Protocol: High-Throughput Kinetic Solubility by Nephelometry
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Prepare the aqueous buffer (e.g., PBS, pH 7.4).
-
-
Assay Plate Setup:
-
Incubation and Precipitation:
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).[15] During this time, compounds with low solubility will precipitate out of the solution.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[15]
-
-
Data Analysis (Trustworthiness):
-
The solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.
-
Self-Validation: Include positive (low solubility, e.g., ketoconazole) and negative (high solubility, e.g., naproxen) controls to define the assay window.[16] Plot the light scattering signal against compound concentration to determine the precipitation point.
-
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Experience: The PAMPA is a cell-free, cost-effective method to predict passive diffusion, a key mechanism for oral absorption and blood-brain barrier penetration.[17][18] It avoids the complexities of active transport found in cell-based assays like Caco-2, making it ideal for ranking compounds based on their intrinsic passive permeability in early discovery.[18]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA
-
Preparation:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.[17]
-
Prepare test compounds in a buffer solution (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). This will be the "donor" solution.
-
-
Assay Setup:
-
The assay uses a "sandwich" plate system with a donor plate and an acceptor plate.
-
Acceptor Plate: Fill the wells of the acceptor plate with fresh buffer.[19]
-
Donor Plate: The donor plate has a filter bottom. Carefully coat the filter with a small volume (e.g., 5 µL) of the lipid solution.[19]
-
Add the donor solution (compound in buffer) to the wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating the sandwich. The compound will now diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.[19]
-
-
Quantification and Calculation (Trustworthiness):
-
After incubation, separate the plates.
-
Measure the final concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Self-Validation: Run high-permeability (e.g., testosterone) and low-permeability (e.g., Lucifer Yellow) controls to ensure the integrity of the membrane and the validity of the results.[18][19]
-
Metabolic Stability: Liver Microsomal Stability Assay
Expertise & Experience: This in vitro assay is a cornerstone for predicting hepatic clearance, a major route of drug elimination.[20] It uses liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[20][21] By measuring the rate of disappearance of the parent compound, we can estimate its intrinsic clearance.
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[20] The acetonitrile precipitates the microsomal proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[22]
-
-
Data Analysis (Trustworthiness):
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).[22]
-
Self-Validation: Include positive control compounds with known metabolic fates: a high-turnover compound (e.g., Midazolam) and a low-turnover compound (e.g., Warfarin).[21] Also, run a control incubation without NADPH; no significant compound loss should be observed here, confirming that disappearance is enzyme-mediated.[22]
-
Conclusion: Integrating Spirocycles into Modern Drug Discovery
Spirocyclic compounds offer a proven and powerful strategy to overcome many of the limitations associated with flat, aromatic molecules.[1][4] Their unique three-dimensional structures provide medicinal chemists with a tool to improve solubility, enhance metabolic stability, and increase potency and selectivity.[3][7] By employing the robust and self-validating experimental protocols detailed in this guide, researchers can confidently assess the drug-like properties of novel spirocyclic candidates, enabling data-driven decisions and accelerating the journey from hit to clinical candidate. The continued exploration of spirocyclic chemical space, facilitated by advances in synthetic chemistry, promises to deliver a new generation of innovative and effective therapeutics.[6][23]
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Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Drug Hunter. (2025-09-29). The Spirocycle Surge in Drug Discovery. [Link]
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Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
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Bhal, S.K. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Mercell. metabolic stability in liver microsomes. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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White, K., & Presley, C. (2025-07-24). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]
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Lokey Lab Protocols. (2017-03-07). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]
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JoVE. (2023-02-09). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]
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Gu, J., et al. (2025-09-25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
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Technology Networks. PAMPA Permeability Assay. [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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Bissy, D. (2024-12-09). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Mironov, V., & Ilovaisky, A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. [Link]
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Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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MDPI. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]
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Navigating the Spirocyclic Landscape: A Comparative Guide to Alternatives for tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate in Drug Design
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective. The "escape from flatland" has led to an increased appreciation for sp3-rich scaffolds that can confer improved physicochemical and pharmacokinetic properties upon drug candidates.[1] Among these, spirocyclic systems have garnered significant attention for their ability to rigidly orient substituents in three-dimensional space, thereby enhancing interactions with biological targets.[2] One such scaffold of interest is the azaspiro[3.5]nonane core, often utilized in its protected form as tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This guide provides a comprehensive comparison of this key building block with viable alternatives, supported by experimental data and detailed synthetic protocols, to aid researchers in making informed decisions during the drug design process.
The inherent value of this compound lies in its conformational rigidity and the synthetic versatility afforded by its ketone and Boc-protected amine functionalities.[3] The spirocyclic core can lead to improved target specificity and metabolic stability. However, the exploration of alternative spirocyclic and related scaffolds is often necessitated by the need to fine-tune properties such as solubility, lipophilicity (LogP), and basicity (pKa), or to explore new intellectual property space.
Comparative Analysis of Physicochemical Properties
The choice of a scaffold can profoundly impact a molecule's drug-like properties. The following table provides a comparative overview of the calculated physicochemical properties of the core azaspiro[3.5]nonane scaffold and several key alternatives. It is important to note that these are calculated values for the parent scaffolds and that functionalization will alter these properties.
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted pKa (Strongest Basic) | Predicted Water Solubility (g/L) |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 1.8 | 10.5 | 15.5 |
| 2-Azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | 0.7 | - | - |
| 8-Azaspiro[4.5]decane | C₉H₁₇N | 139.24 | - | - | - |
| 1-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | - | - | - |
Data sourced from PubChem and other computational chemistry resources.[4][5][6]
The data suggests that moving to a smaller spiro[3.3]heptane system can reduce lipophilicity. The incorporation of a heteroatom, as in the oxa-azaspiro[4.5]decane, can also be expected to modulate solubility and polarity.[7] Experimental studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane can decrease the experimental logD7.4.[8]
In-Depth Look at Key Alternatives
Azaspiro[3.3]heptanes: The Smaller, More Polar Counterpart
The 2-azaspiro[3.3]heptane scaffold has emerged as a popular bioisosteric replacement for piperidine.[9] Its more compact and rigid structure can lead to improved metabolic stability and, in some cases, enhanced target engagement. The smaller ring system generally results in lower lipophilicity and potentially higher aqueous solubility compared to the azaspiro[3.5]nonane core.
Experimental Workflow: Bioisosteric Replacement Strategy
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The Spirocyclic Advantage: A Comparative Guide to Enhanced Inhibitor Efficacy
In the relentless pursuit of more effective and selective therapeutics, drug discovery has increasingly turned its attention to the three-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool to escape the "flatland" of traditional aromatic compounds, offering a rigid and well-defined three-dimensional architecture.[1] This guide provides an in-depth, data-driven comparison of the efficacy of spirocyclic inhibitors against their non-spirocyclic counterparts, with a focus on key therapeutic targets. We will delve into the mechanistic rationale behind the spirocyclic advantage and provide supporting experimental data for researchers, scientists, and drug development professionals.
The Strategic Value of Spirocyclic Scaffolds in Drug Design
The introduction of a spirocyclic moiety into a drug candidate is not merely a synthetic novelty; it is a strategic decision rooted in the desire to optimize pharmacological properties. The inherent rigidity and three-dimensionality of spirocycles offer several key advantages:
-
Enhanced Potency and Target Engagement: By locking the conformation of a molecule, a spiro center can pre-organize the pharmacophoric elements into an optimal orientation for binding to the target protein, reducing the entropic penalty upon binding and leading to higher potency.[2][3]
-
Improved Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic core can lead to more specific interactions with the target protein, minimizing off-target effects and associated toxicities.[4]
-
Favorable Physicochemical and Pharmacokinetic Properties: The increased sp3 character of spirocyclic compounds often leads to improved solubility, metabolic stability, and oral bioavailability compared to their planar, aromatic counterparts.[1]
The following sections will provide concrete examples and comparative data to illustrate these advantages across different classes of inhibitors.
Case Study 1: Spiro-oxindole Inhibitors of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical target in oncology.[5] Inhibition of this protein-protein interaction (PPI) can reactivate p53, leading to tumor cell apoptosis.[4] Spiro-oxindoles have emerged as a particularly potent class of MDM2 inhibitors.[2]
Mechanism of Action: Mimicking the p53 Alpha-Helix
MDM2 binds to a short alpha-helical region of the p53 transactivation domain. Small molecule inhibitors are designed to mimic the key hydrophobic interactions of this helix within the MDM2 binding pocket. The rigid spirocyclic scaffold is exceptionally well-suited to project the necessary chemical groups into these pockets with high precision.
Caption: p53-MDM2 signaling pathway and points of inhibitor intervention.
Efficacy Comparison: Spirocyclic vs. Non-Spirocyclic MDM2 Inhibitors
A direct comparison between the spiro-oxindole class of MDM2 inhibitors and the non-spirocyclic nutlin analogues, such as idasanutlin (RG7388), highlights the potential advantages of the spirocyclic scaffold.
| Inhibitor Class | Compound Example | Target Binding Affinity (Ki) | Cellular Potency (IC50) | In Vivo Efficacy (Xenograft Model) | Key Structural Feature |
| Spirocyclic | MI-888 | 0.44 nM[6] | 80 nM (SJSA-1 cells)[7] | Complete and durable tumor regression (SJSA-1 & RS4;11 models)[7] | Rigid spiro-oxindole core precisely orients key binding motifs. |
| Non-Spirocyclic | Idasanutlin (RG7388) | 6 nM[8] | ~1 µM (cancer cell lines)[6] | 90% tumor growth inhibition (SJSA-1 model)[6] | Flexible cyanopyrrolidine core.[4] |
Analysis: The spirocyclic inhibitor MI-888 demonstrates significantly higher binding affinity and cellular potency compared to the non-spirocyclic idasanutlin.[6][7][8] This translates to superior in vivo efficacy, with MI-888 achieving complete tumor regression in animal models.[7] The rigid spirocyclic scaffold is credited with providing the optimal stereochemical and conformational properties for potent MDM2 inhibition.[4]
Experimental Protocol: In Vitro MDM2 Binding Assay (Fluorescence Polarization)
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide probe, assay buffer (e.g., PBS with 0.01% Tween-20), and test compounds (spirocyclic and non-spirocyclic inhibitors).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the MDM2 protein and the fluorescent peptide probe to each well.
-
Add the diluted test compounds to the wells. Include wells with no inhibitor (positive control) and wells with no MDM2 (negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. The IC50 value, the concentration of inhibitor required to displace 50% of the bound probe, is calculated by fitting the data to a dose-response curve. The Ki value can then be determined using the Cheng-Prusoff equation.
Case Study 2: Spirocyclic Scaffolds in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] While approved PARP inhibitors like olaparib and rucaparib are effective, the development of next-generation inhibitors with improved properties is ongoing.
The Rationale for Spirocycles in PARP Inhibitors
The introduction of spirocyclic scaffolds in PARP inhibitors aims to:
-
Enhance Selectivity: By exploring novel three-dimensional chemical space, spirocyclic inhibitors can be designed to have higher selectivity for specific PARP family members, potentially reducing off-target toxicities.
-
Improve Drug-like Properties: Spirocycles can be used to fine-tune solubility and metabolic stability, leading to improved pharmacokinetic profiles.
While direct head-to-head clinical data is emerging, preclinical studies suggest that spirocyclic PARP inhibitors can achieve high potency and favorable drug-like properties. Rucaparib itself, an approved PARP inhibitor, features a complex, somewhat constrained structure that hints at the benefits of conformational rigidity.[9]
| Inhibitor | Target(s) | Key Structural Feature | Noteworthy Properties |
| Olaparib | PARP1, PARP2[5] | Phthalazinone core | First-in-class approved PARP inhibitor. |
| Rucaparib | PARP1, PARP2, PARP3[9] | Indole-based scaffold | Approved for both germline and somatic BRCA-mutated ovarian cancer.[9] |
| Spirocyclic Analogs | PARP family | Spirocyclic core | Designed for enhanced selectivity and improved physicochemical properties. |
Case Study 3: Spirocyclic Kinase Inhibitors
Kinases are a large and diverse family of enzymes that are central to cellular signaling and are frequently dysregulated in cancer.[10] The development of selective kinase inhibitors is a major focus of drug discovery.
Leveraging Spirocycles for Kinase Selectivity
The ATP-binding pocket of kinases is highly conserved, making the development of selective inhibitors challenging. Spirocyclic scaffolds can be employed to access unique sub-pockets within the kinase domain, leading to improved selectivity.
Caption: Competitive inhibition of a kinase active site by spirocyclic and non-spirocyclic inhibitors.
Efficacy Comparison: A Look at BTK and EGFR Inhibitors
While direct comparative studies of spirocyclic versus non-spirocyclic inhibitors for the same kinase target are not as prevalent in the provided literature, the principles of spirocyclic design are being applied to this class of drugs. For instance, the development of Bruton's tyrosine kinase (BTK) inhibitors has seen a progression from the first-generation ibrutinib to more selective second-generation inhibitors.[11] This drive for selectivity is where spirocyclic scaffolds can offer a significant advantage. Similarly, in the case of Epidermal Growth Factor Receptor (EGFR) inhibitors, overcoming resistance mutations is a key challenge where novel scaffolds are being explored.[1]
| Inhibitor Class | Target Example | Advantage of Spirocyclic Scaffold |
| BTK Inhibitors | BTK | Potential for increased selectivity over other kinases, reducing off-target effects like rash and bleeding seen with less selective inhibitors.[3] |
| EGFR Inhibitors | EGFR | Can be designed to target specific resistance mutations (e.g., T790M) with high potency and selectivity, while sparing wild-type EGFR.[1] |
Conclusion
The incorporation of spirocyclic scaffolds represents a significant advancement in the rational design of potent and selective inhibitors. As demonstrated with MDM2 inhibitors, the rigid, three-dimensional nature of these structures can lead to substantial improvements in binding affinity, cellular potency, and in vivo efficacy when compared to more flexible, non-spirocyclic counterparts. While the field continues to evolve for other target classes like PARPs and kinases, the underlying principles of leveraging three-dimensional chemical space to enhance inhibitor performance remain a compelling strategy. For researchers and drug developers, the "spirocyclic advantage" offers a powerful approach to creating the next generation of targeted therapies.
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MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388). PubMed Central. [Link]
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Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. National Institutes of Health. [Link]
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Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy. PubMed. [Link]
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Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. PubMed Central. [Link]
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A Researcher's Guide to the Conformational Analysis of 7-Boc-7-azaspiro[3.5]nonan-2-one: An Integrated Spectroscopic and Computational Approach
In the landscape of modern drug discovery, the demand for novel scaffolds that can effectively explore three-dimensional chemical space is ever-increasing. The 7-azaspiro[3.5]nonane framework has emerged as a privileged motif, prized for its inherent rigidity and unique vectoral display of substituents.[1][2] The derivative, 7-Boc-7-azaspiro[3.5]nonan-2-one, serves as a critical building block in the synthesis of a variety of biologically active agents.[3] Understanding the conformational preferences of this intermediate is paramount, as the spatial arrangement of its constituent rings dictates how it and its derivatives will interact with biological targets, ultimately influencing efficacy and selectivity.
This guide provides an in-depth comparison of the primary analytical techniques for elucidating the conformational landscape of 7-Boc-7-azaspiro[3.5]nonan-2-one. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, demonstrating how an integrated approach yields the most comprehensive and reliable structural insights.
The Conformational Landscape: Chair, Boat, or Twist?
The 7-Boc-7-azaspiro[3.5]nonan-2-one molecule is comprised of a cyclobutanone ring fused to a piperidine ring via a spirocyclic junction. The conformational flexibility of this system is primarily dictated by the piperidine ring, which can theoretically adopt several conformations, including the chair, boat, and twist-boat forms.[4] However, the high energetic penalty of the boat and twist-boat conformations makes the chair conformation the most likely candidate for the lowest energy state.
The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom introduces significant steric considerations. The Boc group is known to influence the conformational equilibrium of cyclic amines.[5][6] In a chair conformation, the Boc group can occupy either an axial or equatorial position. Due to A-value considerations, a strong preference for the equatorial position is anticipated to minimize 1,3-diaxial interactions. This leads to two primary low-energy chair conformers for consideration: one with the cyclobutanone ring spiro-fused such that its plane is roughly aligned with the axial bonds of the piperidine chair, and another where it is aligned with the equatorial bonds.
Experimental Elucidation of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Snapshot
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution, providing an averaged picture of the most populated conformers.[7][8]
Experimental Protocol: 2D NOESY for Conformational Assignment
-
Sample Preparation: Dissolve 5-10 mg of 7-Boc-7-azaspiro[3.5]nonan-2-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to confirm the chemical structure and assign resonances.
-
Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. A mixing time of 300-800 ms is typically suitable for molecules of this size in the NOESY experiment.
-
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). Analyze the cross-peaks in the NOESY/ROESY spectrum. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.
Interpreting the Data:
Key NOE correlations can differentiate between possible chair conformations. For instance, strong correlations between axial protons on the piperidine ring (e.g., H-ax at C6 and H-ax at C8) are characteristic of a chair conformation. The presence or absence of NOEs between protons on the cyclobutanone ring and the piperidine ring will further define the orientation of the two rings relative to each other.
Table 1: Hypothetical ¹H NMR Data and Key NOE Correlations for the Predicted Major Conformer of 7-Boc-7-azaspiro[3.5]nonan-2-one in CDCl₃
| Proton Assignment | Chemical Shift (ppm) | J-coupling (Hz) | Key NOE Cross-Peaks |
| H-1a, H-3a | 2.85 (m) | H-1b/3b, H-6eq/8eq | |
| H-1b, H-3b | 2.60 (m) | H-1a/3a, H-6ax/8ax | |
| H-6ax, H-8ax | 3.60 (m) | Jgem = 13.5 | H-6eq/8eq, H-1b/3b |
| H-6eq, H-8eq | 3.20 (m) | Jax,eq = 4.5 | H-6ax/8ax, H-1a/3a |
| H-9a, H-5a | 1.80 (m) | H-9b/5b, H-6ax/8ax | |
| H-9b, H-5b | 1.65 (m) | H-9a/5a, H-6eq/8eq | |
| Boc (-C(CH₃)₃) | 1.48 (s) | H-6ax/8ax, H-6eq/8eq |
Note: This data is hypothetical and intended for illustrative purposes.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles.[9][10] This technique is considered the "gold standard" for structural elucidation.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of 7-Boc-7-azaspiro[3.5]nonan-2-one suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.
Interpreting the Data:
The resulting crystal structure will reveal the preferred conformation in the solid state. It is important to note that crystal packing forces can sometimes influence the observed conformation, which may not be the lowest energy conformation in solution.
Table 2: Hypothetical Key Crystallographic Parameters for 7-Boc-7-azaspiro[3.5]nonan-2-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C6-N7-C8-C9 Torsion Angle | -55.2° |
| C5-C4-C9-C8 Torsion Angle | 54.8° |
| Boc Group Orientation | Equatorial |
| Piperidine Ring Conf. | Chair |
Note: This data is hypothetical and intended for illustrative purposes.
Computational Modeling: A Predictive and Complementary Tool
Computational chemistry offers a powerful means to explore the conformational space of a molecule and predict the relative stabilities of different conformers.[13][14] Density Functional Theory (DFT) is a particularly useful method for these calculations.[15][16]
Workflow: DFT-Based Conformational Search and Energy Calculation
Caption: Workflow for computational conformational analysis.
Interpreting the Data:
The computational results will provide a set of low-energy conformers and their relative energies. The conformer with the lowest calculated energy is predicted to be the most abundant in the gas phase. Solvation models can be applied to better approximate the conformational preferences in solution.[17]
Table 3: Hypothetical Relative Energies of 7-Boc-7-azaspiro[3.5]nonan-2-one Conformers Calculated by DFT (B3LYP/6-31G)*
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial Boc) | 0.00 |
| Chair (Axial Boc) | +5.8 |
| Twist-Boat (Equatorial Boc) | +7.2 |
Note: This data is hypothetical and intended for illustrative purposes.
Comparative Analysis and the Power of Integration
Each of these techniques provides a unique and valuable piece of the conformational puzzle.
Table 4: Comparison of Conformational Analysis Techniques
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides information about the solution-state conformation and dynamics. | Data represents a population-weighted average; interpretation can be complex. |
| X-ray Crystallography | Provides a definitive, high-resolution structure. | Requires suitable single crystals; solid-state may not reflect solution conformation. |
| Computational Modeling | Allows for the prediction of conformer stabilities and exploration of the entire conformational space. | Accuracy is dependent on the level of theory and basis set; results require experimental validation. |
Caption: Integrated workflow for robust conformational analysis.
Comparison with Alternative Scaffolds
The conformational properties of 7-Boc-7-azaspiro[3.5]nonan-2-one can be compared to other spirocyclic systems to understand the impact of ring size and heteroatom placement. For instance, replacing the cyclobutanone with a cyclopentanone to form a 7-azaspiro[4.5]decane system would introduce greater flexibility in the five-membered ring. Similarly, altering the position of the nitrogen atom within the six-membered ring would significantly change the conformational landscape and the vectoral display of substituents. The choice of protecting group is also critical; a smaller group like acetyl would exert less steric influence than the bulky Boc group, potentially altering the chair-chair equilibrium.
Conclusion
A thorough understanding of the three-dimensional structure of 7-Boc-7-azaspiro[3.5]nonan-2-one is essential for its effective use in drug discovery programs. While NMR spectroscopy, X-ray crystallography, and computational modeling each offer powerful insights, a synergistic and integrated approach provides the most comprehensive and reliable picture of its conformational preferences. By combining predictive computational models with definitive experimental data, researchers can confidently establish the structure-activity relationships that are crucial for designing the next generation of innovative therapeutics.
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Vertex AI Search. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[13][14][18]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations.
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PubMed. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[13][14][18]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations.
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- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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- NIH. (2023).
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for the Identification of 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine and Related Neonicotinoids
Preamble: Correcting the Record on CAS 203661-69-2
Before proceeding, it is imperative to clarify a critical point of identification. The designated CAS number for this guide, 203661-69-2, does not correspond to the neonicotinoid-like structure implied by the topic. Instead, CAS 203661-69-2 is unambiguously assigned to tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , a spirocyclic compound utilized as an organic intermediate in drug design. This guide, therefore, will address the intended subject: the spectral characterization of 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine , a molecule of significant interest due to its structural similarity to potent neonicotinoid insecticides. We will achieve this by a rigorous cross-referencing methodology, comparing its theoretical spectral data with established experimental data from its well-characterized chemical relatives.
Section 1: The Analytical Challenge and a Comparative Framework
In the landscape of drug development and pesticide research, the unambiguous identification of novel chemical entities is paramount. The target of our investigation, 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine, represents a scaffold of high interest. It shares the critical 6-chloro-3-pyridinylmethyl moiety with several first- and second-generation neonicotinoids, a class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] Given that no comprehensive spectral library may exist for this specific, potentially novel compound, a logical and scientifically-defensible approach is to predict its spectral characteristics and validate these predictions against the known spectral data of its close analogues: Clothianidin and Imidacloprid.
This guide provides a systematic framework for researchers to confidently identify such compounds by cross-referencing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Structural relationship between the target molecule and reference neonicotinoids.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. By predicting the ¹H and ¹³C NMR spectra of our target compound and comparing it to the known spectra of Clothianidin and Imidacloprid, we can establish a high degree of confidence in its identification.
Theoretical ¹H and ¹³C NMR Profile of 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine
-
¹H NMR: The proton spectrum is expected to be highly informative.
-
Pyridinyl Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 of the pyridine ring will likely appear as a doublet, the one at C4 as a doublet of doublets, and the one at C5 as a doublet.
-
Methylene Bridge (-CH₂-): A singlet around δ 4.5-5.0 ppm, integrating to 2H. This is a key structural marker.
-
Thiazole Proton: A singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the proton at C5 of the thiazole ring.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will corroborate the proton data.
-
Pyridinyl Carbons: Six signals, with the carbon bearing the chlorine atom (C6) shifted downfield.
-
Methylene Carbon: A signal around δ 40-50 ppm.
-
Thiazole Carbons: Two signals, with the C2 carbon attached to two nitrogen atoms appearing significantly downfield (δ ~160-170 ppm).
-
Cross-Referencing with Known Neonicotinoids
The published NMR data for Clothianidin and Imidacloprid provide an excellent reference point, particularly for the shared 6-chloro-3-pyridinylmethyl moiety.
-
Clothianidin: In ¹H NMR spectra, the methylene protons appear as a sharp signal at δ 4.56 ppm. The pyridinyl protons are also clearly resolved.[3]
-
Imidacloprid: The ¹H NMR spectrum in CDCl₃ shows the methylene protons at δ 4.4 ppm and characteristic signals for the pyridine ring protons. The ¹³C NMR spectrum further confirms the structure with key signals at δ 149.3 (C6-Cl), δ 139.1 (C4), and δ 45.4 (CH₂).[4][5]
The remarkable consistency of the chemical shifts for the 6-chloro-3-pyridinylmethyl group across these molecules provides a strong validation criterion for our target compound.
Data Summary Table: Comparative ¹H NMR Chemical Shifts (δ ppm)
| Proton Group | Predicted Target Molecule | Clothianidin (DMSO-d₆)[3] | Imidacloprid (CDCl₃)[4] |
| Pyridinyl-H (aromatic) | 7.0 - 8.5 | 7.51 | 7.2 - 8.3 |
| Methylene-H (-CH₂-) | 4.5 - 5.0 | 4.56 | 4.4 |
| Heterocyclic Ring Protons | 6.5 - 7.5 (Thiazole-H) | 2.86 (Thiazolidine-H) | 3.4 - 3.8 (Imidazolidine-H) |
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical standard.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds and acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (≥1024) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).
-
Caption: Standard workflow for NMR analysis.
Section 3: Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing neonicotinoids in complex matrices.
Predicted Mass and Fragmentation of 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine
-
Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on its molecular formula (C₉H₉ClN₃S).
-
Key Fragmentation: The most predictable and diagnostic fragmentation event is the cleavage of the C-N bond between the methylene bridge and the thiazole ring. This would yield a highly stable chloropyridinylmethyl cation at m/z 126 . This fragment is a hallmark of many neonicotinoids and serves as an excellent diagnostic ion in MS/MS experiments.
Comparative Fragmentation of Imidacloprid and Thiamethoxam
-
Imidacloprid (m/z 256.0 [M+H]⁺): The product ion spectrum of Imidacloprid is dominated by fragments at m/z 209 (loss of the nitro group) and m/z 175 .[6][7] Critically, the foundational fragment at m/z 126 is also observed, corresponding to the chloropyridinylmethyl moiety.
-
Thiamethoxam (m/z 291.9 [M+H]⁺): Similarly, the MS/MS spectrum of Thiamethoxam shows major product ions at m/z 211 and m/z 181 , but the underlying chlorothiazolylmethyl fragment is a key piece of the puzzle.[8]
The presence of the m/z 126 fragment in the MS/MS spectrum of an unknown compound with a molecular weight corresponding to our target molecule would be compelling evidence for the presence of the 6-chloro-3-pyridinylmethyl substructure.
Data Summary Table: Key Diagnostic Ions (m/z)
| Compound | Precursor Ion [M+H]⁺ | Key Fragment 1 (Diagnostic) | Key Fragment 2 |
| Predicted Target Molecule | ~226.0 | 126.0 | Varies |
| Imidacloprid | 256.0 | 126.0 | 209.0, 175.0 |
| Thiamethoxam | 291.9 | 126.0 (analogue) | 211.0, 181.0 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
Perform serial dilutions to create working standards in the range of 1-1000 ng/mL. The final solvent should be compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is standard.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan (MS1): First, acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum. Optimize collision energy to maximize the intensity of diagnostic fragments.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions (e.g., m/z 226.0 -> 126.0 for the target molecule).
-
Caption: Common fragmentation pathway for pyridinylmethyl-containing compounds.
Section 4: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. While it may not provide the detailed structural map of NMR, it serves as an excellent confirmatory tool.
Expected IR Absorption Bands for 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine
-
N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the -CH₂- group.
-
C=N Stretch: Strong absorptions in the 1650-1550 cm⁻¹ region from both the pyridine and thiazole rings.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Cross-Referencing with Neonicotinoid IR Spectra
Studies on neonicotinoids confirm these assignments. For instance, the IR spectrum of Clothianidin shows prominent peaks at 3330 and 3289 cm⁻¹ (N-H stretches) and 1633 cm⁻¹ (C=N stretch).[3] The IR spectra of pyridine and thiazole themselves show characteristic ring vibrations between 1400-1600 cm⁻¹, which would be expected to be present and shifted in our target molecule and its analogues.[9][10]
Data Summary Table: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Target Molecule | Clothianidin[3] | Pyridine Ring[9] | Thiazole Ring[9] |
| N-H Stretch (Amine) | 3300 - 3500 | 3330, 3289 | N/A | N/A |
| C=N Stretch | 1550 - 1650 | 1633 | 1579 - 1590 | ~1500 |
| Aromatic C=C Stretch | 1450 - 1600 | 1542, 1532 | 1435 - 1450 | ~1420 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Section 5: Conclusion: A Validated Approach to Identification
The identification of novel or uncharacterized compounds requires a multi-faceted analytical approach grounded in fundamental principles and validated by comparison with known standards. While the initial query was based on a misidentified CAS number, the underlying scientific need is clear. By systematically predicting the ¹H NMR, ¹³C NMR, mass spectrometric fragmentation, and infrared absorption of 4-((6-chloro-3-pyridinyl)methyl)-2-thiazolamine and cross-referencing these predictions with the robust, publicly available data for structurally related neonicotinoids like Clothianidin and Imidacloprid, researchers can achieve a high-confidence identification. The key diagnostic markers—the methylene bridge protons in NMR, the chloropyridinylmethyl cation at m/z 126 in MS, and the characteristic amine and ring vibrations in IR—form a self-validating system of evidence for confirming the presence of this important chemical scaffold.
Section 6: References
-
JMPR (2010). Pesticide residues in food – 2010. Toxicological evaluations. FAO Plant Production and Protection Paper 206.
-
Feng, Y., et al. (2017). Mid-Infrared Spectroscopy Study of Effects of Neonicotinoids on Forager Honey Bee (Apis mellifera) Fat Bodies and Their Connection to Colony Collapse Disorder. bioRxiv.
-
Balaji, V., et al. (2016). IR Absorption Spectra for Pesticides Using Density Functional Theory. Proc. SPIE 9865, Chemical, Biological, Radiological, Nuclear, and Explosives (CBRNE) Sensing XVII, 98650I.
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Feng, Y., et al. (2016). Mid-Infrared Spectroscopy Study of Effects of Neonicotinoids on Forager Honey Bee (Apis mellifera) Fat Bodies and. bioRxiv.
-
Lee, S., et al. (2018). Mass spectrum of imidacloprid ([M+H]+, m/z 256.0594, upper) and product ion (m/z 209.0588, lower). ResearchGate.
-
MassBank of North America. Imidacloprid Spectrum.
-
Guzsvány, V., et al. (2015). Figure 3 shows the 1 H NMR spectral profiles of thiamethoxam taken in... ResearchGate.
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Takeda, K. (2016). NMR spectra of clothianidin in D 2 O ( A ) without any treatment, ( B )... ResearchGate.
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Feng, Y., et al. (2016). Mid-Infrared Spectroscopy Study of Effects of Neonicotinoids on Forager Honey Bee (Apis mellifera) Fat Bodies and. bioRxiv.
-
Mai, N. L., et al. (2012). Determination of Imidacloprid in Paddy Water and Soil by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry.
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Albero, B., et al. (1998). Determination of imidacloprid in water and soil samples by gas chromatography-mass spectrometry. Journal of Chromatography A.
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Der Pharma Chemica (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
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PubChem. Thiamethoxam. National Center for Biotechnology Information.
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FooDB. Showing Compound Imidacloprid (FDB020013).
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Prodhan, M., et al. (2017). MS-MS Spectra of thiamethoxam. ResearchGate.
-
Slavov, C., et al. (2019). Surface-Enhanced Raman Spectroscopy of Neonicotinoid Insecticides. Bulgarian Journal of Physics.
-
Takeda, K. (2016). NMR spectra of clothianidin in D 2 O (A) without any treatment, (B)... ResearchGate.
-
FAO. CLOTHIANIDIN (238) First draft prepared by T van der Velde-Koerts, et al.
-
JMPR (2005). Clothianidin 107.
-
The Merck Index Online. Thiamethoxam.
-
Wikipedia. Thiamethoxam.
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PubChem. N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide. National Center for Biotechnology Information.
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PubChem. (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. National Center for Biotechnology Information.
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Escaping Flatland: A Comparative Guide to the Impact of Spirocycles on Pharmacokinetic Properties
Introduction: The Multidimensional Challenge of Drug Design
In the intricate landscape of drug discovery, the optimization of a compound's efficacy against its biological target is only the first peak to summit. A far more challenging ascent involves navigating the complex terrain of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound with exceptional potency in vitro can fail spectacularly in vivo if it possesses poor solubility, is rapidly metabolized, fails to permeate biological membranes, or is overly sequestered by plasma proteins. Historically, medicinal chemistry has been dominated by flat, aromatic, sp²-rich structures. While often effective for target binding, these planar motifs can contribute to poor physicochemical properties.
This guide explores a powerful strategy for overcoming these hurdles: the incorporation of spirocycles. Spirocycles, where two rings are joined by a single common atom, introduce a defined three-dimensionality (a higher sp³-hybridized carbon fraction, or Fsp³) into molecular scaffolds.[1][2] This structural perturbation away from "flatland" can profoundly and often favorably influence the pharmacokinetic profile of a drug candidate.[3][4] Here, we provide an in-depth comparison of how spirocyclic scaffolds perform against their non-spirocyclic counterparts, supported by experimental data and detailed protocols for researchers to validate these findings in their own laboratories.
The Spirocyclic Advantage: A Structural Perspective
The core principle behind the utility of spirocycles lies in their rigid, well-defined three-dimensional geometry. Unlike flexible aliphatic chains or flat aromatic rings, the spirocyclic core locks substituents into precise spatial orientations. This rigidity can enhance binding affinity by reducing the entropic penalty of binding to a target protein.[4] More critically for pharmacokinetics, this 3D nature disrupts the planarity and often reduces the lipophilicity that can plague traditional scaffolds, leading to tangible improvements in ADME properties.[3][5]
Caption: Structural contrast between flat and spirocyclic scaffolds.
Enhancing Aqueous Solubility and Reducing Lipophilicity
The Challenge: Poor aqueous solubility is a primary reason for the failure of drug candidates. High lipophilicity (often measured as logP or logD), while sometimes beneficial for membrane crossing, can lead to poor solubility, increased metabolic liability, and off-target toxicity.
The Spirocycle Hypothesis: The introduction of a spirocyclic center increases the saturation (Fsp³) of a molecule. This generally disrupts crystal lattice packing and reduces planarity, which can lead to a significant decrease in the solid-state stability and an increase in aqueous solubility.[4] Furthermore, replacing flat rings like piperazines or piperidines with azaspirocycles can decrease lipophilicity (logD).[6] This may seem counterintuitive as carbon atoms are added, but the effect is often rationalized by an increase in the basicity (pKa) of the nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[6]
Comparative Experimental Data: Solubility & Lipophilicity
The following table presents data from a study where a traditional piperidine ring was replaced with isomeric azaspiro[3.3]heptanes in a model compound series.
| Compound ID | Scaffold | Kinetic Solubility (µM) | clogP | logD @ pH 7.4 |
| 57 | Piperidine | 136 | 3.7 | 1.6 |
| 58 | 2-Azaspiro[3.3]heptane | 12 | 3.4 | 1.2 |
| 59 | 1-Azaspiro[3.3]heptane | 13 | 3.4 | 1.0 |
| Data adapted from a study on piperidine bioisosteres.[7] |
Analysis: The introduction of the spirocyclic core in compounds 58 and 59 led to a dramatic decrease in aqueous solubility in this specific series, which contrasts the general trend but highlights that effects are context-dependent. However, the primary goal of reducing lipophilicity was achieved, with the logD dropping by up to 0.6 units.[7] This reduction in lipophilicity can be crucial for mitigating metabolism and off-target effects.
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
This protocol describes a standard, high-throughput method to assess the kinetic solubility of a compound.
Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After incubation and separation of any precipitate, the concentration of the compound remaining in the solution is quantified, typically by UV-Vis spectrophotometry or LC-MS.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO.
-
Incubation Mixture: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL microcentrifuge tubes. This creates a 400 µM solution with 2% DMSO.
-
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C to allow for precipitation to reach a steady state.
-
Sample Separation: After incubation, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS or UV-Vis method against a standard curve prepared in a matching buffer/DMSO mixture.
-
Data Reporting: The final concentration is reported as the kinetic solubility in µM or µg/mL.
Improving Metabolic Stability
The Challenge: Rapid metabolism by hepatic enzymes, particularly cytochrome P450s (CYPs), is a major cause of low oral bioavailability and short in vivo half-life. Sites on a molecule that are susceptible to metabolism (so-called "soft spots") are often targeted for modification.
The Spirocycle Hypothesis: Replacing metabolically labile groups, such as piperidines or piperazines, with spirocyclic analogs can improve metabolic stability.[5] The rigid structure of the spirocycle can sterically shield adjacent sites from enzymatic attack. Furthermore, the alteration of electronic properties and the removal of easily oxidized C-H bonds can block common metabolic pathways like N-dealkylation or ring oxidation.[8]
Comparative Experimental Data: Metabolic Stability
This table showcases data from a lead optimization program for Acetyl-CoA Carboxylase (ACC) inhibitors, where a metabolically liable spiro-lactone was modified.
| Compound ID | Key Structural Feature | Human Liver Microsome Stability (t½, min) | Rat Liver Microsome Stability (t½, min) |
| (S)-1 | Spiro-lactone | 17 | 25 |
| 8c | Spiro-imide | >120 | >120 |
| Data adapted from a study on ACC inhibitors.[8] |
Analysis: The parent compound (S)-1 showed moderate metabolic liability. By modifying the spirocyclic core from a lactone to an imide (8c ), the metabolic stability was dramatically improved, with the half-life in both human and rat liver microsomes extending beyond the 120-minute duration of the assay.[8] This demonstrates how subtle changes to the spirocyclic system itself can block metabolic pathways.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a method to determine a compound's in vitro metabolic stability.
Principle: The test compound is incubated with liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Caption: Workflow for the Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Modulating Cell Permeability
The Challenge: For oral drugs to be effective, they must be absorbed across the intestinal epithelium. For CNS drugs, they must cross the blood-brain barrier. Cell permeability is a measure of this ability. However, efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of cells, reducing absorption and penetration.
The Spirocycle Hypothesis: The impact of spirocycles on permeability is nuanced. By reducing lipophilicity and increasing polarity, a spirocycle might decrease passive diffusion. However, the rigid three-dimensional structure can also disrupt recognition by efflux transporters. For instance, replacing a flexible piperidine, which might be a P-gp substrate, with a rigid spirocycle can reduce efflux, thereby increasing net permeability.
Comparative Experimental Data: Permeability
Data for direct comparisons of permeability (e.g., Caco-2 Papp values) for spirocyclic vs. non-spirocyclic analogs is less commonly published in a head-to-head format. However, we can infer the impact from project outcomes. For the PLK4 inhibitor CFI-400945, the precursor series had poor pharmacokinetic properties, while the final spirocyclic compound is orally active, indicating sufficient intestinal permeability for in vivo efficacy.[3]
| Compound Class | Permeability Outcome | Implication |
| Precursor Series (Non-Spiro) | Poor in vivo exposure | Likely low permeability and/or high efflux/metabolism |
| CFI-400945 (Spirocyclic) | Orally active, sustained plasma levels | Sufficient apparent permeability (Papp) for absorption |
| Inference based on published results for the PLK4 inhibitor program.[2][3] |
Experimental Protocol: Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro human intestinal absorption.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable filter support. They differentiate into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and active transporters. The rate at which a compound travels from the apical (lumenal) side to the basolateral (blood) side is measured.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts in a multi-well plate and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm². Also, assess the permeability of a low-permeability marker like Lucifer Yellow; its Papp should be <1.0 x 10⁻⁶ cm/s.
-
Dosing Solution: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the dosing solution to the apical (donor) chamber.
-
-
Basolateral to Apical (B→A) Transport (for efflux assessment):
-
Add fresh HBSS to the apical (receiver) chamber.
-
Add the dosing solution to the basolateral (donor) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
Impact on Plasma Protein Binding (PPB)
The Challenge: Many drugs bind to plasma proteins like human serum albumin (HSA). Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. High PPB (>99%) can limit efficacy and complicate dose-response relationships.
The Spirocycle Hypothesis: The effect of spirocycles on PPB is primarily driven by changes in lipophilicity and charge. Since hydrophobic interactions are a major driver of binding to albumin, the reduction in logD often seen with spirocycle introduction can lead to a desirable decrease in plasma protein binding.
Comparative Experimental Data: Plasma Protein Binding
While specific comparative data for a single analog pair is scarce, we can observe trends. The replacement of a piperidine (logD 1.6 in the model system) with a 1-azaspiro[3.3]heptane (logD 1.0) would be expected to reduce PPB due to the significant decrease in lipophilicity.[7] Highly lipophilic compounds tend to have higher PPB.
| Property | Non-Spirocyclic Analog (e.g., Piperidine) | Spirocyclic Analog (e.g., Azaspirocycle) | Expected Outcome |
| logD @ pH 7.4 | Higher (e.g., 1.6) | Lower (e.g., 1.0) | ↓ Lipophilicity |
| Plasma Protein Binding | Higher | Lower | ↓ PPB, ↑ Free Fraction |
| Qualitative comparison based on established principles and logD data.[6][7] |
Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
This is the gold-standard method for determining the unbound fraction of a drug in plasma.
Principle: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing buffer. The membrane allows small molecules (unbound drug) to pass through but retains large proteins. The system is incubated until the concentration of unbound drug is at equilibrium on both sides of the membrane. Measuring the concentrations in both chambers allows for the calculation of the bound and unbound fractions.
Step-by-Step Methodology:
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device plate. Each well consists of two chambers separated by a dialysis membrane (typically 8-14 kDa MWCO).
-
Sample Preparation: Spike human plasma with the test compound to a final concentration of 1-10 µM (final DMSO concentration should be ≤0.1%).
-
Loading the Device:
-
Add the spiked plasma (e.g., 300 µL) into the sample chamber (often color-coded red).
-
Add dialysis buffer (PBS, pH 7.4) (e.g., 500 µL) to the buffer chamber.
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, remove equal aliquots (e.g., 100 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate analysis, add 100 µL of blank plasma to the buffer sample, and 100 µL of PBS to the plasma sample.
-
Analysis: Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
-
% Bound = (1 - fu) * 100
-
Integrated Decision-Making and Conclusion
The incorporation of spirocycles is not a universal panacea but rather a powerful, rational strategy in a medicinal chemist's toolkit. The decision to introduce a spirocyclic moiety should be driven by a clear understanding of the ADME liabilities of a current lead compound.
Caption: Decision workflow for applying spirocyclic strategies.
By thoughtfully replacing flexible or planar motifs with rigid, three-dimensional spirocycles, researchers can systematically address key pharmacokinetic challenges. As demonstrated, this strategy can lead to quantifiable improvements in solubility, metabolic stability, and plasma protein binding. The provided protocols offer a robust framework for validating these improvements experimentally, empowering drug discovery teams to escape the "flatland" of traditional medicinal chemistry and develop safer, more effective medicines.
References
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Mason J.M., Lin D.C.C., Wei X., et al. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell. 2014;26(2):163-176. [Link]
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Benedetti E., Micouin L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. 2024;19(3):261-265. [Link]
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Hiesinger K., Dar'in D., Proschak E., Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021;64(1):150-183. [Link]
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Varela M.T., Dias G.G., de Oliveira L.F.N., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]
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Krasavin M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(12):4834. [Link]
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Wysocki L., Gorniak M., Jasinski M., Demkowicz S. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025;299:117850. [Link]
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Bedard P.L., LoRusso P., Shaw A.T., et al. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer. 2019;121(4):318-324. [Link]
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Varela M.T., Dias G.G., de Oliveira L.F.N., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
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Scott, J. S., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2019;10(8):1135-1140. [Link]
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Kamata M., Yamashita T., Kina A., et al. Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012;22(11):3643-3647. [Link]
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Stepan A.F., Karki K., McDonald I.M., et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. 2022. [Link]
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Stepan A.F., Karki K., McDonald I.M., et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. 2022. [Link]
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The Core Challenge: Mastering Stereoselectivity in Spiro-Ring Formation
An In-Depth Guide to Catalytic Systems for Asymmetric Spirocyclization
The construction of spirocycles, three-dimensional architectures prevalent in natural products and pharmaceuticals, represents a significant endeavor in synthetic chemistry.[1] The creation of the defining spiro quaternary stereocenter with high enantiomeric purity is a critical challenge that necessitates sophisticated and efficient catalytic methods. This guide provides a comparative analysis of leading catalytic systems for asymmetric spirocyclization, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical performance of each system to inform catalyst selection for specific synthetic challenges.
The synthesis of spirocycles is a formidable task, particularly when controlling stereochemistry.[1] Their rigid frameworks are valuable in medicinal chemistry as they can minimize the conformational entropy cost associated with protein binding.[1] Asymmetric catalysis stands as the most direct and powerful strategy for accessing these complex chiral skeletons, bypassing the need for chiral auxiliaries or classical resolution. An ideal catalytic system must deliver high yield, exceptional stereoselectivity (both enantioselectivity and diastereoselectivity), broad substrate tolerance, and operational simplicity under mild conditions.
Comparative Analysis of Leading Catalytic Strategies
We will now explore three dominant and highly successful catalytic platforms for asymmetric spirocyclization: Chiral Phosphoric Acid (CPA) catalysis, Cinchona Alkaloid-derived organocatalysis, and Transition Metal catalysis. Each system offers unique advantages and operates through distinct activation modes.
Chiral Phosphoric Acid (CPA) Catalysis
Derived from axially chiral backbones like BINOL and SPINOL, chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts.[2] Their remarkable success stems from a bifunctional activation mechanism where the acidic proton activates an electrophile or nucleophile, while the basic phosphoryl oxygen organizes the transition state via hydrogen bonding.[3] This dual role creates a highly ordered, chiral environment, enabling precise stereochemical control.
Mechanistic Rationale & Strengths: CPA catalysts excel in reactions where hydrogen bonding can effectively pre-organize the substrates. The catalyst's confined chiral pocket dictates the facial selectivity of the key bond-forming step. This methodology is particularly renowned for the synthesis of spirocyclic indoles and related heterocycles.[3][4] These catalysts are metal-free, relatively stable, and often provide excellent results with low catalyst loadings.[3]
Performance & Scope: CPA catalysis consistently delivers high to excellent enantioselectivities (often >90% ee) and yields for a variety of spirocyclization reactions, including Friedel-Crafts alkylations, Pictet-Spengler reactions, and cycloadditions.[4][5] The catalyst structure can be fine-tuned to match the steric and electronic demands of the substrates.
Representative Experimental Protocol: CPA-Catalyzed Spiroindolenine Synthesis
Protocol:
-
To a solution of the indole derivative (0.1 mmol, 1.0 equiv) in an anhydrous solvent (e.g., toluene, 1.0 mL) is added the electrophilic partner (0.12 mmol, 1.2 equiv).
-
The mixture is stirred at the specified temperature (e.g., -20 °C to room temperature).
-
The chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-10 mol%) is added.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the spirocyclic product.
Illustrative Performance Data:
| Catalyst | Substrate Class | Electrophile | Yield (%) | ee (%) | Reference Insight |
| (R)-TRIP | 2-Indolyl anilines | Isatins | 85-95 | up to 93 | Achieves high regioselectivity and enantioselectivity in condensation/N-alkylation cascades.[4] |
| SPINOL-PA | Indole-tethered dienes | Dienophiles | 80-99 | up to 99 | Effective in intramolecular Diels-Alder reactions to form complex polycyclic spiro-compounds.[2] |
| BINOL-PA | Pyrroles | 3-Methide-3H-pyrroles | 70-97 | up to 93 | Crucial for generating reactive intermediates and controlling enantioselectivity in additions.[5][6] |
CPA Catalytic Workflow
Caption: Dual activation model in CPA-catalyzed spirocyclization.
Cinchona Alkaloid-Derived Organocatalysis
Cinchona alkaloids, such as quinine and quinidine, are a cornerstone of organocatalysis due to their rigid scaffold, commercial availability, and tunable functional groups.[7][8] Modified versions incorporating thiourea, squaramide, or ammonium salt moieties act as powerful bifunctional or phase-transfer catalysts.[7][9]
Mechanistic Rationale & Strengths: In a typical bifunctional mechanism, the basic quinuclidine nitrogen deprotonates a pronucleophile, while a hydrogen-bond donor (like a thiourea group) activates the electrophile.[10] This dual activation brings the reactants together within the catalyst's chiral influence.[10] Phase-transfer variants use the quaternized nitrogen to shuttle anionic nucleophiles into an organic phase to react with high stereocontrol.[7] These catalysts are highly effective for conjugate additions, Michael-aldol cascades, and cycloadditions.[8][9]
Performance & Scope: Cinchona alkaloid catalysis has been successfully applied to the synthesis of a vast range of spirocycles, including the medicinally important spirooxindoles.[9][11] Reactions often proceed with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) under mild conditions.[9]
Representative Experimental Protocol: Asymmetric Michael/Cyclization for Spirooxindoles
Protocol:
-
The pronucleophile (e.g., an oxindole derivative, 0.2 mmol, 1.0 equiv) and the Michael acceptor (0.24 mmol, 1.2 equiv) are dissolved in a suitable solvent (e.g., CH₂Cl₂, 2.0 mL).
-
The solution is cooled to the desired temperature (e.g., -20 °C).
-
The Cinchona alkaloid-derived catalyst (e.g., quinine-thiourea, 5-10 mol%) is added.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched (e.g., with saturated aq. NH₄Cl) and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by flash column chromatography.
Illustrative Performance Data:
| Catalyst Type | Reaction Type | Substrate Class | dr | ee (%) | Reference Insight |
| Quinine-Squaramide | Michael-Aldol Cascade | Benzo-lactones & Enones | >20:1 | >99 | Enables construction of complex spiro[benzolactone-tetrahydroquinoline] skeletons.[9] |
| Quinidine-Thiourea | Michael Addition | Oxindoles & Nitro-olefins | >20:1 | 95-99 | A classic system for synthesizing highly functionalized spirooxindoles.[8] |
| PTC Derivatives | Alkylation | Glycine Imines & Dihalides | 10:1 | 90-99 | Effective for phase-transfer alkylations to build spiro-pyrrolidines.[7][12] |
Cinchona Alkaloid Catalysis Workflow
Caption: Bifunctional catalysis by a Cinchona-thiourea derivative.
Transition Metal Catalysis
Transition metal catalysis provides access to unique bond disconnections and reaction pathways that are often complementary to organocatalysis.[11] Metals like palladium, nickel, rhodium, and copper, paired with chiral ligands, create a defined chiral pocket around the metal center, enforcing high stereoselectivity.[13][14]
Mechanistic Rationale & Strengths: This approach encompasses a wide range of transformations, including allylic alkylations, cycloadditions, and C-H functionalizations.[14] For example, in a palladium-catalyzed process, the metal can coordinate to a π-system to form a chiral π-allyl complex, which is then attacked by a nucleophile in a highly stereocontrolled manner. Nickel catalysis has recently been shown to be effective for the α-spirocyclization of lactones via the intramolecular addition of enolates to nitriles.[15][16][17]
Performance & Scope: Transition metal systems are powerful tools for constructing all-carbon spirocenters and other challenging motifs.[15] While highly effective, these systems can be sensitive to air and moisture, and the potential for metal contamination in the final product must be considered, especially in pharmaceutical applications.
Representative Experimental Protocol: Nickel-Catalyzed α-Spirocyclization of Lactones
Protocol:
-
In an inert atmosphere glovebox, a vial is charged with the Ni catalyst (e.g., Ni(COD)₂, 5-10 mol%), the chiral ligand (e.g., a Mandyphos ligand, 6-12 mol%), and the lactone substrate (0.1 mmol, 1.0 equiv).
-
Anhydrous solvent (e.g., TBME) is added, followed by a strong base (e.g., LHMDS, 1.2 equiv).
-
The reaction is stirred at the designated temperature (e.g., 80 °C) for a set time.
-
The reaction is cooled, quenched, and worked up, often involving an acidic hydrolysis step to reveal the final product.
-
The product is isolated and purified by flash column chromatography.
Illustrative Performance Data:
| Metal/Ligand | Reaction Type | Product Ring Size | Yield (%) | ee (%) | Reference Insight |
| Ni/Mandyphos | Enolate-Nitrile Cyclization | 7-membered | 70-90 | up to 90 | Forges challenging 7-membered rings with high enantioselectivity.[15][16] |
| Pd/BINAP | Allylic Alkylation | 5-membered | 80-95 | up to 95 | A classic method for intramolecular allylic alkylation to form spirocycles.[14] |
| Rh/Diene | [3+2] Cycloaddition | Spiro-heterocycles | 75-90 | up to 99 | Enables access to complex heterocyclic spiro-scaffolds.[13] |
Transition Metal Catalytic Cycle
Caption: Simplified cycle for Ni-catalyzed lactone spirocyclization.
Conclusion and Strategic Selection
The selection of an optimal catalytic system for asymmetric spirocyclization is a decision guided by the specific molecular target.
-
Chiral Phosphoric Acids are an excellent first choice for activating systems amenable to hydrogen bonding, particularly in the synthesis of indole-containing spirocycles.
-
Cinchona Alkaloids offer unparalleled versatility and modularity, making them workhorses for a wide array of Michael addition and cycloaddition cascades, especially for spirooxindoles.
-
Transition Metals provide unique and powerful pathways for constructing all-carbon spiro-centers and for cyclizations that are mechanistically inaccessible to organocatalysts.
The future of the field lies in the development of novel catalysts with even broader substrate scopes and higher efficiencies. Furthermore, the integration of multiple catalytic strategies, such as synergistic or dual catalysis, holds the promise of assembling complex spirocyclic architectures with unprecedented levels of precision and elegance.[13]
References
- Rinaldi, F., et al. (2013). ChemInform Abstract: Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
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- Wang, C., et al. (n.d.).
- List, B., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society.
- Li, T-R., et al. (n.d.). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances.
- Unknown author. (n.d.). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters.
- Stanko, A.M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793–6797.
- Zhang, Y., et al. (2020). Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences, 185, 03023.
- Unknown author. (n.d.). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. Semantic Scholar.
- Park, H., et al. (n.d.). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
- Stanko, A.M., et al. (2024).
- Stanko, A.M., et al. (2024).
- Unknown author. (n.d.). Enantioselective Synthesis of Spiro Heterocycles.
- Rinaldi, F., et al. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Rinaldi, F., et al. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds. Experts@Minnesota.
- Marcelli, T., et al. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis.
- MacMillan, D.W.C. (2003).
- Pápai, I., et al. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1439-1449.
- Wang, Y., et al. (2023). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.
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A Senior Application Scientist's Guide to Benchmarking the Performance of Novel Spirocyclic Drug Candidates
Introduction: Escaping Flatland in Drug Discovery
For decades, medicinal chemistry has been dominated by flat, aromatic compounds. While successful, this "flatland" approach often leads to challenges in achieving high target specificity and favorable pharmacokinetic profiles. The increasing interest in compounds with greater three-dimensionality has brought spirocyclic scaffolds to the forefront of modern drug discovery.[1][2] Spirocycles, characterized by two rings sharing a single sp³-hybridized carbon atom, create rigid, well-defined three-dimensional structures.[3][4] This unique architecture is not merely a synthetic curiosity; it is a strategic tool for designing superior therapeutics.
The inherent rigidity of a spirocyclic core can lock a molecule into a bioactive conformation, enhancing binding affinity and reducing the entropic penalty upon binding to a biological target.[5][6] This often translates to improved potency and selectivity.[1][7] Furthermore, the introduction of sp³-rich centers generally leads to improved physicochemical properties, such as increased solubility and better metabolic stability, compared to their planar counterparts.[1][2]
However, the promise of a novel spirocyclic candidate can only be realized through rigorous, objective performance benchmarking. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the performance of novel spirocyclic drug candidates against relevant alternatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound evaluation process.
Pillar 1: Target Engagement and Potency
A drug's efficacy begins with its ability to bind to its intended biological target. For spirocyclic compounds, whose rigid structures are designed for a precise fit, accurately quantifying this interaction is paramount. The key parameter is binding affinity, often expressed as the dissociation constant (K D ), inhibition constant (K i ), or the half-maximal inhibitory concentration (IC 50 ).
Causality in Experimental Choice: Why Competitive Binding Assays?
Directly measuring the binding of a novel, unlabeled small molecule can be challenging. A competitive binding assay offers a robust and highly sensitive method to determine binding affinity.[8] In this setup, the novel spirocyclic compound (the "competitor") competes with a known, labeled ligand (the "probe") for binding to the target protein. By measuring the displacement of the probe at various concentrations of the spirocyclic candidate, we can accurately calculate its IC 50 , which can then be converted to a K i . This approach is a cornerstone of drug discovery for its reliability and adaptability to high-throughput screening.[9]
Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay
Fluorescence Polarization is an excellent mix-and-measure assay that relies on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger protein. A bound probe tumbles slower, resulting in higher polarization, while a free probe tumbles faster, leading to lower polarization.
Objective: To determine the IC 50 of a novel spirocyclic candidate against Target Protein X.
Materials:
-
Target Protein X
-
Fluorescently labeled probe with known affinity for Target X
-
Novel Spirocyclic Candidate (Compound S)
-
Alternative/Reference Compound (Compound R)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well, non-binding black microplates
-
Microplate reader with FP capabilities[10]
Methodology:
-
Reagent Preparation: Prepare a 2X solution of Target Protein X at a concentration equal to twice its K D for the fluorescent probe. Prepare a 2X solution of the fluorescent probe.
-
Compound Dilution: Perform a serial dilution of the Spirocyclic Candidate (Compound S) and the Reference Compound (Compound R) in assay buffer, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup:
-
Add 10 µL of assay buffer to the "blank" wells.
-
Add 10 µL of assay buffer to the "0% inhibition" wells (probe + target only).
-
Add 10 µL of serially diluted Compound S and Compound R to their respective wells.
-
-
Target and Probe Addition: Add 10 µL of the 2X Target Protein X solution to all wells except the blanks. Mix and incubate for 15 minutes. Following this, add 10 µL of the 2X fluorescent probe solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader.
-
Data Analysis:
-
Normalize the data using the "0% inhibition" (high polarization) and "100% inhibition" (low polarization, probe only) controls.
-
Plot the normalized data against the logarithm of the competitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC 50 value.
-
Visualizing the Workflow: Competitive FP Assay
Caption: Workflow for the competitive Fluorescence Polarization assay.
Data Presentation: Potency Comparison
| Compound | Type | Target | IC 50 (nM) |
| Novel Candidate S1 | Spirocyclic | Target X | 15.2 |
| Reference R1 | Planar Aromatic | Target X | 89.5 |
| Novel Candidate S2 | Spirocyclic | Target X | 22.8 |
| Reference R2 | Acyclic Analog | Target X | 150.3 |
Pillar 2: Pharmacokinetics - The ADME Profile
A potent molecule is therapeutically useless if it cannot reach its target in the body. The ADME (Absorption, Distribution, Metabolism, Excretion) profile dictates a drug's bioavailability and half-life. For spirocyclic candidates, two early, critical benchmarks are metabolic stability and cell permeability.
Metabolic Stability
Causality in Experimental Choice: Why Liver Microsomes?
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP450) enzymes, abundant in liver microsomes, are responsible for the majority of Phase I metabolic reactions.[11] An in vitro metabolic stability assay using liver microsomes is a cost-effective and rapid method to predict a drug's in vivo half-life.[11][12] Spirocyclic compounds, with their higher sp³ character, are often designed to be less susceptible to CYP450 metabolism than flat, aromatic compounds, making this assay a critical test of that design hypothesis.[1]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t 1/2 ) and intrinsic clearance (Cl int ) of a novel spirocyclic candidate.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP450 activity)
-
Phosphate Buffer (pH 7.4)
-
Novel Spirocyclic Candidate (Compound S) and a control compound (e.g., Verapamil)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation Preparation: Prepare a master mix of HLM in phosphate buffer. Pre-warm to 37°C.
-
Reaction Initiation: Add the spirocyclic candidate (final concentration, e.g., 1 µM) to the HLM suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t 1/2 = 0.693 / k.
-
Calculate intrinsic clearance (Cl int ) using the formula: Cl int (µL/min/mg protein) = (0.693 / t 1/2 ) * (1 / [protein concentration]).
-
Cell Permeability
Causality in Experimental Choice: Why PAMPA?
For a drug to be orally absorbed, it must first pass through the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across this barrier.[13] It uses a lipid-infused artificial membrane, providing a simple and effective way to predict the passive permeability of a compound. This is an excellent first-pass screen before moving to more complex and resource-intensive cell-based models like Caco-2 assays.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To classify the novel spirocyclic candidate as having low, medium, or high passive permeability.
Materials:
-
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Novel Spirocyclic Candidate (Compound S) and control compounds (e.g., Atenolol - low perm, Propranolol - high perm)
-
UV-Vis microplate reader or LC-MS/MS
Methodology:
-
Membrane Coating: Carefully coat the filter of the donor plate with the phospholipid solution.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add solutions of the test and control compounds to the donor plate wells.
-
Assembling the PAMPA "Sandwich": Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Data Analysis: Calculate the permeability coefficient (P e ) using the appropriate formula that accounts for incubation time, membrane area, and well volumes.
Visualizing the ADME Evaluation Process
Caption: Decision-making workflow based on initial ADME screening.
Data Presentation: ADME Profile Comparison
| Compound | Type | Microsomal t 1/2 (min) | Intrinsic Clearance (µL/min/mg) | PAMPA P e (10⁻⁶ cm/s) | Permeability Class |
| Novel Candidate S1 | Spirocyclic | 55 | 12.6 | 7.2 | High |
| Reference R1 | Planar Aromatic | 12 | 57.8 | 6.5 | High |
| Atenolol (Control) | - | >120 | <5.8 | 0.2 | Low |
| Propranolol (Control) | - | 25 | 27.7 | 15.1 | High |
Pillar 3: Initial Safety and Toxicity Assessment
Early assessment of a compound's potential for toxicity is crucial to avoid costly late-stage failures. A fundamental initial screen is to evaluate general cytotoxicity against a relevant cell line.
Causality in Experimental Choice: Why an MTT Assay?
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a workhorse of in vitro toxicology for its simplicity, low cost, and reliability.[14] Using a liver-derived cell line like HepG2 is particularly relevant, as the liver is a common site for drug-induced toxicity. This provides an early warning if the spirocyclic candidate has inherent cellular toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of the spirocyclic candidate that reduces the viability of HepG2 cells by 50% (CC 50 ).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear cell culture plates
-
Novel Spirocyclic Candidate (Compound S)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance)
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the spirocyclic candidate for 24-48 hours. Include untreated cells as a "100% viability" control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot cell viability against the logarithm of the compound concentration to determine the CC 50 .
Data Presentation: Cytotoxicity Comparison
| Compound | Type | HepG2 CC 50 (µM) | Therapeutic Index (CC 50 / IC 50 ) |
| Novel Candidate S1 | Spirocyclic | > 100 | > 6578 |
| Reference R1 | Planar Aromatic | 25.4 | 284 |
| Doxorubicin (Control) | - | 1.2 | N/A |
Note: Therapeutic Index is a preliminary in vitro measure calculated using the potency against Target X from Pillar 1.
Conclusion: Synthesizing a Comprehensive Performance Profile
Benchmarking is not about generating isolated data points; it is about building a holistic and comparative profile of a drug candidate. The protocols and principles outlined in this guide provide a robust framework for this evaluation. By systematically assessing potency, metabolic stability, permeability, and cytotoxicity, we can make informed decisions, prioritize the most promising candidates, and identify liabilities early in the drug discovery process.
Spirocyclic compounds represent an exciting frontier in medicinal chemistry, offering a clear path away from the limitations of "flatland".[2][4][15] Their development, however, requires a commitment to rigorous, evidence-based benchmarking. The true advantage of a spirocyclic scaffold is not just its elegant structure, but its verifiable performance across the key assays that predict clinical success.
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What is the difference between metabolic stability and permeability assays? Fidelta. [Link]
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC. [Link]
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(PDF) Evaluating Performance of Drug Repurposing Technologies. ResearchGate. [Link]
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Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. ACS Publications. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Chiral Spirocycles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern pharmaceutical science. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This is particularly true for spirocycles, a class of compounds featuring two rings connected by a single common atom. Their unique, rigid, and complex three-dimensional structures present both exciting opportunities for drug design and significant challenges for stereochemical assignment.
This guide provides an in-depth comparison of the primary analytical techniques for confirming the absolute configuration of chiral spirocycles. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most fitting strategy for your research endeavors.
The Unwavering Importance of Absolute Configuration in Spirocyclic Drug Candidates
Spirocyclic scaffolds are increasingly incorporated into drug candidates due to their structural novelty, conformational rigidity, and ability to present substituents in well-defined spatial orientations. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. However, the same structural complexity that makes them attractive also makes the determination of their absolute configuration a critical and often non-trivial task. An incorrect assignment can lead to the pursuit of a less active or even toxic enantiomer, wasting valuable time and resources in the drug discovery pipeline. Therefore, a robust and reliable determination of the absolute configuration is not just a matter of chemical curiosity but a fundamental requirement for advancing a chiral spirocyclic compound through preclinical and clinical development.[1][2]
A Comparative Overview of Key Analytical Methods
The choice of method for determining the absolute configuration of a chiral spirocycle is dictated by several factors, including the physical state of the sample (crystalline or amorphous), the quantity of material available, the presence of specific functional groups or chromophores, and access to specialized instrumentation and computational resources. Here, we compare the most powerful and widely used techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Ester Analysis) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. Anomalous dispersion effects allow for the direct determination of absolute configuration.[3] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6][7] | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with the stereochemistry at the reaction site.[8][9] |
| Sample Phase | Solid (High-quality single crystal) | Solution | Solution | Solution |
| Sample Amount | µg to mg scale | 1-10 mg | 0.1-1 mg/mL | 1-5 mg per diastereomeric ester |
| Experimental Time | Days to weeks (crystal growth dependent) | Hours to a day | Hours | 4-6 hours over 1-2 days |
| Accuracy | High (often considered the "gold standard") | High, with reliable computational correlation | High, with reliable computational correlation | High, dependent on clear chemical shift differences and conformational rigidity |
| Key Requirement | A high-quality single crystal | IR active vibrational modes | A UV-Vis chromophore | A derivatizable functional group (e.g., -OH, -NH₂) |
| Primary Output | 3D molecular structure, Flack parameter | Circular dichroism spectrum | Circular dichroism spectrum | Δδ (δS - δR) values for diastereomers |
Single-Crystal X-ray Crystallography: The Definitive Answer, If You Can Get It
Single-crystal X-ray crystallography stands as the most unambiguous method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.
The Causality Behind the Experiment
The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral molecules form), the differences in diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane) can be used to determine the absolute configuration. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the opposite configuration.
Challenges with Spirocycles
While powerful, this technique is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant bottleneck, especially for complex spirocyclic molecules that may have awkward packing motifs or exist as oils.[10][11] Furthermore, for molecules containing only light atoms (C, H, N, O), the anomalous dispersion effect is weak, which can make the determination of the Flack parameter less certain.
Experimental Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Step-by-Step Protocol
-
Crystal Growth: The most critical and often challenging step. Dissolve the purified spirocycle in a suitable solvent system and employ techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to induce crystallization. This process can take days to weeks.
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.
-
Absolute Configuration Determination: The final step involves analyzing the anomalous dispersion data to determine the Flack parameter and assign the absolute configuration with confidence.
Chiroptical Methods: VCD and ECD for In-Solution Analysis
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[4][7] These methods are particularly valuable when single crystals cannot be obtained. The determination of the absolute configuration is achieved by comparing the experimentally measured spectrum to a theoretically predicted spectrum generated through quantum chemical calculations.[6][12]
The Causality Behind the Experiment
Chiral molecules interact differently with left and right circularly polarized light. This differential interaction gives rise to a CD signal. In ECD, this phenomenon is observed for electronic transitions (typically in the UV-Vis region), while in VCD, it is observed for vibrational transitions (in the infrared region).[5] For a given enantiomer, the CD spectrum will have a specific pattern of positive and negative bands. Its mirror image will exhibit an identical spectrum but with all the signs inverted. By calculating the theoretical CD spectrum for one enantiomer (e.g., the R configuration) using Density Functional Theory (DFT), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.[6][12]
Special Considerations for Spirocycles
The conformational rigidity of many spirocycles can be an advantage for chiroptical methods, as it reduces the number of low-energy conformers that need to be considered in the computational analysis. However, for more flexible spirocycles, a thorough conformational search is crucial, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers.[13][14]
Experimental and Computational Workflow for VCD/ECD
Caption: Integrated experimental and computational workflow for VCD/ECD analysis.
Step-by-Step Protocol for VCD/ECD Analysis
-
Sample Preparation: Dissolve the enantiomerically pure spirocycle in a suitable solvent (e.g., CDCl₃ for VCD, methanol for ECD) at an appropriate concentration (typically 1-10 mg for VCD, 0.1-1 mg/mL for ECD).
-
Spectral Acquisition: Record the VCD or ECD spectrum of the sample using a dedicated spectrometer.
-
Conformational Search: Perform a computational conformational search of the spirocycle using molecular mechanics or other suitable methods to identify all low-energy conformers.
-
DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).
-
VCD/ECD Spectrum Calculation: For each optimized conformer, calculate the theoretical VCD or ECD spectrum using time-dependent DFT (TDDFT).[6]
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the theoretical spectra based on the relative free energies of the conformers.
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match in the sign and relative intensity of the key bands confirms the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
For spirocycles possessing a reactive functional group, such as a hydroxyl or amino group, NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA) provides a powerful and readily accessible method for determining the absolute configuration.[15][16] The most well-known of these is the Mosher's ester analysis.[9]
The Causality Behind the Experiment
The principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[9] Diastereomers have different physical properties, including their NMR spectra. The MTPA moiety adopts a preferred conformation in which its phenyl group creates a distinct anisotropic magnetic field. Protons on one side of the chiral center in the spirocycle will be shielded (shifted upfield in the NMR spectrum), while those on the other side will be deshielded (shifted downfield). By preparing both the (R)- and (S)-MTPA esters and analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center, the absolute configuration can be deduced.[9]
Challenges in Applying Mosher's Method to Spirocycles
The success of Mosher's method relies on a predictable conformation of the resulting diastereomeric esters. The inherent rigidity of some spirocyclic frameworks can sometimes lead to unexpected conformational preferences, which may complicate the interpretation of the Δδ values. Therefore, a careful analysis of the entire molecule's conformation is essential.
Experimental Workflow for Mosher's Ester Analysis
Caption: Workflow for absolute configuration determination using Mosher's ester analysis.
Step-by-Step Protocol for Mosher's Ester Analysis
-
Esterification: In two separate reactions, react the enantiomerically pure spirocyclic alcohol or amine with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP).
-
Purification (Optional but Recommended): Purify the resulting diastereomeric esters by chromatography to remove any unreacted starting materials or reagents.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis: Assign the proton signals in the NMR spectra. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the original chiral center.
-
Configuration Assignment: Based on the established model for MTPA esters, positive Δδ values are typically observed for protons on one side of the molecule, and negative values on the other. This pattern allows for the assignment of the absolute configuration.
Conclusion: An Integrated Approach for Unwavering Confidence
The determination of the absolute configuration of chiral spirocycles is a multifaceted challenge that often benefits from an integrated analytical approach. While single-crystal X-ray crystallography provides the most definitive answer, its reliance on high-quality crystals makes it not universally applicable. Chiroptical methods, particularly VCD, offer a powerful alternative for in-solution analysis, especially when coupled with robust computational methods. For spirocycles with suitable functional groups, NMR-based methods like Mosher's ester analysis provide a rapid and accessible means of configuration assignment.
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Unlocking New Dimensions in Drug Discovery: A Comparative Guide to the Three-Dimensional Analysis of Spiro Compound-Protein Interactions
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds.[1] This expedition into three-dimensional chemical space has led to a surge of interest in spirocyclic scaffolds.[2] Characterized by two rings sharing a single atom, these unique structures offer a rigid and defined three-dimensional architecture, providing a powerful tool to enhance drug-like properties.[1][3][4] This guide provides an in-depth, comparative analysis of the state-of-the-art experimental and computational methodologies used to elucidate the intricate three-dimensional interactions between spiro compounds and their protein targets. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The Spiro Advantage: A Leap into the Third Dimension
Spiro compounds are not merely a synthetic curiosity; they represent a strategic approach to modern drug design. Their inherent three-dimensionality allows for a more precise and extensive interaction with the complex topographies of protein binding sites.[4] This structural rigidity can lock a molecule into a bioactive conformation, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[5][6][7] The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher success rates in clinical development.[3]
A notable example is the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, where the incorporation of azaspiro cycles in place of a morpholine ring led to lower lipophilicity (logD values) and improved metabolic stability.[3] This strategic shift in molecular architecture highlights the profound impact that the three-dimensional nature of spirocycles can have on a drug candidate's profile.
Experimental Approaches to Deciphering Spiro-Protein Interactions: A Comparative Analysis
The robust characterization of a spiro compound's interaction with its target protein is paramount for structure-activity relationship (SAR) studies and lead optimization. Several powerful techniques, each with its own strengths and limitations, are employed to achieve this. Here, we compare three cornerstone experimental methodologies: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Isothermal Titration Calorimetry (ITC).
X-Ray Crystallography: The Atomic Blueprint
X-ray crystallography stands as the gold standard for providing a high-resolution, static snapshot of a protein-ligand complex at the atomic level.[8][9] This technique allows for the direct visualization of the binding mode of a spiro compound within the protein's active site, revealing crucial information about hydrogen bonds, hydrophobic interactions, and the overall conformational changes upon binding.[10][11]
Causality of Experimental Choice: When the primary goal is to obtain a detailed, three-dimensional structural model of the interaction to guide rational drug design, X-ray crystallography is the method of choice. It provides the precise spatial arrangement of both the ligand and the protein, which is invaluable for understanding the molecular basis of affinity and selectivity.[12][13]
-
Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using chromatographic techniques.
-
Complex Formation: Incubate the purified protein with a molar excess of the spiro compound to ensure saturation of the binding sites.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using high-throughput robotic systems to identify initial crystal hits.[12]
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting single crystals.
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[13]
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain the final protein-ligand complex structure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View in Solution
NMR spectroscopy offers a powerful alternative for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[14][15] Unlike the static picture from X-ray crystallography, NMR can provide information about the dynamics of the interaction and can be used to identify binding events even for weak interactions.[14]
Causality of Experimental Choice: NMR is particularly valuable when protein crystallization is challenging or when information about the dynamic nature of the interaction is required. It is also a powerful tool for fragment-based screening to identify initial hits that bind to the target protein.
-
Protein Preparation: Express and purify the target protein with 15N isotopic labeling.
-
NMR Sample Preparation: Prepare a solution of the 15N-labeled protein in a suitable NMR buffer.
-
Initial Spectrum Acquisition: Record a baseline 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Ligand Titration: Add increasing concentrations of the spiro compound to the protein sample.
-
Spectral Monitoring: Acquire a 1H-15N HSQC spectrum after each addition of the ligand.
-
Data Analysis: Analyze the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand binding. The residues exhibiting significant CSPs are likely located in or near the binding site. The dissociation constant (Kd) can be determined by fitting the titration data.
Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[16][17] This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[18][19]
Causality of Experimental Choice: When the primary objective is to obtain a complete thermodynamic profile of the protein-ligand interaction and to accurately quantify the binding affinity, ITC is the preferred method. This information is crucial for understanding the driving forces behind the binding event (enthalpy-driven vs. entropy-driven).[20]
-
Sample Preparation: Prepare solutions of the purified protein and the spiro compound in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the spiro compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the spiro compound into the protein solution while monitoring the heat changes.
-
Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram.
-
Data Analysis: Integrate the peaks in the thermogram to determine the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[18]
Comparative Summary of Experimental Techniques
| Feature | X-Ray Crystallography | NMR Spectroscopy | Isothermal Titration Calorimetry |
| Information Obtained | High-resolution 3D structure | Binding site mapping, dynamics, Kd | Kd, stoichiometry, ΔH, ΔS |
| Sample State | Solid (crystal) | Solution | Solution |
| Protein Requirements | High purity, crystallizable | High purity, soluble, stable | High purity, soluble, stable |
| Ligand Requirements | Soluble | Soluble | Soluble |
| Strengths | Atomic detail of binding mode | In-solution, dynamic information | Complete thermodynamic profile |
| Limitations | Crystal packing artifacts, static view | Protein size limitations, lower resolution | Requires measurable heat change |
Computational Approaches: In Silico Insights into Spiro-Protein Interactions
In conjunction with experimental methods, computational techniques, particularly molecular docking, play a vital role in understanding and predicting the interactions of spiro compounds with their protein targets.[21][22] Docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity.[23][24]
Causality of Experimental Choice: Molecular docking is employed for virtual screening of large compound libraries to identify potential hits, to predict the binding mode of novel spiro compounds, and to rationalize observed SAR data.[25]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
As a Senior Application Scientist, it is imperative to extend our commitment to safety beyond the laboratory bench and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 849203-60-7). While this compound is a valuable building block in pharmaceutical research, its handling and disposal require a thorough understanding of its potential hazards to ensure the safety of personnel and the protection of our environment.
This document is structured to provide not just a set of instructions, but a framework for making informed decisions regarding chemical waste management, grounded in established safety protocols and regulatory standards.
Hazard Assessment: The "Why" Behind the Procedure
Based on the available data for the 2-oxo isomer, we can anticipate the following hazards for this compound, which dictates its classification as a hazardous waste for disposal purposes.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Waste must be clearly labeled to prevent accidental consumption. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Skin contact must be avoided. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Eye protection is mandatory. Any material that has come into contact with the compound should be handled as if it can cause eye damage. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Generation of dusts or aerosols must be minimized. Disposal should occur in a well-ventilated area. |
Given these classifications, this compound cannot be disposed of as general, non-hazardous waste.[3] The entire waste stream, including the chemical itself, any contaminated materials, and the empty container, must be managed as regulated chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Caption: Disposal workflow for this compound.
-
Preparation and Personal Protective Equipment (PPE):
-
Segregation of Waste:
-
Solid Waste: Collect any unreacted or residual this compound solid. Do not mix it with other waste streams, particularly non-hazardous waste.[3][5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weigh boats, contaminated paper towels, and used gloves, must also be treated as hazardous waste.
-
-
Containment:
-
Use a designated, leak-proof container for solid hazardous waste. This is typically a wide-mouthed plastic jar with a secure, screw-on lid provided by your institution's waste management program.[5]
-
Place all solid waste and contaminated materials directly into this container.
-
Ensure the container is kept closed when not actively adding waste to it.[1]
-
-
Labeling:
-
Proper labeling is critical for regulatory compliance and the safety of waste handlers. The label must include:
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Ensure the container is stored away from incompatible materials. While specific incompatibility data for this compound is not available, a general best practice is to store it away from strong oxidizing agents, acids, and bases.
-
-
Final Disposal:
-
Once the container is full or you have no more of this waste to generate, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.[5][6]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][7]
-
-
Empty Container Management:
-
An "empty" container that once held this chemical is not considered non-hazardous until it has been properly decontaminated.
-
If the container is to be disposed of, it must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[6] Given the solid nature of the compound, it is often more practical to dispose of the original container as solid hazardous waste.
-
Causality and Trustworthiness: A Self-Validating System
This protocol is designed as a self-validating system by adhering to the "cradle-to-grave" principle of hazardous waste management.
-
Expertise & Experience: By classifying the waste based on the GHS hazards of a close analog, we are applying a conservative, safety-first approach that is a hallmark of experienced laboratory practice. The segregation of waste prevents the costly and dangerous issue of creating "unknown" waste streams.[5]
-
Trustworthiness: Each step builds upon the last to ensure a closed-loop system. Proper segregation and containment (Step 2) are validated by clear and accurate labeling (Step 3). This, in turn, ensures that when the waste is handed over for final disposal (Step 4), its identity and hazards are unequivocally communicated, ensuring the safety of all personnel involved in the disposal chain.
By following this guide, researchers can confidently manage the disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsibility in the laboratory.
References
-
Hazardous Waste Reduction - Environmental Health and Safety . University of Colorado Boulder. [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]
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Advisory 7.3 - Disposal of Chemical Wastes . University of Cincinnati. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]
-
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 . PubChem. [Link]
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Mastering the Safe Handling of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for its safe handling, from initial risk assessment to final disposal, grounded in scientific principles and field-proven best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is critical to review the Safety Data Sheet (SDS) and understand these potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following recommendations are based on the known hazards of this compound.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.
-
Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a face shield should be worn in conjunction with safety goggles.[3][4] Standard safety glasses do not offer sufficient protection.
Skin and Body Protection: Preventing Dermal Contact
Direct skin contact can lead to irritation.[1] A multi-layered approach to skin and body protection is essential.
-
Gloves: The choice of glove material is critical for adequate protection.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for handling this compound due to their broad chemical resistance to many organic compounds.[3][4][5]
-
Glove Thickness: A minimum thickness of 4 mils (0.1 mm) is recommended for incidental contact. For extended handling or immersion, heavier-duty nitrile or neoprene gloves should be used.
-
Best Practices: Always inspect gloves for tears or punctures before use.[4] Employ the practice of "double-gloving," especially when handling concentrated forms of the compound.[2] Remove the outer glove immediately upon contamination and the inner glove upon completion of the task.[2] Never reuse disposable gloves.[4]
-
-
Lab Coat: A standard, long-sleeved laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[6]
Respiratory Protection: Mitigating Inhalation Risks
As the compound may cause respiratory irritation, engineering controls should be the primary method of minimizing airborne exposure.[1]
-
Primary Control: All handling of solid this compound that could generate dust, or solutions that could produce aerosols, must be performed in a certified chemical fume hood.
-
Secondary Control (if necessary): In the absence of adequate engineering controls or during a spill cleanup, respiratory protection is required.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: Conduct all weighing and initial handling within a chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
Tare Container: Weigh the compound in a sealed container to prevent contamination of the balance.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.
-
Ventilation: Maintain constant ventilation throughout the experiment.
Post-Reaction Work-up and Purification
-
Quenching: If applicable, perform quenching reactions slowly and cautiously within the fume hood.
-
Extraction and Transfer: Use a funnel for liquid-liquid extractions to minimize spills.
-
Purification: For column chromatography, ensure the column is properly packed and run in a well-ventilated area.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9][10]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[10][11]
Decontamination
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
Work Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent and wipe clean. Dispose of the wipes as solid hazardous waste.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[12] Never dispose of this compound down the drain.[11]
The following flowchart outlines the decision-making process for waste disposal:
Caption: Decision Tree for the Disposal of this compound Waste.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). National Institute for Occupational Safety and Health. [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). Centers for Disease Control and Prevention. [Link]
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How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024). Droppe. [Link]
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OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration. [Link]
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NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. (1996). Centers for Disease Control and Prevention. [Link]
-
eTool: Respiratory Protection - Respirator Selection. (n.d.). Occupational Safety and Health Administration. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
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Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety. [Link]
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Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services. [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency. [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]
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- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
